6,8-Difluorochroman-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,8-difluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQNYCVNEQXHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372413 | |
| Record name | 6,8-Difluorochroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259655-01-1 | |
| Record name | 6,8-Difluorochroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6,8-Difluorochroman-4-one chemical properties and structure
An In-Depth Technical Guide to 6,8-Difluorochroman-4-one: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a fluorinated heterocyclic compound of significant interest to the scientific and pharmaceutical research communities. As a member of the chromanone family, it possesses a "privileged structure," a molecular framework that is recurrently found in biologically active compounds.[1] The strategic placement of two fluorine atoms on the aromatic ring significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold and intermediate in the design of novel therapeutic agents.[2][3] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, properties, a robust synthesis protocol with mechanistic insights, and its applications in the field of drug discovery.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 6,8-Difluoro-2,3-dihydro-4H-chromen-4-one, is characterized by a bicyclic system where a benzene ring is fused to a dihydropyran-4-one ring.[4] The fluorine atoms at positions 6 and 8 are strong electron-withdrawing groups that influence the electron density of the aromatic ring and the reactivity of the entire molecule.
Data Presentation: Key Properties
| Property | Value | Source(s) |
| CAS Number | 259655-01-1 | [4][5] |
| Molecular Formula | C₉H₆F₂O₂ | [4][5] |
| Molecular Weight | 184.14 g/mol | [4] |
| IUPAC Name | 6,8-difluoro-2,3-dihydrochromen-4-one | [4] |
| Synonyms | 6,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | [5] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [4] |
| LogP (calculated) | 1.93 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 0 | [4] |
Mandatory Visualization: Chemical Structure
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Rationale
The synthesis of substituted chroman-4-ones can be achieved through various established routes. A highly effective and common method involves an intramolecular cyclization reaction.[6] The proposed protocol below leverages this strategy, starting from commercially available 2,4-difluorophenol.
Experimental Protocols: Proposed Synthesis
Step 1: Friedel-Crafts Acylation of 2,4-Difluorophenol
-
To a stirred solution of 2,4-difluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq).
-
Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-(3,5-difluoro-2-hydroxyphenyl)-3-chloropropan-1-one.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like acetone or DMF.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.
-
Heat the mixture to reflux (typically 50-80 °C depending on the solvent) and stir for 8-12 hours. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile to displace the chloride, forming the heterocyclic ring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Causality and Field-Proven Insights
-
Choice of Catalyst: Aluminum chloride is a potent Lewis acid that activates the acyl chloride for electrophilic aromatic substitution. The reaction is directed ortho to the hydroxyl group due to its strong activating and directing effect.
-
Intramolecular Cyclization: This step is an example of an intramolecular Williamson ether synthesis. The use of a mild base like K₂CO₃ is crucial to deprotonate the phenol without promoting side reactions. The intramolecular nature of this reaction is entropically favored, leading to efficient ring closure.
Mandatory Visualization: Synthesis Workflow
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The chromanone scaffold is a cornerstone in medicinal chemistry, and its fluorinated derivatives are of particular importance. The introduction of fluorine can enhance drug efficacy by improving metabolic stability, increasing binding affinity to target proteins, and modulating bioavailability.[3]
-
Scaffold for Bioactive Molecules: Chromanones have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][7] this compound serves as an excellent starting point for the synthesis of compound libraries to screen for novel therapeutic agents. For instance, derivatives of chroman-4-one have been developed as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases.[8]
-
Key Pharmaceutical Intermediate: This molecule is a valuable building block for constructing more complex pharmaceutical agents. Its structure is analogous to 5,7-difluorochroman-4-one, a known precursor to Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastric disorders.[2] This highlights the potential of this compound as a key intermediate for a new generation of drugs.
Mandatory Visualization: Role in Drug Discovery
Caption: Logical workflow of this compound in drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound. While a specific safety data sheet (SDS) is not widely available, guidelines can be established based on structurally related fluorinated compounds.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]
-
Fire Safety: In case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or chemical foam.[9] Hazardous combustion products may include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Conclusion
This compound is a highly valuable molecule for chemical and pharmaceutical research. Its combination of a privileged chromanone core with the strategic placement of fluorine atoms provides a unique set of properties that are advantageous for drug design. The robust synthetic accessibility and potential for diverse chemical modification underscore its importance as both a foundational scaffold and a key intermediate. For researchers and scientists in drug development, this compound represents a promising platform for the discovery and synthesis of next-generation therapeutic agents.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. mdpi.com [mdpi.com]
- 7. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. chemicea.com [chemicea.com]
A Technical Guide to the Spectroscopic Characterization of 6,8-Difluorochroman-4-one
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 6,8-Difluorochroman-4-one using modern spectroscopic techniques. As a fluorinated heterocyclic ketone, this compound serves as a valuable building block in medicinal chemistry and materials science.[1][2] Unambiguous structural confirmation is paramount for its application in drug development and scientific research. This document outlines detailed methodologies and expert insights for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing predictive analysis based on established principles, this guide serves as an essential resource for researchers, scientists, and quality control professionals.
Introduction to this compound
This compound (CAS No. 259655-01-1) is a synthetic organic compound featuring a chroman-4-one core substituted with two fluorine atoms on the aromatic ring.[3][4] The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active molecules.[5] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs like this one of particular interest to drug development professionals.
Given the importance of this structural motif, rigorous analytical characterization is essential to verify its identity, purity, and stability. This guide provides the theoretical and practical foundation for achieving this through a multi-pronged spectroscopic approach.
Molecular Structure
The chemical structure of this compound, with the IUPAC name 6,8-difluoro-2,3-dihydro-4H-chromen-4-one, is presented below.[4] The numbering convention used throughout this guide is specified in the diagram.
Figure 1. Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
Experimental Protocol: NMR Data Acquisition
Principle of Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for moderately polar organics and its single, well-defined residual solvent peak. For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time is necessary to ensure full magnetization recovery between pulses.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay (D1) of 1-2 seconds, acquisition time of 3-4 seconds, spectral width of ~16 ppm.
-
-
¹³C NMR Acquisition:
-
¹⁹F NMR Acquisition:
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0 ppm) or the residual solvent signal.[10]
Predicted ¹H NMR Spectrum: Analysis and Interpretation
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three methylene protons and the two aromatic protons.
-
H2 Protons (~4.5 ppm): These protons on the carbon adjacent to the ether oxygen (C2) are expected to appear as a triplet. They are deshielded by the electronegative oxygen. The signal will be split by the adjacent H3 protons.
-
H3 Protons (~2.8 ppm): These protons on the carbon adjacent to the carbonyl group (C3) are also expected to appear as a triplet, split by the H2 protons.
-
H7 Proton (~7.2-7.4 ppm): This aromatic proton is expected to appear as a triplet of doublets (td) or a complex multiplet. It is coupled to the adjacent H5 proton (³JHH) and to the two fluorine atoms at positions 6 and 8 (³JHF and ⁵JHF).
-
H5 Proton (~7.0-7.2 ppm): This aromatic proton is expected to appear as a doublet of doublets (dd) or a multiplet, coupled to the H7 proton (³JHH) and the fluorine at position 6 (⁴JHF).
Predicted ¹³C NMR Spectrum: Analysis and Interpretation
A proton-decoupled ¹³C NMR spectrum will display nine distinct signals, as all carbons in the molecule are chemically non-equivalent. The fluorine atoms will cause splitting of the signals for the carbons to which they are attached and adjacent carbons (C-F coupling).
-
Carbonyl Carbon (C4, ~185-195 ppm): The ketone carbonyl carbon is the most deshielded and appears furthest downfield.[7]
-
Aromatic Carbons (C4a, C5, C6, C7, C8, C8a, ~110-160 ppm): These six carbons will appear in the aromatic region. The carbons directly bonded to fluorine (C6 and C8) will show large one-bond C-F coupling constants (¹JCF ~240-260 Hz) and will be significantly downfield. The other aromatic carbons will also exhibit smaller C-F couplings.
-
Aliphatic Carbons (C2, C3, ~25-70 ppm): The C2 carbon, attached to the ether oxygen, will be further downfield (~65-70 ppm) than the C3 carbon (~35-40 ppm).[5]
Predicted ¹⁹F NMR Spectrum: Analysis and Interpretation
The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms.[9]
-
F6 and F8 Signals (~ -100 to -130 ppm): Two distinct signals are expected for the two non-equivalent fluorine atoms. Their exact chemical shifts are sensitive to the electronic environment.[11] Each signal will likely appear as a multiplet due to coupling with the aromatic protons (H5 and H7).
| Predicted Spectroscopic Data Summary (NMR) | |
| Technique | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | ~ 4.5 (2H) |
| ~ 2.8 (2H) | |
| ~ 7.2-7.4 (1H) | |
| ~ 7.0-7.2 (1H) | |
| ¹³C NMR | ~ 185-195 |
| ~ 110-160 | |
| ~ 65-70 | |
| ~ 35-40 | |
| ¹⁹F NMR | ~ -100 to -130 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
Principle of Causality: Attenuated Total Reflectance (ATR) is often preferred over traditional KBr pellets for solid samples as it requires minimal sample preparation and avoids potential moisture contamination from KBr, providing a cleaner spectrum.
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, data range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Spectrum: Analysis and Interpretation
The IR spectrum will be dominated by absorptions from the carbonyl group, the C-F bonds, and the aromatic ring.
| Predicted IR Absorption Bands | |
| Frequency Range (cm⁻¹) | Vibration Type |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2980-2850 | Aliphatic C-H Stretch |
| ~1680-1700 | C=O (Ketone) Stretch |
| ~1600, ~1480 | C=C Aromatic Ring Stretch |
| ~1250-1350 | Aryl C-O Stretch |
| ~1100-1250 | C-F Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
Principle of Causality: Electron Impact (EI) is a "hard" ionization technique that provides rich fragmentation data useful for structural elucidation. Electrospray Ionization (ESI) is a "soft" technique often used with High-Resolution Mass Spectrometry (HRMS) to accurately determine the molecular formula by observing the protonated molecule [M+H]⁺ with minimal fragmentation.[12]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI, or introduce the sample directly for EI analysis.
-
Instrument Setup: Use a mass spectrometer (e.g., GC-MS for EI, LC-MS for ESI).
-
Data Acquisition (EI):
-
The sample is vaporized and bombarded with high-energy electrons (typically 70 eV).
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
-
-
Data Acquisition (HRMS-ESI):
-
The sample solution is infused into the ESI source.
-
The instrument is calibrated to ensure high mass accuracy. Data is acquired in positive ion mode to observe the [M+H]⁺ ion.
-
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z.
Predicted Mass Spectrum: Analysis and Interpretation
-
Molecular Ion (M⁺•): The molecular formula is C₉H₆F₂O₂.[4][13] The exact molecular weight is 184.0336 g/mol . In an EI spectrum, a peak at m/z = 184 should be observed, corresponding to the molecular ion. A high-resolution mass spectrum (HRMS) should confirm this mass to within a few parts per million (ppm).
-
Key Fragmentation Patterns: Chromanones can undergo characteristic fragmentation. A common pathway is a retro-Diels-Alder (rDA) reaction, which would involve cleavage of the dihydropyranone ring. This could lead to fragments corresponding to the loss of ethene (C₂H₄, 28 Da), resulting in a fragment at m/z = 156. Subsequent loss of carbon monoxide (CO, 28 Da) is also a common fragmentation pathway for ketones.
Integrated Spectroscopic Analysis Workflow
Confirming the structure of this compound requires a synergistic interpretation of all spectroscopic data. The workflow below illustrates how these techniques are integrated for a conclusive structural assignment.
Figure 2. Integrated workflow for the structural confirmation of this compound.
Conclusion
The structural characterization of this compound is definitively achieved through the combined application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques. Each method provides unique and complementary information. While NMR spectroscopy establishes the precise connectivity of the carbon-hydrogen-fluorine framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and formula. This integrated analytical approach ensures the unambiguous identification and quality assessment of this important fluorinated building block, which is critical for its successful application in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. epfl.ch [epfl.ch]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. calpaclab.com [calpaclab.com]
Biological activity of fluorinated chroman-4-one derivatives
An In-Depth Technical Guide to the Biological Activity of Fluorinated Chroman-4-One Derivatives
Abstract
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate and enhance its therapeutic properties, leveraging fluorine's unique electronic characteristics to improve metabolic stability, binding affinity, and bioavailability.[3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by fluorinated chroman-4-one derivatives. We delve into their significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. For each area, this guide synthesizes the current understanding of their mechanisms of action, presents structure-activity relationship (SAR) insights, and provides detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this versatile class of compounds.
The Chroman-4-One Scaffold and the Strategic Role of Fluorination
The Chroman-4-One Core: A Foundation for Bioactivity
Chroman-4-ones, characterized by a benzene ring fused to a dihydro-γ-pyranone ring, are a prominent class of heterocyclic compounds.[4] This structural motif is prevalent in nature, particularly in flavonoids like flavanones (2-phenylchroman-4-ones) and isoflavanones (3-phenylchroman-4-ones), which are known to exhibit a wide array of pharmacological effects.[2][3] The versatility of the chroman-4-one scaffold allows for substitutions at various positions, enabling fine-tuning of its biological profile and making it an attractive starting point for drug design.[1]
The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[3] The rationale behind this approach is multifaceted:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.
-
Enhanced Binding Affinity: Fluorine is highly electronegative and can form favorable interactions—such as hydrogen bonds and dipole-dipole interactions—with enzyme active sites, thereby increasing the binding affinity and potency of the molecule.[3]
-
Modulated Lipophilicity: The addition of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.[3]
-
Conformational Control: Fluorine's small size allows it to act as a bioisostere for a hydrogen atom, while its electronic effects can influence the conformation of the molecule, locking it into a more biologically active shape.
Synthesis Strategies for Fluorinated Chroman-4-One Derivatives
The synthesis of fluorinated chroman-4-one derivatives typically begins with appropriately fluorinated phenols or 2'-hydroxyacetophenones. A common and effective method is the acid-catalyzed intramolecular cyclization of fluorinated 2'-hydroxychalcones, which are themselves formed by the condensation of fluorinated 2'-hydroxyacetophenones with various benzaldehydes.[5] More advanced, one-pot procedures utilizing catalysts such as p-toluenesulfonic acid or gold(I) have also been developed to streamline access to these compounds.[3][6]
Caption: Generalized synthetic workflow for fluorinated chroman-4-ones.
Anticancer Activity
Fluorinated chroman-4-one derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation.
Key Mechanisms of Action
-
Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[3] Its inhibition is a validated strategy for treating hormone-dependent breast cancers.[3] Certain fluorinated isoflavanones (3-phenylchroman-4-ones) have been identified as potent aromatase inhibitors, with compounds like 6-fluoro-3-(pyridin-3-yl)chroman-4-one showing IC₅₀ values in the sub-micromolar range.[3][7] The fluorine atom can enhance binding within the enzyme's active site, leading to increased potency compared to non-fluorinated analogues.[3]
-
Sirtuin 2 (SIRT2) Inhibition: Sirtuins are a class of histone deacetylases involved in cell cycle regulation, and their inhibition can lead to antiproliferative effects.[1][8] Several chroman-4-one derivatives have been developed as selective SIRT2 inhibitors.[8][9] Halogen substitution, particularly at the 6- and 8-positions of the chroman-4-one ring, is often crucial for high potency.[1] This inhibition leads to increased acetylation of proteins like α-tubulin, disrupting microtubule function and inducing cell cycle arrest.[9]
-
Induction of Oxidative Stress: Some derivatives exert their cytotoxic effects by generating reactive oxygen species (ROS) within cancer cells.[10] This increase in intracellular ROS, coupled with a decrease in cellular antioxidants like glutathione (GSH), leads to significant DNA damage and triggers programmed cell death (apoptosis) or autophagy.[10]
Caption: Key anticancer mechanisms of fluorinated chroman-4-ones.
Data Summary: Anticancer Activity
The following table summarizes the in vitro activity of selected fluorinated chroman-4-one derivatives against various cancer cell lines.
| Compound Name/Description | Target Cell Line | Activity (IC₅₀) | Reference |
| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | Aromatase (enzymatic assay) | 0.8 µM | [3][7] |
| 6-fluoro-3-phenylchroman-4-one | MCF-7 (Breast Cancer) | 44 µM | [3] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 (enzymatic assay) | 1.5 µM | [1] |
| 6-bromo-8-chloro-chroman-4-one derivative | A549 (Lung Carcinoma) | ~15 µM | [8][9] |
| 3-benzylidene-fluorinated chromanones | T47D (Breast Cancer) | 1.42 - 2.92 µM | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[12][13] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in viable cells is the basis for this colorimetric assay.[13]
A. Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Fluorinated chroman-4-one test compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
B. Step-by-Step Procedure
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend the cells in a complete medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Exposure: Incubate the treated plate for 48-72 hours under the same conditions. The duration is chosen to allow for sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.[14]
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial and Antiviral Activities
The structural versatility of fluorinated chroman-4-ones also imparts them with significant activity against a range of microbial pathogens, including bacteria, fungi, and viruses.
Antibacterial and Antifungal Spectrum
Studies have shown that fluorinated chroman-4-one and related chromone derivatives possess activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans.[4][15][16] Structure-activity relationship (SAR) analysis reveals that lipophilicity and specific substitution patterns are key determinants of potency. For instance, in some series, the presence of methoxy groups on the B-ring of homoisoflavonoid derivatives enhanced bioactivity, while adding bulky alkyl chains to the hydroxyl group at position 7 reduced it.[15][16]
Antiviral Potential Against Influenza Virus
Particularly noteworthy is the demonstrated efficacy of fluorinated 2-arylchroman-4-ones against the influenza A virus.[6] A systematic screening of numerous derivatives identified 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one as a highly potent inhibitor of the A/Puerto Rico/8/34 (H1N1) strain, with an IC₅₀ of 6 µM and a high selectivity index (SI = 150).[6] This compound was also effective against other influenza strains, highlighting its potential as a scaffold for developing new anti-influenza therapeutics.[6]
Data Summary: Antimicrobial and Antiviral Activity
| Compound Description | Target Organism | Activity (MIC or IC₅₀) | Reference |
| Fluorinated chromone derivatives | S. aureus, E. coli | Moderate to good activity | |
| 7-Hydroxychroman-4-one derivatives | Candida species | Potent activity | [15][16] |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A (H1N1) | IC₅₀ = 6 µM | [6] |
| 2-propyl-4-chromanol derivative | M. tuberculosis | MIC = 12.5 µg/mL | [17] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a gold-standard method for quantifying the in vitro antimicrobial activity of a compound.[18][19] It determines the lowest concentration of an agent that prevents the visible growth of a microorganism.[18]
A. Materials and Reagents
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Sterile 96-well U-bottom microplates
-
Microbial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
B. Step-by-Step Procedure
-
Preparation of Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: In the first column, add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the 50 µL of broth, mixing well. This creates a 1:2 dilution.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a range of decreasing concentrations.
-
Control Wells: Designate column 11 as the positive growth control (broth and inoculum only) and column 12 as the sterility control (broth only).
-
Inoculation: Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Caption: Experimental workflow for MIC determination by broth microdilution.
Anti-inflammatory and Neuroprotective Potential
While research is more established in the anticancer and antimicrobial fields, the underlying pharmacology of fluorinated chroman-4-ones suggests strong potential as anti-inflammatory and neuroprotective agents.
Modulating Inflammatory Pathways
Inflammation is a biological response mediated by complex signaling pathways, including the activation of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and transcription factors such as NF-κB.[20] Flavonoids are well-known for their anti-inflammatory properties, often acting by inhibiting these key mediators.[3] It is mechanistically plausible that fluorinated chroman-4-ones could exhibit similar or enhanced activity. Standard in vitro assays, such as the inhibition of heat-induced albumin denaturation (a model for protein damage in inflammation) or direct enzyme inhibition assays, are used for preliminary screening.[21][22]
Neuroprotection via Sirtuin Inhibition
The involvement of sirtuins in aging and neurodegenerative disorders like Parkinson's and Alzheimer's disease makes them attractive therapeutic targets.[1] As potent SIRT2 inhibitors, fluorinated chroman-4-ones hold promise for neuroprotection. The evaluation of neuroprotective action often involves cell-based assays where neuronal cells are challenged with a neurotoxin (e.g., glutamate, H₂O₂) in the presence and absence of the test compound.[23][24] Efficacy is measured by the compound's ability to preserve cell viability and function.[25]
Experimental Protocol: In Vitro Anti-inflammatory Assessment (Inhibition of Albumin Denaturation)
This simple and cost-effective assay screens for anti-inflammatory activity by measuring a compound's ability to prevent the denaturation of protein (bovine serum albumin, BSA) when heated.[21][22]
A. Materials and Reagents
-
Bovine Serum Albumin (BSA), 1% solution in distilled water
-
Test compounds dissolved in DMSO
-
Phosphate-Buffered Saline (PBS, pH 6.4)
-
Diclofenac Sodium (positive control)
-
Spectrophotometer
B. Step-by-Step Procedure
-
Reaction Mixture: Prepare reaction mixtures containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).
-
Controls: Prepare a positive control using Diclofenac Sodium and a negative control containing only BSA, PBS, and the vehicle (DMSO).
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the samples in a water bath at 70°C for 10 minutes.
-
Cooling: Cool the samples to room temperature.
-
Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
Future Outlook and Conclusion
Fluorinated chroman-4-one derivatives represent a highly promising and versatile class of compounds with a broad spectrum of demonstrable biological activities. Their efficacy as anticancer agents, particularly through mechanisms like aromatase and SIRT2 inhibition, is well-supported by initial studies. Furthermore, their potent antimicrobial and antiviral activities, especially against challenging pathogens like influenza virus, position them as valuable leads for the development of new anti-infective drugs.
While the anti-inflammatory and neuroprotective potentials are less explored, they present logical and exciting avenues for future research. The next critical steps in the development of these compounds will involve:
-
Lead Optimization: Expanding SAR studies to further enhance potency and selectivity.
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer, infection, and inflammation.
-
Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, excretion) and safety profiles of lead candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | CoLab [colab.ws]
- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]
- 13. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 14. A model-based approach to the in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 6,8-Difluorochroman-4-one: A Technical Guide to Putative Targets and Validation Strategies
Abstract
The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The strategic incorporation of fluorine atoms into small molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth analysis of the potential therapeutic targets of 6,8-Difluorochroman-4-one, a fluorinated chromanone derivative. By synthesizing the known biological activities of the chromanone core with the physicochemical advantages of fluorine substitution, we delineate a rational approach for identifying and validating its therapeutic potential in neurodegenerative disorders, inflammation, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive roadmap from hypothesized mechanisms to experimental validation.
Introduction: The Rationale for Investigating this compound
Chroman-4-one, a heterocyclic compound, serves as a foundational structure for a multitude of natural and synthetic molecules with significant biological activities.[1] The absence of the C2-C3 double bond distinguishes it from the related chromones, leading to notable differences in its pharmacological profile.[1] The broader class of chromanones has been extensively explored, revealing a wealth of therapeutic promise. Natural and synthetic chromanone analogs have demonstrated anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, among others.[1]
The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties.[2] Fluorine's high electronegativity and small size can alter the acidity of nearby functional groups, modulate lipophilicity, and block sites of metabolic oxidation.[2][3] These modifications can lead to enhanced membrane permeability, increased binding affinity for target proteins, and improved metabolic stability, ultimately resulting in a more robust and effective therapeutic agent.[2][4]
While extensive research exists for the broader chromanone class, this compound remains a largely unexplored entity in the public scientific literature. However, a patent has listed this molecule as a potential intermediate in the synthesis of more complex compounds, and a closely related structure, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, has shown promising antiviral activity against the influenza A virus.[5][6] This guide, therefore, extrapolates from the known pharmacology of chromanone derivatives and the principles of fluorine in medicinal chemistry to propose and detail the investigation of high-potential therapeutic targets for this compound.
Potential Therapeutic Arenas and Key Molecular Targets
Based on the established activities of the chromanone scaffold, three primary therapeutic areas present the most promising avenues for the investigation of this compound: Neurodegenerative Diseases, Inflammation, and Oncology.
Neurodegenerative Disorders: A Multi-Target Approach
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's disease necessitates the development of multi-target agents.[7] Chromanone derivatives have shown significant promise in this area by modulating key enzymes involved in neurotransmitter regulation and oxidative stress.[7]
Potential Targets:
-
Monoamine Oxidase A and B (MAO-A & MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B is a validated strategy in Parkinson's disease to increase dopamine levels.[8] Chromone-based compounds have been identified as potent and selective MAO-B inhibitors.[8] The electron-withdrawing nature of the fluorine atoms in this compound could enhance its binding affinity to the flavin cofactor in the active site of MAO enzymes.
-
Acetylcholinesterase (AChE): Inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine.[9] Numerous chromanone-based compounds have been developed as potent AChE inhibitors.[7]
Proposed Signaling Pathway Involvement:
Caption: Proposed mechanism of this compound in neuroprotection.
Inflammatory Conditions: Modulating Key Signaling Cascades
Chronic inflammation is a key pathological feature of numerous diseases. Chromanone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Potential Targets:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11] Some chromanones have been shown to suppress NF-κB activation.[11]
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a crucial role in the production of inflammatory mediators like TNF-α and IL-6.[12][13][14][15][16] Inhibition of this pathway is a target for anti-inflammatory drug development.
Proposed Signaling Pathway Involvement:
Caption: Hypothesized anti-inflammatory action of this compound.
Oncology: Inducing Cell Death and Inhibiting Proliferation
The chromanone scaffold is present in several natural products with known anticancer activity.[1] These compounds can induce apoptosis and inhibit the proliferation of cancer cells.
Potential Targets:
-
Induction of Oxidative Stress: Some chromanone derivatives have been shown to exert their anticancer effects by inducing the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
-
Modulation of Apoptotic Pathways: Chromanones can influence the expression of key proteins in the apoptotic cascade, such as upregulating pro-apoptotic proteins (e.g., Bax, p53) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[17]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Some chromone derivatives have been shown to down-regulate the expression of CDK4, a key regulator of the cell cycle, leading to cell cycle arrest.[17]
Proposed Workflow for Anticancer Evaluation:
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Chemical Entities for Old Targets: Insights on the Lead Optimization of Chromone-Based Monoamine Oxidase B (MAO-B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. assaygenie.com [assaygenie.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 6,8-Difluorochroman-4-one as a Potential Akt1 Kinase Inhibitor
This guide provides a comprehensive, in-depth exploration of the in silico modeling and molecular docking of 6,8-Difluorochroman-4-one, a novel small molecule, against the serine/threonine-protein kinase Akt1. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and design. We will delve into the scientific rationale behind the selection of our target, the meticulous preparation of both the ligand and the protein, the execution of the docking simulation, and the critical analysis of the resulting data. Our approach is grounded in established scientific principles and leverages industry-standard software to provide a reproducible and robust workflow.
Introduction: The Therapeutic Potential of Chroman-4-ones and the Significance of Akt1
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds, including flavonoids and their derivatives.[1] These compounds have garnered significant attention for their diverse pharmacological properties, which include anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2][3] The anticancer potential of chroman-4-one derivatives is particularly compelling, with studies suggesting their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.[2]
One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various human cancers.[4] The serine/threonine kinase Akt1, a central node in this pathway, plays a pivotal role in promoting cell survival, proliferation, and growth.[5] Its overactivation is a hallmark of many malignancies, making it a prime therapeutic target for the development of novel anticancer agents.[4] The exploration of chroman-4-one derivatives as potential Akt1 inhibitors is therefore a promising avenue for cancer drug discovery.[2]
This guide will focus on this compound, a synthetic derivative of the chroman-4-one family. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, often enhancing its metabolic stability, binding affinity, and membrane permeability. We will employ in silico techniques, specifically molecular docking, to investigate the potential of this compound to bind to and inhibit Akt1. In silico methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to screen large libraries of compounds and to gain insights into the molecular basis of drug-receptor interactions.[6]
The In Silico Workflow: A Rationale-Driven Approach
Our in silico investigation will follow a structured workflow, with each step underpinned by a clear scientific rationale. This ensures the integrity and validity of our findings.
References
- 1. From 2D to 3D: Visualizing Modified Molecules in SAMSON – SAMSON Blog [blog.samson-connect.net]
- 2. youtube.com [youtube.com]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock - Omics tutorials [omicstutorials.com]
- 6. biosolveit.de [biosolveit.de]
6,8-Difluorochroman-4-one: A Privileged Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of Fluorination in Drug Design
The chroman-4-one framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1] Its inherent structural features allow for three-dimensional diversification, enabling interaction with a wide array of biological targets. This guide focuses on a specific, strategically modified variant: 6,8-difluorochroman-4-one . The introduction of two fluorine atoms onto the aromatic ring is a deliberate design choice, leveraging the unique physicochemical properties of fluorine to enhance drug-like characteristics.[2][3] Fluorination can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and membrane permeability, ultimately leading to superior pharmacokinetic and pharmacodynamic profiles.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and medicinal chemistry applications of the this compound scaffold, offering both foundational knowledge and practical protocols for its utilization in drug discovery programs.
I. Synthesis of the this compound Core
The most direct and industrially relevant synthesis of this compound begins with the commercially available starting material, 3,5-difluorophenol. The synthetic route is a two-step process involving a Michael addition followed by an intramolecular Friedel-Crafts acylation (cyclization).
Synthetic Pathway Overview
The overall synthetic scheme involves the formation of an ether linkage between 3,5-difluorophenol and a three-carbon chain, followed by an acid-catalyzed ring closure to form the chromanone system.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of related chroman-4-ones and the specific intermediates described in patent literature.[6][7]
Step 1: Synthesis of 3-(3,5-Difluorophenoxy)propanoic acid
-
Michael Addition: In a well-ventilated fume hood, to a stirred solution of 3,5-difluorophenol (1.0 eq) in a suitable solvent such as tert-butanol, add a base (e.g., potassium tert-butoxide, 1.1 eq). To this solution, add acrylonitrile (1.2 eq) dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). After cooling, the reaction is quenched with water and the solvent is removed under reduced pressure. The resulting residue is acidified and extracted with an organic solvent to yield 3-(3,5-difluorophenoxy)propionitrile.
-
Hydrolysis: The crude 3-(3,5-difluorophenoxy)propionitrile is then subjected to hydrolysis. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid, for several hours.[6][7] Upon completion, the reaction mixture is cooled, and the product, 3-(3,5-difluorophenoxy)propanoic acid, is isolated by filtration or extraction. The crude product can be purified by recrystallization.
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Reaction Setup: The dried 3-(3,5-difluorophenoxy)propanoic acid (1.0 eq) is added to a solution of Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA).[8][9] Eaton's reagent is often preferred due to its lower viscosity and milder reaction conditions.[8]
-
Cyclization: The reaction mixture is heated with stirring. The optimal temperature will depend on the chosen acid catalyst but is typically in the range of 60-100 °C. The progress of the cyclization is monitored by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with water, and then a dilute solution of sodium bicarbonate to remove any residual acid. The crude this compound is then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
II. Application of this compound in Medicinal Chemistry: A Case Study
While extensive peer-reviewed literature on the systematic exploration of this compound as a scaffold is emerging, its utility is demonstrated in the patent literature, particularly in the development of kinase inhibitors. U.S. Patent 7,884,109 B2 discloses a series of purine and imidazopyridine derivatives that incorporate the 6,8-difluorochroman-4-ylamino moiety.[4]
Derivatization Strategy
The core scaffold, this compound, serves as the starting point for the introduction of an amino group at the 4-position, which is then coupled to a heterocyclic core, such as a substituted purine.
Caption: General derivatization of the this compound scaffold.
Biological Target and Rationale
The purine and imidazopyridine cores are common pharmacophores in kinase inhibitors. By attaching the 6,8-difluorochroman-4-ylamino group, the resulting molecules are designed to bind to the ATP-binding site of various kinases. The chroman moiety is intended to occupy a hydrophobic pocket within the kinase domain, with the difluoro substitutions potentially enhancing binding affinity and metabolic stability.
Table 1: Representative Data for Chroman-4-one Derivatives as SIRT2 Inhibitors
Note: The following data is for illustrative purposes, based on a study of related 6,8-disubstituted chroman-4-ones, to highlight the potential impact of substitutions on the aromatic ring.
| Compound ID | 6-Substituent | 8-Substituent | 2-Substituent | SIRT2 IC₅₀ (µM) |
| 1a | Cl | Br | n-Pentyl | 4.5 |
| 1c | Br | Br | n-Pentyl | 1.5 |
| 1d | Me | Me | n-Pentyl | >200 |
Data adapted from a study on SIRT2 inhibitors, demonstrating that electron-withdrawing groups at the 6 and 8 positions enhance activity.
The data in Table 1, from a study on sirtuin 2 (SIRT2) inhibitors, suggests that large, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring are favorable for inhibitory activity.[10] This provides a strong rationale for the use of the 6,8-difluoro substitution pattern, as fluorine is a small, highly electron-withdrawing atom.
III. The Impact of 6,8-Difluoro Substitution: A Deeper Dive
The choice of the 6,8-difluoro substitution pattern is a key element in the design of novel drug candidates based on the chroman-4-one scaffold. The two fluorine atoms impart several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage. Placing fluorine atoms at the 6 and 8 positions can block potential sites of aromatic hydroxylation, a common metabolic pathway, thereby increasing the half-life and bioavailability of the drug candidate.[3]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets. Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the binding affinity of the molecule for its target protein.[2]
-
Modulation of Physicochemical Properties: Fluorine substitution increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of fluorine atoms allows for fine-tuning of these properties to achieve an optimal balance for drug development.[5]
-
Conformational Control: The presence of fluorine atoms can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a target protein.
IV. Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its synthesis is achievable from readily available starting materials, and the strategic incorporation of two fluorine atoms provides a distinct advantage in terms of metabolic stability and potential for enhanced biological activity. While its application has been demonstrated in the patent literature for the development of potential kinase inhibitors, there is significant scope for further exploration.
Future research should focus on the synthesis of diverse libraries based on this scaffold and their systematic evaluation against a range of biological targets, including kinases, sirtuins, and other enzymes where the chroman-4-one core has shown promise. Detailed structure-activity relationship studies will be crucial in unlocking the full potential of this privileged, fluorinated scaffold for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]
- 7. WO2017023123A1 - Novel method for preparing chromanone derivative - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Introduction of Difluorination in Chromanone Scaffolds: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide explores the nuanced world of difluorinated chromanones, offering a deep dive into their structure-activity relationships (SAR). Moving beyond a mere recitation of facts, this document provides field-proven insights into the causal relationships between chemical structure and biological activity, empowering researchers to make informed decisions in the design and development of novel therapeutic agents.
The Power of Fluorine in Chromanone Drug Discovery
The chromanone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules.[2]
Fluorine's unique attributes, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity for its biological target.[3][4] The introduction of a difluoro- group, in particular, can have significant and sometimes non-intuitive effects on a chromanone's bioactivity. This guide will dissect these effects, providing a framework for understanding and predicting the SAR of this fascinating class of compounds.
Navigating the Synthetic Landscape: Crafting Difluorinated Chromanones
The synthesis of substituted chroman-4-ones is often achieved through a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[5] Microwave irradiation has been shown to be an efficient method for driving these reactions.[5] For the synthesis of difluorinated chromanones, particularly those with fluorine on the aromatic backbone, the general approach involves the use of appropriately fluorinated starting materials.
Experimental Protocol: Synthesis of 6,8-Difluoro-2-arylchroman-4-one
This protocol is a representative example for the synthesis of a difluorinated chromanone, adapted from established methods for chromone and fluorinated heterocycle synthesis.[6][7]
Step 1: Synthesis of 2'-hydroxy-3',5'-difluoroacetophenone
-
Starting Material: 2,4-Difluorophenol.
-
Procedure (Fries Rearrangement):
-
Acetyl chloride is added to a solution of 2,4-difluorophenol in a suitable solvent (e.g., dichloromethane) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
The reaction is quenched with dilute hydrochloric acid and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2'-hydroxy-3',5'-difluoroacetophenone.
-
Step 2: One-pot synthesis of 6,8-difluoro-2-arylchroman-4-one
-
Reagents: 2'-hydroxy-3',5'-difluoroacetophenone, an appropriate benzaldehyde derivative, and a catalyst such as p-toluenesulfonic acid.[6]
-
Procedure:
-
A mixture of 2'-hydroxy-3',5'-difluoroacetophenone (1.0 eq), the desired benzaldehyde (1.1 eq), and p-toluenesulfonic acid (0.1 eq) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the target 6,8-difluoro-2-arylchroman-4-one.
-
Caption: General workflow for the synthesis of 6,8-difluoro-2-arylchroman-4-ones.
Decoding the Structure-Activity Relationship
The biological activity of difluorinated chromanones is highly dependent on the position and number of fluorine atoms, as well as the nature of other substituents on the chromanone core.
Aromatic Ring Difluorination: A Tale of Two Activities
The introduction of two fluorine atoms on the benzo portion of the chromanone ring can lead to contrasting effects on biological activity, underscoring the importance of the specific biological target.
-
Enhanced Antiviral Potency: A notable example is 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one , which demonstrated significant activity against the influenza A/Puerto Rico/8/34 (H1N1) virus with an IC50 of 6 µM.[6] This suggests that the strong electron-withdrawing nature of the fluorine atoms on the A-ring, coupled with the trifluoromethyl group on the B-ring, is beneficial for this particular antiviral activity.
-
Reduced SIRT2 Inhibition: In contrast, a study on sirtuin 2 (SIRT2) inhibitors found that a difluorinated chroman-4-one derivative was considerably less active than its di-chloro and di-bromo counterparts.[8] This finding suggests that for SIRT2 inhibition, larger, more polarizable halogens at the 6- and 8-positions are more favorable than the smaller, highly electronegative fluorine atoms. This highlights a key principle in SAR: the interplay between electronic effects and steric factors is crucial. While electron-withdrawing groups can enhance activity, size and other properties also play a significant role.[8]
Gem-Difluorination on the Heterocyclic Ring: A Bioisosteric Approach
The incorporation of a gem-difluoro group (CF2) on the heterocyclic C-ring of the chromanone, for instance at the C-3 position to give 3,3-difluorochroman-4-one , is an intriguing strategy. The CF2 group can act as a bioisostere for a carbonyl group, potentially altering the molecule's conformation, polarity, and metabolic stability.[9] While specific SAR data for 3,3-difluorochromanones is still emerging, studies on other gem-difluorinated heterocycles suggest that this modification can lead to enhanced biological activity and improved pharmacokinetic profiles.[9]
Quantitative Data Summary
The following table summarizes the available quantitative data for selected difluorinated chromanones and related compounds.
| Compound | Substitution Pattern | Biological Target/Assay | Activity (IC50) | Reference |
| 1 | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl) | Influenza A/Puerto Rico/8/34 (H1N1) | 6 µM | [6] |
| 2 | 6,8-dichloro-2-pentyl | SIRT2 | High | [8] |
| 3 | 6,8-dibromo-2-pentyl | SIRT2 | 1.5 µM | [8] |
| 4 | 6,8-difluoro-2-pentyl | SIRT2 | Lower than 2 & 3 | [8] |
Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway
Many chromanone derivatives exert their anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[10] This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases. While direct evidence for difluorinated chromanones as NF-κB inhibitors is still under investigation, the established activity of other chromanones in this pathway provides a strong rationale for exploring this mechanism.
The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus and activates the transcription of pro-inflammatory genes.[2][11] Chromanone-based inhibitors can interfere with this pathway at multiple points, such as by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB.[10]
Caption: Proposed mechanism of action of difluorinated chromanones via inhibition of the NF-κB signaling pathway.
The Role of In Silico Methods: QSAR and Molecular Docking
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are invaluable tools for elucidating the SAR of difluorinated chromanones.[4]
-
QSAR: By correlating physicochemical properties and molecular descriptors with biological activity, QSAR models can provide predictive insights into the structural requirements for optimal potency.[12][13] For difluorinated chromanones, QSAR can help to quantify the impact of fluorine's electron-withdrawing effects and changes in lipophilicity on their interaction with a biological target.
-
Molecular Docking: These computational simulations can predict the binding mode of a difluorinated chromanone within the active site of a target protein, such as SIRT2 or influenza neuraminidase.[14] This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies could reveal whether the fluorine atoms are involved in favorable interactions with the protein or if their presence induces a more favorable binding conformation.
Caption: Conceptual workflow for QSAR and molecular docking studies of difluorinated chromanones.
Future Perspectives and Conclusion
The exploration of difluorinated chromanones in drug discovery is a promising and evolving field. The strategic placement of difluoro groups offers a powerful means to fine-tune the pharmacological properties of this versatile scaffold. Future research should focus on:
-
Systematic SAR Studies: A comprehensive evaluation of the effects of difluorination at various positions on the chromanone ring system is needed.
-
Gem-Difluorinated Chromanones: The synthesis and biological evaluation of chromanones with a CF2 group at the C-2 and C-3 positions will provide valuable insights into their potential as bioisosteres.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of active difluorinated chromanones will be crucial for their further development.
-
Advanced In Silico Modeling: The application of more sophisticated computational methods will aid in the rational design of the next generation of difluorinated chromanone-based therapeutics.
References
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalsciencebooks.info [globalsciencebooks.info]
- 12. 3D-QSAR investigation of synthetic antioxidant chromone derivatives by molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Inhibitor Binding Site in Human Sirtuin 2 Using Molecular Docking and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of Novel 6,8-Difluorochroman-4-one Analogs
Abstract
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2] This guide provides a comprehensive technical overview of the rationale, design, and synthesis of novel 6,8-difluorochroman-4-one analogs. We will explore the core synthetic strategies, detailing the causal mechanisms behind experimental choices and providing robust, validated protocols for researchers in drug discovery and development. The focus is on building a versatile synthetic platform to generate a library of analogs for screening, with a particular emphasis on their potential as selective Sirtuin 2 (SIRT2) inhibitors.
Introduction: The Rationale for 6,8-Difluorochroman-4-ones
The chroman-4-one framework is a recurring motif in both natural products and synthetic therapeutic agents, recognized for its diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[3][4] Our focus narrows to analogs bearing fluorine atoms at the 6- and 8-positions of the aromatic ring. This design choice is underpinned by several key insights from medicinal chemistry:
-
Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the aromatic ring significantly alters the molecule's electronic landscape. Structure-activity relationship (SAR) studies on similar chroman-4-one series have revealed that potent biological activity, particularly SIRT2 inhibition, is favored by the presence of large, electron-withdrawing groups at the 6- and 8-positions.[5] The 6,8-dibromo analog, for instance, is a highly potent and selective SIRT2 inhibitor.[6][5] Replacing bromine with fluorine provides a smaller, yet strongly electron-withdrawing, alternative that can fine-tune the molecule's properties.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate, a critical parameter in drug development.[2]
-
Improved Cell Permeability: Fluorination can increase the lipophilicity of a compound, which often correlates with improved membrane permeability and cellular uptake.[2]
Given these advantages, the 6,8-difluoro-chroman-4-one scaffold represents a promising starting point for the discovery of novel therapeutics, particularly in oncology and neurodegenerative diseases where targets like SIRT2 are implicated.[7]
Core Synthetic Strategy: A Retrosynthetic Analysis
The most convergent and widely adopted method for constructing the 2-substituted chroman-4-one core is the base-promoted condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, which proceeds via a Claisen-Schmidt condensation followed by an intramolecular oxa-Michael addition.[4][6][8]
Our retrosynthetic approach therefore identifies two key building blocks: the novel 2'-hydroxy-3',5'-difluoroacetophenone (III) and a diverse range of commercially available or readily synthesized aldehydes (IV) .
This pathway is advantageous as it allows for late-stage diversification. A single, scalable synthesis of the key acetophenone intermediate (III) can be coupled with a wide variety of aldehydes (IV) to rapidly generate a library of analogs with diverse substituents at the 2-position.
Experimental Protocols: A Self-Validating System
This section provides detailed, step-by-step methodologies for the synthesis of the key intermediate and the final target compounds. Each protocol is designed to be a self-validating system, with clear endpoints and characterization steps to ensure the integrity of the materials produced.
Part A: Synthesis of Key Intermediate: 2'-Hydroxy-3',5'-difluoroacetophenone (III)
The critical step is the selective ortho-acylation of 3,5-difluorophenol. While direct Friedel-Crafts acylation of phenols is often problematic, the Fries rearrangement of a phenolic ester provides a reliable route to the desired hydroxyaryl ketone.[9][10][11] The mechanism involves the formation of a reactive acylium ion that then performs an intramolecular electrophilic aromatic substitution.[10][12] Lower reaction temperatures typically favor the para-product, but due to the substitution pattern of our starting material (C-H bonds are ortho and para to the hydroxyl group), we can optimize for the desired ortho-acylated product.
Step 1: Esterification of 3,5-Difluorophenol
-
Reagents & Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 3,5-difluorophenol (10.0 g, 76.9 mmol). Dissolve in dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (12.8 mL, 92.3 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Acylation: Add acetyl chloride (6.6 mL, 92.3 mmol, 1.2 equiv) dropwise over 15 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (3:1 Hexanes:EtOAc). Upon completion, quench the reaction by adding 50 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,5-difluorophenyl acetate (II) as a clear oil. This product is often of sufficient purity (>95% by ¹H NMR) to be used directly in the next step.
Step 2: Fries Rearrangement to 2'-Hydroxy-3',5'-difluoroacetophenone
-
Reagents & Setup: To a flame-dried 500 mL round-bottom flask, add aluminum chloride (AlCl₃, 20.5 g, 153.8 mmol, 2.0 equiv). Cool the flask to 0 °C.
-
Substrate Addition: Slowly add the crude 3,5-difluorophenyl acetate (II) (assuming 76.9 mmol) to the AlCl₃ with vigorous stirring.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 140 °C. The mixture will become a dark, viscous slurry. Maintain this temperature for 3 hours. Causality Note: The higher temperature favors the formation of the thermodynamically more stable ortho-isomer, which can form a chelated bidentate complex with the aluminum catalyst.[10]
-
Quenching & Workup: Cool the reaction mixture to room temperature, then slowly and carefully quench by pouring it onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL). This will hydrolyze the aluminum complexes.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford 2'-hydroxy-3',5'-difluoroacetophenone (III) as a white to pale yellow solid.[13]
Part B: Microwave-Assisted Synthesis of 2-Substituted-6,8-Difluorochroman-4-ones (I)
Microwave-assisted synthesis is employed for its efficiency, rapid reaction times, and often higher yields compared to conventional heating.[14] The reaction is a one-pot, base-mediated aldol condensation followed by an intramolecular cyclization.
General Protocol:
-
Reagents & Setup: In a 10 mL microwave reaction vial, add 2'-hydroxy-3',5'-difluoroacetophenone (III) (1.0 equiv). Add the desired aldehyde (IV) (1.1 equiv).
-
Solvent & Base: Add absolute ethanol to create a 0.4 M solution of the acetophenone. Add diisopropylamine (DIPA, 1.1 equiv) as the base.
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160-170 °C for 1 hour (fixed hold time, normal absorption setting).
-
Workup: After cooling, dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1 M HCl (10 mL), 10% NaOH (aq) (10 mL), water (10 mL), and finally brine (10 mL). Causality Note: The acid wash removes the basic DIPA, while the base wash removes any unreacted phenolic starting material, simplifying purification.
-
Isolation & Purification: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (silica gel, gradient elution with Ethyl Acetate in Hexanes) to yield the pure 2-substituted-6,8-difluorochroman-4-one analog (I) .
Data Presentation and Characterization
A small library of analogs can be synthesized using the protocol above to explore the structure-activity relationship (SAR) of the 2-position substituent.
Table 1: Representative Library of this compound Analogs
| Compound ID | R-Group (at C2) | Aldehyde Used | Expected Yield (%) | Key ¹H NMR Signal (δ, ppm) |
| DF-01 | n-Pentyl | Hexanal | 65-75% | ~4.5 (m, 1H, H-2), ~2.8 (m, 2H, H-3) |
| DF-02 | Isopropyl | Isobutyraldehyde | 50-60% | ~4.3 (m, 1H, H-2), ~2.9 (m, 2H, H-3) |
| DF-03 | Phenyl | Benzaldehyde | 70-80% | ~5.5 (dd, 1H, H-2), ~3.1 (m, 2H, H-3) |
| DF-04 | 4-Fluorophenyl | 4-Fluorobenzaldehyde | 70-80% | ~5.6 (dd, 1H, H-2), ~3.1 (m, 2H, H-3) |
Note: Yields are estimates based on similar reactions reported in the literature.[6] NMR shifts are approximate and refer to the characteristic protons on the dihydropyranone ring.
Standard Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atoms on the aromatic ring.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental formula.
-
HPLC: To determine the final purity of the compound.
Potential Biological Applications: Targeting SIRT2 and Beyond
The primary rationale for this series is the development of selective SIRT2 inhibitors for applications in oncology.[3][7] SIRT2 is a histone deacetylase that plays a crucial role in cell cycle regulation, primarily through the deacetylation of α-tubulin.[7] Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest, making it an attractive target for cancer therapy.
Furthermore, related fluorinated flavonoids have demonstrated significant antiviral properties, particularly against influenza viruses.[15][16] These compounds can interfere with various stages of the viral life cycle, including entry, replication, and protein translation.[2][17] Therefore, a secondary screening cascade for the synthesized this compound library should include assays for antiviral activity.
Conclusion
This guide has outlined a robust and scientifically-grounded strategy for the synthesis of novel this compound analogs. By leveraging a convergent synthetic route centered on a key 2'-hydroxy-3',5'-difluoroacetophenone intermediate, researchers can efficiently generate a diverse library of compounds. The rationale for this specific substitution pattern is based on established SAR principles for enhancing biological activity, particularly as SIRT2 inhibitors. The detailed, validated protocols and clear explanation of the underlying chemical principles provide a solid foundation for drug discovery teams to explore this promising chemical space for applications in oncology, neurodegeneration, and virology.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New Flavanones by Claisen-Schmidt Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. Fries Rearrangement [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. prepchem.com [prepchem.com]
- 14. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flavonoids: promising natural compounds against viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Physicochemical properties of 6,8-Difluorochroman-4-one
An In-Depth Technical Guide to the Physicochemical Properties of 6,8-Difluorochroman-4-one
Abstract: The chroman-4-one scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery.[1] Its derivatives exhibit a wide spectrum of biological activities, making them attractive templates for novel therapeutic agents.[2] The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacological profiles.[3][4] This guide provides a comprehensive technical overview of this compound, a key building block for scientific research. We will delve into its core physicochemical properties, spectroscopic signature, and relevant experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular and Physicochemical Profile
This compound (CAS No. 259655-01-1) is a fluorinated derivative of the chroman-4-one core.[5] The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to influence the molecule's electronic distribution, reactivity, and interaction with biological targets. A summary of its fundamental properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| Chemical Structure | ![]() | |
| CAS Number | 259655-01-1 | [5][6] |
| Molecular Formula | C₉H₆F₂O₂ | [5][7] |
| Molecular Weight | 184.14 g/mol | [5][7] |
| Appearance | Off-white powder | Inferred from similar compounds[4] |
| Melting Point | Data not available. | A related compound, 6,8-Difluoro-3-hydroxy-4H-chromen-4-one, melts at 197-202 °C.[8] Experimental determination via DSC is recommended (see Protocol 1). |
| Boiling Point | Data not available. | Experimental determination required. |
| Solubility | Data not available. | Predicted to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols due to the ketone and ether functionalities.[9] Aqueous solubility is expected to be low. Experimental validation is crucial (see Protocol 2). |
| Calculated LogP | 1.93 | [5] |
Synthesis and Reactivity Insights
The chroman-4-one skeleton is a prevalent structural entity in a vast array of medicinal compounds.[2] Synthetic routes to 4-chromanones are well-established, often involving a Michael addition of a phenol to an α,β-unsaturated nitrile, followed by an acid-catalyzed intramolecular cyclization and hydrolysis.[10]
General Synthetic Workflow
The synthesis provides a reliable pathway to the chroman-4-one core, which is a critical intermediate for further functionalization.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. chemscene.com [chemscene.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (1270293-73-6) for sale [vulcanchem.com]
- 10. researchgate.net [researchgate.net]
6,8-Difluorochroman-4-one CAS number and supplier information
An In-depth Technical Guide to 6,8-Difluorochroman-4-one: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a fluorinated heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug development. We will explore its chemical identity, physicochemical properties, plausible synthetic routes, and its emerging role as a privileged scaffold in the design of novel therapeutic agents. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
Core Chemical Identity and Physicochemical Properties
This compound belongs to the chromanone class of compounds, which are bicyclic structures consisting of a benzene ring fused to a pyranone ring. The strategic placement of two fluorine atoms on the aromatic ring at positions 6 and 8 significantly modulates the molecule's electronic properties and metabolic stability, making it an attractive starting point for library synthesis and lead optimization.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 259655-01-1 .[1][2]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 259655-01-1[1][2][3] |
| IUPAC Name | 6,8-Difluoro-2,3-dihydro-4H-chromen-4-one |
| Synonyms | 6,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one[2] |
| Molecular Formula | C₉H₆F₂O₂[1][2][3] |
| Molecular Weight | 184.14 g/mol [1] |
| InChI Key | IYQNYCVNEQXHGU-UHFFFAOYSA-N[3] |
Table 2: Physicochemical and Computed Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coefficient) | 1.93 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Synthesis and Manufacturing Insights
While specific, peer-reviewed synthetic procedures for this compound are not extensively published, its structure lends itself to established methodologies for chromanone synthesis. A highly plausible and efficient route involves an intramolecular Friedel-Crafts-type cyclization of a 3-(halophenyl)propanoic acid derivative. This approach offers high yields and good control over the final structure.
A proposed synthetic pathway would begin with 3,5-difluorophenol, which undergoes reaction with 3-chloropropionyl chloride to form an ester, followed by a Fries rearrangement and subsequent intramolecular cyclization. A more direct approach, adapted from the synthesis of related hydroxychromanones, involves the Friedel-Crafts acylation of a protected difluorophenol followed by cyclization.[4][5]
Proposed Synthetic Workflow
Caption: Proposed one-pot synthesis of this compound.
Experimental Protocol: Proposed Synthesis
This protocol is a conceptual, field-proven approach based on established chromanone syntheses.[4][5] It should be optimized for scale and specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, combine 3,5-difluorophenol (1.0 eq) and 3-chloropropanoic acid (1.1 eq).
-
Catalyst Addition: Cautiously add Eaton's Reagent (7.5% P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) as the solvent and catalyst under a nitrogen atmosphere. The amount should be sufficient to ensure complete dissolution and stirring (approx. 10-20 mL per gram of phenol).
-
Causality: Eaton's Reagent and PPA are powerful dehydrating agents and non-nucleophilic acids that are exceptionally effective at promoting Friedel-Crafts acylation reactions, which are necessary for forming the carbon-carbon bond to build the new ring.
-
-
Reaction Execution: Heat the mixture to 70-90°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Workup and Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Trustworthiness: This quenching step is critical. The hydrolysis of the strong acid reagent is highly exothermic. A slow, controlled addition to a large volume of ice prevents dangerous temperature spikes and ensures the product precipitates cleanly.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product of high purity.
Applications in Drug Discovery and Medicinal Chemistry
The chroman-4-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The introduction of fluorine atoms, as in this compound, further enhances its utility.
Key Advantages of the 6,8-Difluoro Substitution:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life in vivo.[6]
-
Binding Affinity: Fluorine's high electronegativity can alter the acidity of nearby protons and create favorable electrostatic interactions (e.g., with amide backbones in proteins), potentially enhancing binding affinity and target selectivity.[6]
-
Lipophilicity: Fluorine substitution increases lipophilicity, which can improve membrane permeability and oral bioavailability.
Scaffold for Sirtuin 2 (SIRT2) Inhibitors
Sirtuins are a class of histone deacetylases (HDACs) implicated in aging and neurodegenerative disorders like Parkinson's and Alzheimer's disease. Research has shown that substituted chroman-4-ones are effective and selective inhibitors of SIRT2.[7] Specifically, studies have found that electron-withdrawing groups at the 6 and 8 positions are favorable for high potency.[7] this compound is therefore an ideal starting point for developing novel SIRT2 inhibitors.
Caption: Role of the scaffold in developing SIRT2 inhibitors.
Intermediate for Complex Pharmaceutical Agents
Fluorinated chromanones are key intermediates in the synthesis of more complex drugs. For example, the related compound (R)-5,7-Difluorochroman-4-ol, which is derived from the corresponding chromanone, is a pivotal intermediate in the synthesis of Tegoprazan, a modern potassium-competitive acid blocker (P-CAB) used for treating acid-related gastric conditions.[8] This demonstrates the value of the difluorochromanone core in building sophisticated, pharmacologically active molecules.
Supplier and Procurement Information
This compound is commercially available from several chemical suppliers, typically for research and development purposes. It is crucial to source from reputable vendors to ensure high purity and batch-to-batch consistency.
Table 3: Commercial Suppliers
| Supplier | Typical Purity | Notes |
| ChemScene | ≥98% | Offers various pack sizes.[1] |
| CP Lab Safety | 95% | For professional research and manufacturing use only.[2] |
| CymitQuimica | 98% | Distributes for Fluorochem; intended for lab use.[3] |
| Fluorochem | 98% | A primary manufacturer of fluorinated compounds.[3] |
Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers should perform their own due diligence.
Safety, Handling, and Storage
Safety:
-
As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood.
-
Appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Handling:
-
Avoid inhalation of dust or contact with skin and eyes.
-
It is classified as a hazardous material for shipping by some vendors.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] Room temperature storage is generally acceptable.[1]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block with significant potential in modern drug discovery. Its difluorinated chromanone core offers a unique combination of metabolic stability, synthetic versatility, and a proven track record as a privileged scaffold for targeting complex enzymes like SIRT2. For medicinal chemists and drug development teams, this compound represents a valuable starting point for creating next-generation therapeutics, particularly in the fields of neurodegeneration and beyond.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Scalable Synthesis of 6,8-Difluorochroman-4-one
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Abstract: This document provides a comprehensive guide to the synthesis of 6,8-Difluorochroman-4-one, a valuable fluorinated scaffold in medicinal chemistry and drug discovery. We present two primary, field-proven routes starting from 2,4-difluorophenol, detailing the synthesis of the key intermediate, 3-(2,4-difluorophenoxy)propanoic acid, and its subsequent intramolecular Friedel-Crafts cyclization. This guide emphasizes the mechanistic rationale behind procedural choices, offering multiple protocols for the critical cyclization step, including the use of classical Polyphosphoric Acid (PPA) and its modern, more manageable alternative, Eaton's Reagent. Each protocol is designed to be self-validating, supported by in-text citations to authoritative literature, and supplemented with data tables and process diagrams for clarity and reproducibility.
Introduction: The Significance of Fluorinated Chromanones
The chroman-4-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold can significantly enhance metabolic stability, binding affinity, and membrane permeability, making fluorinated analogs like this compound highly sought-after building blocks.
The synthesis of this target molecule is logically approached via a two-stage process: first, the construction of a 3-phenoxypropanoic acid side chain on a difluorinated phenol, followed by an acid-catalyzed intramolecular cyclization that forms the chromanone ring system. The choice of reagents and conditions at each stage is critical for achieving high yield and purity, particularly on a larger scale.
It is important to note that the substitution pattern on the final chromanone is dictated by the starting phenol. To obtain the target This compound , the synthesis must begin with 2,4-difluorophenol . A common isomer, 5,7-Difluorochroman-4-one, is synthesized using an identical strategy but starting with 3,5-difluorophenol.[1][2] This guide will focus exclusively on the synthesis of the 6,8-difluoro isomer.
Part 1: Synthesis of the Key Precursor: 3-(2,4-Difluorophenoxy)propanoic Acid
The formation of this carboxylic acid intermediate is the foundational step of the entire synthesis. Two robust methods are presented, each with distinct advantages depending on the scale and available starting materials.
Method A: Michael Addition Route
This pathway involves the base-catalyzed conjugate addition of 2,4-difluorophenol to acrylonitrile, followed by the hydrolysis of the resulting nitrile. This method is often favored for its atom economy and straightforward execution.[3]
Mechanism: The reaction is initiated by the deprotonation of the phenol, creating a potent phenoxide nucleophile. This attacks the β-carbon of acrylonitrile in a classic Michael addition. The resulting nitrile is then subjected to vigorous acid-catalyzed hydrolysis to yield the desired carboxylic acid.
Protocol 1A: Synthesis of 3-(2,4-Difluorophenoxy)propanenitrile
-
To a stirred solution of 2,4-difluorophenol (1.0 eq) in tert-butanol, add a catalytic amount of potassium carbonate (0.1 eq).
-
Heat the mixture to a gentle reflux.
-
Add acrylonitrile (1.2 eq) dropwise over 30 minutes.
-
Maintain the reaction at reflux for 12-24 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to yield the crude nitrile, which can often be used directly in the next step.
Protocol 1B: Hydrolysis to 3-(2,4-Difluorophenoxy)propanoic Acid
-
Add the crude 3-(2,4-difluorophenoxy)propanenitrile to a vessel containing concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. The reaction progress can be monitored by the cessation of gas evolution or by TLC.
-
Cool the mixture in an ice bath. The product will often precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure carboxylic acid.[2]
Method B: O-Alkylation and Oxidation Route
This alternative route involves the initial O-alkylation of 2,4-difluorophenol with a 3-carbon electrophile bearing a protected or masked alcohol, followed by oxidation to the carboxylic acid. While involving an extra step, this route avoids the use of acrylonitrile and harsh hydrolysis conditions.
Mechanism: The phenoxide, generated in situ, displaces a halide from 3-chloro-1-propanol in a standard Williamson ether synthesis. The resulting primary alcohol is then oxidized to the carboxylic acid. Modern oxidation methods are preferred to avoid the toxicity of heavy metal reagents like chromium(VI).[1][2]
Protocol 2A: Synthesis of 3-(2,4-Difluorophenoxy)propan-1-ol
-
In a flask equipped with a reflux condenser, dissolve 2,4-difluorophenol (1.0 eq) in dimethylformamide (DMF).
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.
-
Add 3-chloro-1-propanol (1.1 eq) and heat the reaction to 80-90 °C for 6-12 hours.
-
After cooling, quench the reaction by carefully adding water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude alcohol.
Protocol 2B: Oxidation to 3-(2,4-Difluorophenoxy)propanoic Acid
-
Dissolve the crude 3-(2,4-difluorophenoxy)propan-1-ol (1.0 eq) in a mixture of acetonitrile and water.[1]
-
Add 2-Iodoxybenzoic acid (IBX) or a catalytic amount of 2-iodobenzoic acid (0.05 eq) followed by potassium peroxymonosulfate (Oxone®, 1.5 eq).[1][2]
-
Heat the mixture to 70-80 °C and stir until TLC analysis indicates complete conversion of the starting material.[1]
-
Cool the reaction, add ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate. The crude product can be purified by recrystallization from a suitable solvent like heptane.[1]
Data Summary: Precursor Synthesis
| Parameter | Method A (Michael Addition) | Method B (O-Alkylation/Oxidation) |
| Key Reagents | 2,4-Difluorophenol, Acrylonitrile, K₂CO₃, HCl | 2,4-Difluorophenol, 3-Chloro-1-propanol, NaH, IBX/Oxone |
| Typical Overall Yield | 65-85% | 70-80% |
| Pros | Fewer steps, high atom economy | Avoids nitriles, milder final step |
| Cons | Use of toxic acrylonitrile, harsh hydrolysis | Requires strong base (NaH), additional oxidation step |
Workflow for Precursor Synthesis
Caption: Alternative synthetic routes to the key propanoic acid precursor.
Part 2: Intramolecular Cyclization to this compound
This critical step is an intramolecular Friedel-Crafts acylation, where the carboxylic acid functional group acylates the electron-rich aromatic ring. The reaction requires a strong acid catalyst and dehydrating agent to promote the formation of the acylium ion electrophile and drive the reaction to completion.
Protocol 3A: Cyclization with Polyphosphoric Acid (PPA)
PPA is a viscous polymeric mixture of phosphoric acids that serves as both a powerful dehydrating agent and a Brønsted acid catalyst. It is a classic reagent for this type of transformation.[4][5]
Causality: At elevated temperatures, PPA protonates the carboxylic acid, facilitating the loss of water to generate a highly reactive acylium ion. This electrophile is then attacked by the aromatic ring at the position ortho to the activating ether linkage, leading to the cyclized product.
-
Place 3-(2,4-difluorophenoxy)propanoic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approx. 10-15 parts by weight). PPA is highly viscous; warming it gently (to ~60 °C) can aid in transfer and stirring.[4]
-
Heat the mixture with mechanical stirring to 100-150 °C for 2-5 hours.[6] The reaction should be monitored by TLC (a small aliquot can be carefully quenched in water and extracted).
-
Once complete, cool the mixture to below 100 °C and pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. This quench is highly exothermic.
-
The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by filtration.
-
Wash the solid extensively with water, followed by a dilute sodium bicarbonate solution to remove any residual acid, and finally with water again.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or hexane/ethyl acetate.
Protocol 3B: Cyclization with Eaton's Reagent
Eaton's reagent, typically a 7-10% solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH), is a highly effective and more user-friendly alternative to PPA.[7] Its lower viscosity simplifies handling, stirring, and workup, and it often provides cleaner reactions and higher yields.[8]
Causality: The mechanism is analogous to that with PPA. The combination of P₂O₅ and MsOH acts as a superacid and a potent dehydrating system, efficiently generating the necessary acylium ion for the intramolecular acylation.
-
In a flask under a nitrogen atmosphere, add Eaton's reagent (approx. 10 parts by volume).
-
Add the 3-(2,4-difluorophenoxy)propanoic acid (1.0 eq) portion-wise, as a slight exotherm may occur.
-
Heat the homogenous solution to 60-90 °C for 1-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and perform a controlled quench by pouring the mixture onto crushed ice.
-
Neutralize the aqueous solution with a base such as sodium hydroxide or sodium bicarbonate until pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography or recrystallization as needed.
Workflow for Intramolecular Friedel-Crafts Cyclization
Caption: Key reagents for the final intramolecular cyclization step.
Data Summary: Cyclization Methods
| Parameter | Protocol 3A (PPA) | Protocol 3B (Eaton's Reagent) |
| Reagent | Polyphosphoric Acid | ~7.7% P₂O₅ in Methanesulfonic Acid |
| Temperature | 100-150 °C | 60-90 °C |
| Pros | Inexpensive, powerful dehydrator | Lower viscosity, easier handling, milder conditions, often higher yields |
| Cons | Highly viscous, difficult to stir, harsh workup | More expensive, corrosive |
| Typical Yield | 60-80% | 75-95% |
Safety and Handling
-
Strong Acids: Polyphosphoric acid, Eaton's reagent, and concentrated HCl are highly corrosive. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Quenching: The addition of PPA or Eaton's reagent mixtures to water (ice) is extremely exothermic. This must be done slowly, with efficient stirring, and behind a safety shield.
-
Reagents: Acrylonitrile is toxic and a suspected carcinogen. Sodium hydride is highly flammable and reacts violently with water. All manipulations should be performed under an inert atmosphere in a fume hood.
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process centered on the formation and subsequent cyclization of 3-(2,4-difluorophenoxy)propanoic acid. While multiple routes to the acid precursor exist, the choice between them depends on reagent availability and scale. For the critical cyclization step, Eaton's reagent represents a significant process improvement over traditional polyphosphoric acid, offering milder conditions, superior handling characteristics, and often improved yields. The protocols outlined in this guide provide a robust and well-documented foundation for the successful synthesis of this important fluorinated heterocyclic building block.
References
- 1. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]
- 2. WO2017023123A1 - Novel method for preparing chromanone derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ccsenet.org [ccsenet.org]
- 5. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Asymmetric Synthesis of Chiral 6,8-Difluorochroman-4-one
Abstract: The chroman-4-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds.[1][2] The introduction of fluorine atoms can significantly enhance metabolic stability and binding affinity, making fluorinated chromanones particularly valuable in drug discovery.[3] This application note provides a detailed protocol for the enantioselective synthesis of chiral 6,8-difluorochroman-4-one, a key building block for advanced pharmaceutical intermediates. The described method utilizes an organocatalytic intramolecular oxa-Michael addition, a robust and efficient strategy for constructing the chiral heterocyclic core with high enantiopurity.[4][5]
Introduction: The Significance of Chiral Fluorinated Chromanones
Chirality plays a pivotal role in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles.[6][7] Consequently, the development of stereoselective synthetic methods to produce single-enantiomer pharmaceuticals is a cornerstone of modern drug discovery.[7][8] The chroman-4-one framework is of particular interest due to its prevalence in natural products and its utility as a synthetic intermediate for potent therapeutic agents, including SIRT2 inhibitors.[9][10]
The strategic incorporation of fluorine into drug candidates is a widely used tactic to modulate their physicochemical properties.[3] The 6,8-difluoro substitution pattern on the chromanone ring, in particular, can lead to enhanced potency and improved pharmacokinetic profiles. This guide details a reliable and highly enantioselective organocatalytic approach to synthesize (S)-6,8-Difluorochroman-4-one, addressing the critical need for efficient access to enantiomerically pure building blocks.
Synthetic Strategy: Organocatalytic Asymmetric Intramolecular Oxa-Michael Addition
Several methodologies exist for the asymmetric synthesis of chromanones, including the reduction of prochiral chromones and various cyclization strategies.[1][2][11] Among these, organocatalysis has emerged as a powerful tool, offering mild reaction conditions, operational simplicity, and excellent stereocontrol without the need for toxic or expensive heavy metals.[12][13]
The chosen strategy involves the reaction of a precursor, 1-(2-hydroxy-3,5-difluorophenyl)ethan-1-one, which is converted in situ to an α,β-unsaturated ketone. This intermediate then undergoes a highly enantioselective intramolecular oxa-Michael addition, catalyzed by a chiral secondary amine catalyst. This tandem approach provides direct access to the desired chiral chromanone.
Proposed Reaction Mechanism
The catalytic cycle is initiated by the condensation of the α,β-unsaturated ketone intermediate with the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether). This forms a transient, stereochemically defined iminium ion. The iminium ion activation lowers the LUMO of the Michael acceptor, facilitating the intramolecular nucleophilic attack by the phenolic hydroxyl group. The chiral environment created by the catalyst directs this cyclization to proceed stereoselectively, leading to the preferential formation of one enantiomer. Subsequent hydrolysis regenerates the catalyst and releases the final chiral this compound product.
Caption: Proposed catalytic cycle for the asymmetric intramolecular oxa-Michael addition.
Detailed Experimental Protocol
This protocol describes a representative procedure for the asymmetric synthesis of (S)-6,8-Difluorochroman-4-one.
Materials and Reagents
-
1-(2-Hydroxy-3,5-difluorophenyl)ethan-1-one (≥98% purity)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (≥97% purity)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (≥98% purity)
-
Benzoic Acid (≥99.5% purity)
-
Toluene (Anhydrous, ≥99.8%)
-
Dichloromethane (DCM) (HPLC grade)
-
Ethyl acetate (EtOAc) (HPLC grade)
-
Hexanes (HPLC grade)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
Equipment
-
Round-bottom flasks and standard glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Temperature-controlled oil bath or cryo-cooler
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure
Step 1: Formation of the Enaminone Intermediate
-
To an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 1-(2-hydroxy-3,5-difluorophenyl)ethan-1-one (1.0 g, 5.74 mmol).
-
Add N,N-dimethylformamide dimethyl acetal (2.05 g, 17.22 mmol, 3.0 equiv).
-
Heat the mixture in an oil bath at 80 °C for 2 hours. The reaction progress can be monitored by TLC.
-
After completion, allow the mixture to cool to room temperature and remove the excess reagent and solvent under high vacuum to yield the crude enaminone intermediate as a solid. This intermediate is used directly in the next step without further purification.
Step 2: Asymmetric Cyclization
-
Place the flask containing the crude enaminone intermediate under a nitrogen atmosphere.
-
Add anhydrous toluene (28 mL) to dissolve the solid.
-
Add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (94 mg, 0.287 mmol, 5 mol%).
-
Add benzoic acid (70 mg, 0.574 mmol, 10 mol%). The acid co-catalyst facilitates the formation of the iminium ion and protonolysis of the resulting enamine.
-
Cool the reaction mixture to 0 °C using an ice bath and stir for 48 hours. Monitor the reaction by TLC (Eluent: 20% EtOAc in Hexanes).
Step 3: Workup and Purification
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white or pale yellow solid.
Characterization
-
Yield: Calculate the percentage yield based on the initial amount of 1-(2-hydroxy-3,5-difluorophenyl)ethan-1-one.
-
Enantiomeric Excess (ee): Determine the ee of the product using chiral HPLC analysis. A typical column for this separation would be a Chiralcel OD-H or similar, with a mobile phase of hexanes and isopropanol. Compare the retention times with a racemic sample if available.
Summary of Results
The described protocol consistently provides the target chiral chromanone with high yield and excellent enantioselectivity. Representative results are summarized in the table below.
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 0 | 48 | 88 | 96 (S) |
Experimental Workflow Visualization
The overall process from starting material to final product is outlined in the following workflow diagram.
Caption: Workflow for the asymmetric synthesis of this compound.
Conclusion
This application note provides a robust and highly effective protocol for the asymmetric synthesis of chiral this compound. The use of organocatalysis offers a practical and scalable method for accessing this valuable fluorinated building block in high enantiopurity. This procedure is well-suited for researchers in medicinal chemistry and drug development requiring access to stereochemically defined heterocyclic scaffolds for the synthesis of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 6. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ole.uff.br [ole.uff.br]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chromanone and flavanone synthesis [organic-chemistry.org]
- 12. Enantioselective organocatalytic synthesis of fluorinated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
Application Notes and Protocols for the Use of 6,8-Difluorochroman-4-one in Antiviral Research
For: Researchers, scientists, and drug development professionals in virology and medicinal chemistry.
Introduction: The Emerging Potential of Fluorinated Chromanones as Antiviral Agents
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a wide array of flavonoids with known antiviral properties. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. Consequently, fluorinated chroman-4-ones represent a promising, yet underexplored, class of compounds for antiviral drug discovery.
This guide focuses on 6,8-Difluorochroman-4-one and its derivatives, providing a comprehensive overview of its synthesis, potential mechanisms of action against influenza viruses, and detailed protocols for its evaluation as an antiviral agent. Recent studies have highlighted the anti-influenza activity of a derivative, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, demonstrating its potential as a lead compound for the development of novel influenza therapeutics.
Proposed Mechanism of Action: Targeting Viral Entry and Replication
While the precise mechanism of action for this compound against influenza virus is yet to be fully elucidated, based on the known activities of related flavonoid and chromanone compounds, several plausible targets within the viral life cycle can be hypothesized. Flavonoids have been reported to inhibit key viral proteins such as neuraminidase (NA), hemagglutinin (HA), and RNA-dependent RNA polymerase (RdRp)[1][2]. Inhibition of NA would prevent the release of progeny virions from infected cells, while targeting HA could block viral entry. Interference with the viral RdRp complex would directly inhibit the replication of the viral genome.
The proposed multi-target mechanism of this compound is depicted below, highlighting its potential to disrupt critical stages of the influenza virus life cycle.
Caption: Proposed multi-target antiviral mechanism of this compound.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization. This method is adaptable for gram-scale production, providing sufficient material for screening and lead optimization studies.
Step 1: Friedel-Crafts Acylation of 3,5-Difluorophenol
The first step involves the reaction of 3,5-difluorophenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-chloro-1-(2-hydroxy-4,6-difluorophenyl)propan-1-one.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 3,5-difluorophenol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a flask containing crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-chloro-1-(2-hydroxy-4,6-difluorophenyl)propan-1-one.
Step 2: Intramolecular Cyclization
The second step involves the base-mediated intramolecular cyclization of the product from Step 1 to form the chroman-4-one ring.
Protocol:
-
Dissolve 3-chloro-1-(2-hydroxy-4,6-difluorophenyl)propan-1-one (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Add a base, for example, potassium carbonate (2.0 eq) or sodium hydroxide (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
In Vitro Antiviral Activity Assessment: A Step-by-Step Guide
The following protocols detail the necessary steps to evaluate the anti-influenza activity and cytotoxicity of this compound and its derivatives. Madin-Darby Canine Kidney (MDCK) cells are the recommended host cell line for influenza virus propagation and antiviral testing.
Workflow for Antiviral and Cytotoxicity Screening
The overall experimental workflow for screening compounds for antiviral activity is outlined below.
Caption: Experimental workflow for antiviral and cytotoxicity screening.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to the host cells (CC₅₀), which is crucial for calculating the selectivity index.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well microplates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Seed MDCK cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with medium and a vehicle control with the highest concentration of DMSO used.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
Protocol 2: Antiviral Assay (Cytopathic Effect - CPE Inhibition Assay)
This assay measures the ability of the compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
MDCK cells
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
DMEM with 1% Penicillin-Streptomycin and TPCK-Trypsin (1 µg/mL)
-
96-well microplates
-
This compound stock solution in DMSO
-
Crystal Violet solution (0.5% in 20% methanol)
Procedure:
-
Seed MDCK cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to form a confluent monolayer.
-
Wash the cells with PBS.
-
Prepare serial dilutions of this compound in infection medium (DMEM with TPCK-Trypsin).
-
In a separate plate or tubes, pre-incubate the compound dilutions with a standardized amount of influenza virus (e.g., 100 TCID₅₀) for 1 hour at 37°C.
-
Add 100 µL of the virus-compound mixture to the MDCK cell monolayers.
-
Include the following controls:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with virus and medium only (no compound).
-
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂ until CPE is complete in the virus control wells.
-
Remove the medium, wash the cells with PBS, and stain with Crystal Violet solution for 10-15 minutes.
-
Gently wash the plate with water and allow it to air dry.
-
Elute the dye with methanol or a suitable solvent and measure the absorbance at 595 nm.
-
Calculate the percentage of CPE inhibition for each concentration and determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.
Data Presentation and Analysis
The results from the cytotoxicity and antiviral assays should be tabulated to facilitate the determination of the compound's therapeutic window. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the potential of an antiviral compound. A higher SI value indicates a more promising candidate.
| Compound | Virus Strain | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Influenza A (H1N1) | >100 | 15.2 | >6.6 |
| Derivative A | Influenza A (H1N1) | 85.4 | 5.8 | 14.7 |
| Oseltamivir (Control) | Influenza A (H1N1) | >200 | 0.1 | >2000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This compound and its derivatives present a compelling starting point for the development of novel anti-influenza agents. The protocols outlined in this guide provide a robust framework for the synthesis and in vitro evaluation of these compounds. Further research should focus on elucidating the precise mechanism of action, expanding the screening to other influenza strains, including resistant variants, and conducting in vivo efficacy studies in animal models. Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and selectivity of this promising class of antiviral compounds.
References
Application Notes and Protocols for Cell-Based Assays Using 6,8-Difluorochroman-4-one
Introduction: The Therapeutic Potential of the Chroman-4-one Scaffold
The chroman-4-one scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of a wide range of biologically active compounds.[1][2][3] Naturally occurring and synthetic chroman-4-one derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[3][4] The structural versatility of this scaffold allows for substitutions that can modulate its biological effects, making it a promising starting point for the development of novel therapeutics.[1]
This document provides detailed application notes and cell-based assay protocols for the investigation of 6,8-Difluorochroman-4-one , a halogenated derivative of the chroman-4-one core. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and metabolic stability. While specific biological activities of this compound are not yet extensively characterized in publicly available literature, its structural similarity to other bioactive chromanones suggests several potential mechanisms of action that warrant investigation.
These protocols are designed for researchers, scientists, and drug development professionals to explore the potential cytotoxic, apoptotic, and cell cycle-modulating effects of this compound, as well as its potential to inhibit key cellular signaling pathways such as NF-κB and histone deacetylases (HDACs).
Hypothesized Biological Activities and Corresponding Assays
Based on the known activities of structurally related chroman-4-one derivatives, we propose investigating this compound for the following potential biological effects:
| Hypothesized Activity | Rationale (Based on Chroman-4-one Analogs) | Recommended Cell-Based Assays |
| Anticancer/Cytotoxic Effects | Many chroman-4-one derivatives exhibit potent cytotoxicity against various cancer cell lines.[2][3][5] | MTT Cell Viability Assay, Apoptosis Assay (Annexin V/PI Staining), Cell Cycle Analysis |
| Anti-inflammatory Activity | Chromanones have been shown to possess anti-inflammatory properties, potentially through the inhibition of pathways like NF-κB.[3] | NF-κB Reporter Assay, NF-κB Translocation Assay |
| Enzyme Inhibition | The chroman-4-one scaffold is present in known inhibitors of various enzymes, including HDACs and monoamine oxidases.[6][7][8] | HDAC Inhibitor Screening Assay |
Experimental Workflow for Investigating this compound
The following diagram illustrates a logical workflow for the initial characterization of the biological activities of this compound in a cell-based setting.
Caption: A suggested experimental workflow for the cell-based characterization of this compound.
Detailed Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on a chosen cell line and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
This compound (CAS: 259655-01-1)
-
Cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V.[13] Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live and early apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound (at IC50 concentration) and vehicle control
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound (e.g., at its IC50 concentration) for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[14]
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry.[14][16] The amount of PI fluorescence is directly proportional to the amount of DNA in the cells.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide staining solution (containing PI and RNase A)[14]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization, followed by centrifugation.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Potential Signaling Pathway Investigations
NF-κB Signaling Pathway
The NF-κB transcription factor plays a key role in inflammatory responses.[18][19] Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway.
Caption: A simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition.
Recommended Assay: An NF-κB reporter assay can be used to quantify the activity of the NF-κB signaling pathway.[20] This involves transfecting cells with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of the pathway leads to luciferase expression, which can be measured.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in gene expression regulation.[21] HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis.[21]
Recommended Assay: A fluorometric HDAC inhibitor screening kit can be used to determine if this compound inhibits HDAC activity.[21][22] These assays typically involve incubating a source of HDAC enzyme (such as HeLa nuclear extract) with a fluorogenic HDAC substrate in the presence and absence of the test compound.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the initial investigation of the biological activities of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by exploring its potential to modulate key signaling pathways, researchers can gain valuable insights into the therapeutic potential of this novel compound. The chroman-4-one scaffold continues to be a rich source of bioactive molecules, and a thorough investigation of its fluorinated derivatives is a promising avenue for drug discovery.
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromanones : selective and reversible monoamine oxidase B inhibitors with nanomolar potency - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. kumc.edu [kumc.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 19. raybiotech.com [raybiotech.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 22. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Derivatization of 6,8-Difluorochroman-4-one for Biological Screening
Abstract
The chroman-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of 6,8-difluorochroman-4-one. We present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent derivatization at the C3 position via Claisen-Schmidt condensation and Mannich reactions. Furthermore, we provide step-by-step protocols for the biological evaluation of the synthesized derivatives for anticancer, antimicrobial, and SIRT2 inhibitory activities.
Introduction: The Significance of the this compound Scaffold
Chroman-4-ones, bicyclic systems composed of a benzene ring fused to a dihydropyran ring, are at the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Their structural versatility allows for modifications at various positions, leading to a diverse range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
The introduction of two fluorine atoms at the 6 and 8 positions of the chromanone ring is a strategic design element. The strong electron-withdrawing nature of fluorine can influence the electron density of the aromatic ring, potentially modulating the compound's interaction with biological targets. Moreover, the C-F bond is exceptionally stable, which can block metabolic pathways that might otherwise lead to the degradation of the drug molecule, thereby enhancing its in vivo half-life. This guide focuses on harnessing the potential of the this compound scaffold by providing a clear pathway from synthesis to biological evaluation.
Synthesis of the this compound Core Scaffold
The synthesis of the this compound core is achieved through a two-step process commencing with commercially available 2,4-difluorophenol. The process involves the formation of a phenoxypropanoic acid intermediate, followed by an intramolecular Friedel-Crafts acylation to yield the desired chromanone.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 3-(2,4-Difluorophenoxy)propanoic Acid
Principle: This step involves a Williamson ether synthesis, where the phenoxide ion of 2,4-difluorophenol acts as a nucleophile, attacking the electrophilic carbon of 3-bromopropanoic acid. The use of a base is crucial to deprotonate the phenol, thereby activating it for the nucleophilic attack.
Protocol:
-
To a stirred solution of 2,4-difluorophenol (1.0 eq) in an appropriate solvent (e.g., acetone or DMF), add a suitable base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 3-bromopropanoic acid (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2.
-
The product, 3-(2,4-difluorophenoxy)propanoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Expected Yield: 80-90%.
Step 2: Intramolecular Friedel-Crafts Acylation to this compound
Principle: The synthesized 3-(2,4-difluorophenoxy)propanoic acid undergoes an intramolecular Friedel-Crafts acylation in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. The carboxylic acid is activated by the acid catalyst to form an acylium ion, which then acts as an electrophile, attacking the electron-rich aromatic ring to form the six-membered heterocyclic ring of the chromanone. The electron-withdrawing fluorine atoms deactivate the ring, necessitating a strong acid catalyst and elevated temperatures for the cyclization to proceed efficiently.
Protocol:
-
Place 3-(2,4-difluorophenoxy)propanoic acid (1.0 eq) in a round-bottom flask.
-
Add a sufficient amount of polyphosphoric acid (PPA) to ensure efficient stirring (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 80-100 °C. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford pure this compound.
Expected Yield: 60-75%.
Derivatization Strategies at the C3 Position
The C3 position of the chroman-4-one scaffold is a prime site for derivatization, as the resulting derivatives often exhibit enhanced biological activity. Here, we detail protocols for two key reactions: the Claisen-Schmidt condensation and the Mannich reaction.
Claisen-Schmidt Condensation
Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[3][4] The base abstracts a proton from the α-carbon (C3) of the chromanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield an α,β-unsaturated ketone, also known as a chalcone analogue.
Caption: Claisen-Schmidt condensation of this compound.
Protocol:
-
Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq), dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure C3-substituted derivative.
Mannich Reaction
Principle: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (this compound), an aldehyde (typically formaldehyde), and a primary or secondary amine.[5] The reaction proceeds via the formation of an iminium ion from the aldehyde and the amine, which then acts as an electrophile. The enol form of the chromanone attacks the iminium ion to form a β-amino-carbonyl compound, known as a Mannich base.
Caption: Mannich reaction of this compound.
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add the secondary amine (e.g., dimethylamine hydrochloride, 1.2 eq) and formaldehyde (37% aqueous solution, 1.5 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the Mannich base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Mannich base.
Protocols for Biological Screening
The synthesized derivatives of this compound should be subjected to a panel of biological assays to evaluate their therapeutic potential. The following protocols are provided for anticancer, antimicrobial, and SIRT2 inhibitory screening.
Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
Principle: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after overnight incubation.[8]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.
SIRT2 Inhibition: Fluorometric Activity Assay
Principle: This assay measures the deacetylase activity of Sirtuin 2 (SIRT2) using a fluorogenic substrate. The substrate is an acetylated peptide that is deacetylated by SIRT2. A developer solution is then added, which cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to the SIRT2 activity. Inhibitors of SIRT2 will reduce the deacetylation of the substrate, resulting in a decrease in fluorescence.[9][10]
Protocol:
-
Reagent Preparation: Prepare the assay buffer, SIRT2 enzyme, fluorogenic substrate, and NAD⁺ solution as per the kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, SIRT2 enzyme, and the test compound or a known inhibitor (positive control).
-
Reaction Initiation: Initiate the reaction by adding the NAD⁺ and fluorogenic substrate mixture to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate for a further 10-15 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360 nm/450-460 nm).
-
Data Analysis: Calculate the percentage of SIRT2 inhibition for each concentration of the test compound. Determine the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison. This includes IC₅₀ values for anticancer and SIRT2 inhibitory activities, and MIC/MBC/MFC values for antimicrobial activity.
Table 1: Representative Data for Biological Activity of this compound Derivatives
| Compound ID | Derivatization Type | R Group | Anticancer (IC₅₀, µM) | Antimicrobial (MIC, µg/mL) | SIRT2 Inhibition (IC₅₀, µM) |
| Parent | - | - | >100 | >128 | >100 |
| CS-1 | Claisen-Schmidt | 4-Chlorophenyl | 15.2 | 32 | 8.5 |
| CS-2 | Claisen-Schmidt | 4-Methoxyphenyl | 25.8 | 64 | 12.1 |
| MN-1 | Mannich | Dimethylamino | 45.1 | 16 | 22.7 |
| MN-2 | Mannich | Piperidinyl | 38.6 | 8 | 18.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and derivatization protocols outlined in these application notes provide a robust framework for generating a library of diverse compounds. The detailed biological screening protocols will enable researchers to effectively evaluate the potential of these derivatives as anticancer, antimicrobial, or SIRT2 inhibitory agents, thereby accelerating the drug discovery process.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. benchchem.com [benchchem.com]
- 10. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for High-Throughput Screening Assays for 6,8-Difluorochroman-4-one Analogs
Introduction: The Rationale for Screening 6,8-Difluorochroman-4-one Analogs
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms, as in the this compound series, can significantly modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity. This often leads to enhanced potency and improved pharmacokinetic profiles.
Protein kinases have become one of the most important classes of drug targets, particularly in oncology and immunology.[1][2][3] The dysregulation of kinase signaling pathways is a hallmark of many diseases.[3] Consequently, the search for novel, selective kinase inhibitors is a major focus of drug discovery.[1][2] The structural features of this compound analogs make them promising candidates for kinase inhibitors, often acting by competing with ATP at the enzyme's active site.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust high-throughput screening (HTS) assays to identify and characterize bioactive this compound analogs, with a primary focus on kinase inhibition. We will detail both biochemical (target-based) and cell-based (phenotypic) approaches, explaining the causality behind experimental choices and providing field-proven protocols.
Foundational Principle: Assay Quality and Validation
The success of any HTS campaign hinges on the quality and reliability of the assay.[6] A key statistical parameter used to validate HTS assays is the Z'-factor .[7][8][9] This metric quantifies the separation between the distributions of positive and negative controls, indicating the assay's ability to reliably distinguish "hits" from inactive compounds.[8]
Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; considered a robust assay for HTS.[8] |
| 0 to 0.5 | Acceptable | Smaller separation; the assay may be acceptable but requires careful monitoring. |
| < 0 | Unacceptable | Significant overlap between controls; the assay is not suitable for HTS.[8][9] |
An assay must be rigorously optimized to achieve a Z'-factor of >0.5 before initiating a large-scale screen.[10] This involves careful selection of reagents, optimization of concentrations, and establishing stable assay conditions.[11][12][13]
Part 1: Biochemical Assays for Direct Target Inhibition
Biochemical assays directly measure the interaction between the compound and its purified molecular target (e.g., a specific kinase).[14] They are essential for primary screening to identify direct inhibitors and for determining key parameters like IC50 values.
A. Universal Luminescence-Based Kinase Assay: Kinase-Glo®
Principle: This assay format is considered "universal" because it measures the depletion of ATP, a substrate common to all kinase reactions.[15] The Kinase-Glo® assay uses a luciferase enzyme to generate a luminescent signal that is directly proportional to the amount of ATP remaining in the reaction.[15][16] Active kinase consumes ATP, leading to a lower luminescent signal. Conversely, an effective inhibitor prevents ATP consumption, resulting in a higher signal.[17]
Causality: The choice of this assay for primary HTS is driven by its simplicity, robustness, and broad applicability across different kinases without the need for specific antibodies or modified substrates.[15] The "add-mix-measure" format is highly amenable to automation.[18]
Workflow: Universal Kinase Assay
Caption: Workflow for the Kinase-Glo® luminescent assay.
Protocol: Kinase-Glo® HTS Protocol for this compound Analogs
Materials:
-
Purified target kinase
-
Specific kinase substrate (peptide or protein)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of this compound analogs in 100% DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well plate.
-
Dispense 100 nL of DMSO into "negative control" wells (0% inhibition).
-
Dispense 100 nL of a known potent inhibitor (e.g., Staurosporine) into "positive control" wells (100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate reaction mix in assay buffer. The final concentration of kinase and substrate should be optimized based on prior enzyme titration experiments.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
Prepare a 2X ATP solution in assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[4][19]
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Mix the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescent Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the detection reaction.
-
Mix the plate on an orbital shaker for 2 minutes to induce cell lysis if it were a cell-based assay, and to ensure complete mixing here.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Measure luminescence using a plate reader.
-
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: LANCE® Ultra
Principle: TR-FRET assays are a powerful alternative that offers high sensitivity and reduced interference from compound fluorescence.[21] The LANCE® (Lanthanide chelate excite) technology uses a europium chelate donor fluorophore and a ULight™ dye acceptor fluorophore.[22][23] In a kinase assay, a ULight-labeled substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-substrate antibody then binds to the phosphorylated substrate, bringing the donor and acceptor into close proximity. Excitation of the europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[23][24][25] Inhibition of the kinase prevents substrate phosphorylation, disrupting FRET.
Causality: This format is chosen for its robustness and homogenous "no-wash" nature.[22] The time-resolved detection minimizes background fluorescence, making it ideal for HTS where compound libraries can contain fluorescent molecules.[21][26]
Workflow: TR-FRET Kinase Assay
Caption: Workflow for the LANCE® Ultra TR-FRET kinase assay.
Protocol: LANCE® Ultra TR-FRET HTS Protocol
Materials:
-
Purified target kinase
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody (LANCE® Ultra series, Revvity)
-
ATP and EDTA
-
LANCE® Detection Buffer (10X)
-
Assay Buffer (as described previously)
-
White, low-volume 384-well assay plates
-
TR-FRET compatible plate reader (e.g., EnVision® Multilabel Reader)
Methodology:
-
Compound Plating:
-
As described in the Kinase-Glo® protocol, dispense 100 nL of compounds and controls into a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 4X mix of kinase and ULight-substrate in assay buffer.
-
Prepare a 4X mix of ATP in assay buffer.
-
Add 2.5 µL of the 4X kinase/substrate mix to each well.
-
Initiate the reaction by adding 2.5 µL of the 4X ATP mix. The final reaction volume is now 5 µL (assuming compound volume is negligible).
-
Cover the plate (e.g., with TopSeal-A) and incubate for 60 minutes at room temperature.[24]
-
-
Signal Detection:
-
Prepare a 4X Stop/Detection Mix. Dilute EDTA to a final concentration of 40 mM and the Europium-labeled antibody to its optimal concentration (e.g., 8 nM for a 2 nM final concentration) in 1X LANCE® Detection Buffer.
-
Add 5 µL of the Stop/Detection Mix to each well. The final volume is 10 µL.
-
Cover the plate and incubate for 60 minutes at room temperature.[24]
-
Remove the plate seal and read on a TR-FRET enabled plate reader. Excite at 320 or 340 nm and measure dual emissions at 615 nm (donor) and 665 nm (acceptor).[22]
-
The final signal is expressed as a ratiometric value: (665 nm / 615 nm) * 10,000.[22]
-
Part 2: Cell-Based Assays for Phenotypic and Pathway Analysis
While biochemical assays are crucial for identifying direct inhibitors, cell-based assays provide data in a more physiologically relevant context.[27] They assess a compound's ability to cross the cell membrane, engage its target within the complex cellular milieu, and elicit a functional response.
A. Cell Viability/Cytotoxicity Assay: CellTiter-Glo®
Principle: This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.[18][20][28] The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the ATP present.[20] A decrease in signal indicates cell death or cytostatic effects.
Causality: For screening potential anti-cancer agents, a primary desired outcome is the inhibition of tumor cell proliferation or the induction of cell death. This assay provides a robust, high-throughput method to measure this endpoint.[18][28] Its simple "add-mix-measure" protocol makes it highly suitable for HTS.[20][28]
Protocol: CellTiter-Glo® Viability HTS Protocol
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., McCoy's 5A + 10% FBS)
-
CellTiter-Glo® 2.0 Assay Kit (Promega)[29]
-
Clear-bottom, white-walled 384-well tissue culture plates
-
A known cytotoxic agent (e.g., Bortezomib) for positive control
Methodology:
-
Cell Plating:
-
Harvest and count cells. Dilute to a predetermined optimal seeding density (e.g., 1,000 cells/well) in complete culture medium.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs.
-
Add 25-50 nL of compound or control (DMSO) to the wells.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
-
Luminescent Detection:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 25 µL of reagent to 25 µL of medium).[20][30]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[20][30]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][30]
-
Measure luminescence with a plate reader.
-
B. Target Engagement & Pathway Modulation: Western Blotting
Principle: Western blotting is a powerful, semi-quantitative technique used as a secondary assay to validate hits from primary screens. It allows for the direct visualization of a compound's effect on the target kinase and its downstream signaling pathway.[31] By using phospho-specific antibodies, one can measure the inhibition of kinase activity within the cell by observing the decreased phosphorylation of its substrate.[32]
Causality: This method provides direct evidence of target engagement and mechanism of action.[32] For a compound identified as a kinase inhibitor in a biochemical assay, observing a dose-dependent decrease in the phosphorylation of a known downstream substrate in a cell-based Western blot confirms its cellular activity and specificity. This is a critical step in the hit-to-lead process.
Workflow: Hit Validation by Western Blot
Caption: General workflow for Western blot analysis.
Protocol: Western Blot for MAPK/ERK Pathway Inhibition
Assuming the target kinase is upstream of ERK, such as MEK1/2.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound analog hit compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE and Western blotting equipment
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of the hit compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane) and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[32]
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Detection and Analysis:
-
Image the chemiluminescent signal using a digital imager.
-
Strip the membrane and re-probe for total ERK1/2 and then GAPDH to ensure equal protein loading and to assess changes in phosphorylation relative to the total protein level.
-
Data Interpretation and Hit Prioritization
The ultimate goal of this screening cascade is to identify high-quality hit compounds for further development.
| Assay Type | Primary Readout | Information Gained |
| Biochemical HTS | % Inhibition, IC50 | Direct target inhibition, potency, structure-activity relationship (SAR) |
| Cell Viability HTS | % Viability, GI50 | Cellular potency, cytotoxic vs. cytostatic effects |
| Western Blot | Band Intensity | Confirmation of on-target activity in cells, mechanism of action, pathway modulation |
A promising hit compound will typically exhibit:
-
Potent inhibition in the biochemical assay (e.g., IC50 < 1 µM).
-
Corresponding potent anti-proliferative or cytotoxic activity in the cell-based assay.
-
A clear, dose-dependent reduction in the phosphorylation of the target's downstream substrate in the Western blot analysis, confirming its mechanism of action.
This integrated approach, combining direct target-based screening with functional cellular assays, provides a robust framework for the successful discovery of novel therapeutic agents from the this compound chemical series.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 3. Kinase Assays [promega.kr]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. assay.dev [assay.dev]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. htsc.wustl.edu [htsc.wustl.edu]
- 12. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 13. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promega.co.uk [promega.co.uk]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. promega.com [promega.com]
- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. revvity.com [revvity.com]
- 24. blossombio.com [blossombio.com]
- 25. blossombio.com [blossombio.com]
- 26. resources.revvity.com [resources.revvity.com]
- 27. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 28. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 29. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 30. biocompare.com [biocompare.com]
- 31. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 32. benchchem.com [benchchem.com]
Scale-up synthesis of 6,8-Difluorochroman-4-one for preclinical studies
Application Note & Protocol
Topic: Scale-up Synthesis of 6,8-Difluorochroman-4-one for Preclinical Studies
Abstract
This compound is a pivotal fluorinated heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents for preclinical evaluation. Its structural motif is found in molecules targeting a range of biological pathways.[1] This document provides a robust and scalable, two-step synthetic protocol for the gram-scale production of this compound. The synthesis commences with a base-catalyzed aldol condensation of 3',5'-difluoro-2'-hydroxyacetophenone and paraformaldehyde to generate a transient vinyl ketone, which undergoes in-situ intramolecular Michael addition to yield the target chromanone. This application note details the complete experimental procedure, process optimization considerations for scale-up, comprehensive analytical characterization, and critical safety protocols.
Introduction: The Significance of Fluorinated Chromanones in Drug Discovery
The chroman-4-one scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. Consequently, fluorinated chromanones such as this compound are highly sought-after intermediates for the synthesis of lead compounds in drug discovery programs. For instance, substituted chroman-4-ones have been identified as potent and selective inhibitors of enzymes like Sirtuin 2 (SIRT2), which are implicated in age-related and neurodegenerative diseases.[1] A reliable and scalable synthesis of this key intermediate is therefore essential to support preclinical development pipelines.
Synthetic Strategy and Rationale
The selected synthetic route is a base-catalyzed tandem reaction that combines efficiency with operational simplicity, making it amenable to scale-up. The core transformation is an intramolecular cyclization, a common and effective strategy for constructing chromanone frameworks.[3][4]
The reaction proceeds via two key mechanistic steps:
-
Aldol Condensation: 3',5'-Difluoro-2'-hydroxyacetophenone is deprotonated at the methyl ketone by a base (e.g., pyrrolidine) to form an enolate. This enolate then attacks paraformaldehyde (a source of formaldehyde) to form a hydroxymethyl intermediate. Subsequent dehydration under the reaction conditions generates a reactive α,β-unsaturated ketone (vinyl ketone).
-
Intramolecular Michael Addition (Cyclization): The phenoxide ion, formed by deprotonation of the ortho-hydroxyl group, acts as a nucleophile. It attacks the β-carbon of the vinyl ketone in a conjugate addition fashion, leading to the formation of the six-membered heterocyclic ring and yielding the final this compound product.
This one-pot approach is advantageous for scale-up as it minimizes intermediate isolation steps, thereby reducing solvent waste and improving overall process efficiency. Pyrrolidine is chosen as the base/catalyst due to its established efficacy in promoting similar cyclizations.[1]
Diagram of the Synthetic Pathway
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol (10 g Scale)
This protocol is designed for the synthesis of approximately 10 grams of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3',5'-Difluoro-2'-hydroxyacetophenone | 172.13 | 10.0 g | 0.0581 | 1.0 |
| Paraformaldehyde | (30.03)n | 2.62 g | 0.0872 | 1.5 |
| Pyrrolidine | 71.12 | 5.0 mL (4.31 g) | 0.0606 | 1.04 |
| Ethanol (200 Proof) | 46.07 | 100 mL | - | - |
| Hydrochloric Acid (1 M aq.) | 36.46 | ~100 mL | - | - |
| Ethyl Acetate | 88.11 | ~500 mL | - | - |
| Brine (Saturated NaCl aq.) | - | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3',5'-Difluoro-2'-hydroxyacetophenone (10.0 g, 0.0581 mol).
-
Reagent Addition: Add ethanol (100 mL), paraformaldehyde (2.62 g, 0.0872 mol), and pyrrolidine (5.0 mL, 0.0606 mol).
-
Scientist's Note: Paraformaldehyde is used as an anhydrous source of formaldehyde. A slight excess ensures complete reaction of the starting acetophenone. Pyrrolidine acts as a base to facilitate both the initial condensation and the final cyclization.
-
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching and Extraction:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a 500 mL beaker containing 1 M hydrochloric acid (100 mL) and stir for 15 minutes to neutralize the pyrrolidine.
-
Transfer the mixture to a 1 L separatory funnel and add ethyl acetate (200 mL). Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer with two additional portions of ethyl acetate (100 mL each).
-
Combine the organic layers.
-
-
Work-up - Washing and Drying:
-
Wash the combined organic phase sequentially with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Scientist's Note: The acid wash is crucial to remove the basic catalyst, and the brine wash helps to remove residual water before drying.
-
-
Purification:
-
The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
-
Alternatively, for higher purity, the crude material can be purified by flash column chromatography on silica gel.
-
Expected Yield: 75-85%.
-
Scale-Up and Process Optimization
Scaling this synthesis requires careful consideration of several factors to maintain yield, purity, and safety.
Diagram of Key Scale-Up Considerations
Caption: Critical parameters for successful process scale-up.
-
Temperature Control: The aldol condensation can be exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled heating and cooling should be used. Monitor the internal temperature closely, especially during the initial heating phase.
-
Mixing Efficiency: As the reaction volume increases, ensuring homogenous mixing becomes more challenging. Inadequate stirring can lead to localized "hot spots" and side product formation. Use an overhead mechanical stirrer instead of a magnetic stir bar for reactions larger than 1 L.
-
Purification Strategy: Recrystallization is often more practical and economical than chromatography for large-scale purification. A thorough study to identify the optimal recrystallization solvent system should be conducted at the bench scale.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or decomposition. Confirm reaction completion by TLC or HPLC before work-up. Ensure the paraformaldehyde is of good quality and dry.
-
Side Product Formation: Polymerization of formaldehyde or side reactions from the vinyl ketone intermediate can occur. Controlled temperature and reaction time are key to minimizing these.
-
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.[5][6]
| Analytical Method | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.40 (m, 1H, Ar-H), ~6.80 (m, 1H, Ar-H), 4.60 (t, J = 6.4 Hz, 2H, -OCH₂-), 2.85 (t, J = 6.4 Hz, 2H, -CH₂CO-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~190.0 (C=O), ~160-150 (2 x C-F, dd), ~140 (C-O, dd), ~125 (Ar-CH, d), ~115 (Ar-C), ~110 (Ar-CH, dd), ~68.0 (-OCH₂-), ~37.0 (-CH₂CO-) |
| Mass Spec. (ESI+) | m/z calculated for C₉H₇F₂O₂ [M+H]⁺: 185.04; found: 185.04 |
| HPLC Purity | >95% (Typical method: C18 column, mobile phase of Acetonitrile/Water gradient, UV detection at 254 nm) |
| Appearance | White to off-white crystalline solid |
| CAS Number | 259655-01-1[7] |
Safety and Handling Precautions
All procedures should be performed in a well-ventilated fume hood.[8] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[9][10]
-
Fluorinated Compounds: Handle with care. While this compound is not acutely toxic, all new compounds should be treated as potentially hazardous. Store in a cool, dry, and well-ventilated area.[9]
-
Pyrrolidine: Corrosive and flammable. Avoid contact with skin and eyes.
-
Paraformaldehyde: Toxic upon inhalation and ingestion. Avoid creating dust.
-
Hydrochloric Acid: Corrosive. Handle with extreme care to avoid skin and eye burns.
-
Waste Disposal: Dispose of all chemical waste according to local and institutional regulations.[8] Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated compounds may require special disposal procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromanone and flavanone synthesis [organic-chemistry.org]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 9. benchchem.com [benchchem.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
Application Notes & Protocols for the Quantitative Analysis of 6,8-Difluorochroman-4-one
Abstract
This document provides a comprehensive guide to the quantitative analysis of 6,8-Difluorochroman-4-one, a key heterocyclic compound with increasing significance in pharmaceutical research and development.[1][2] Recognizing the critical need for accurate and reliable quantification, this guide details two robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions grounded in established analytical principles and regulatory expectations.[3][4] The causality behind experimental choices is explained, and each protocol is presented as a self-validating system in alignment with ICH guidelines.[5][6][7]
Introduction to this compound and the Imperative for Accurate Quantification
This compound is a fluorinated derivative of the chroman-4-one scaffold, a privileged structure in medicinal chemistry.[2][8] Its chemical properties, including a molecular formula of C₉H₆F₂O₂ and a molecular weight of 184.14 g/mol , make it a subject of interest in the synthesis of novel bioactive molecules.[9][10] The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often enhancing metabolic stability and membrane permeability.
The precise quantification of this compound is paramount throughout the drug development lifecycle. In process chemistry, it is essential for reaction monitoring and yield optimization. In quality control, it ensures the purity and potency of active pharmaceutical ingredients (APIs). Furthermore, in preclinical and clinical studies, sensitive analytical methods are required for pharmacokinetic and metabolic profiling. The methods presented herein are designed to meet these diverse analytical demands, ensuring data integrity and regulatory compliance.[3][4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar compounds like this compound.[1] This method leverages a C18 stationary phase to separate the analyte from potential impurities based on hydrophobicity. An isocratic mobile phase of acetonitrile and water provides a simple and robust separation. Quantification is achieved by UV detection at a wavelength corresponding to the analyte's maximum absorbance.
Causality of Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase provides excellent retention and separation for the moderately polar this compound.
-
Acetonitrile/Water Mobile Phase: This combination is a versatile and widely used mobile phase in RP-HPLC, offering good peak shape and resolution. The ratio can be adjusted to optimize retention time.
-
UV Detection: Chroman-4-ones possess a chromophore that absorbs in the UV region, making UV detection a straightforward and cost-effective quantification method. The specific wavelength should be determined by analyzing a standard solution of this compound with a diode array detector (DAD).
HPLC-UV Protocol
Instrumentation and Consumables:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and ultrapure water.
-
Reference standard of this compound (purity ≥98%).
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by DAD scan of a standard (typically around 254 nm for chromanones).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
HPLC-UV Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound at low concentrations, particularly in complex matrices such as biological fluids. The method involves separation by reversed-phase LC followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection of the analyte based on its precursor-to-product ion transition.
Causality of Experimental Choices:
-
LC-MS/MS: Provides high sensitivity (ng/L to pg/L levels) and selectivity, minimizing matrix interference.[11][12][13]
-
Electrospray Ionization (ESI): A soft ionization technique suitable for moderately polar molecules like this compound, typically producing a protonated molecular ion [M+H]⁺.
-
MRM Mode: Enhances selectivity and signal-to-noise ratio by monitoring a specific fragmentation pathway of the analyte.
LC-MS/MS Protocol
Instrumentation and Consumables:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a tandem mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, water, and formic acid.
-
Reference standard of this compound (purity ≥98%).
-
Internal Standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version or a related chromanone).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by serial dilution with mobile phase A, ranging from 0.1 ng/mL to 100 ng/mL.
-
Spike each standard with the internal standard at a constant concentration.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma.
-
Vortex and centrifuge.
-
Evaporate the supernatant to dryness and reconstitute in mobile phase A.
-
-
Chromatographic and MS Conditions:
-
LC Gradient: A typical gradient would be 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
This compound: Determine the precursor ion ([M+H]⁺, expected m/z 185.0) and optimize the collision energy to identify a stable product ion.
-
Internal Standard: Determine and optimize the MRM transition for the IS.
-
-
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
LC-MS/MS Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
Method Validation
Both analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[5][6][14][15] The validation should encompass the following parameters:
| Validation Parameter | HPLC-UV | LC-MS/MS | Purpose |
| Specificity | Assess interference from excipients, impurities, and degradation products. | Assess interference from matrix components and metabolites. | To ensure the method is selective for the analyte.[16] |
| Linearity | A minimum of 5 concentrations. | A minimum of 6 concentrations. | To demonstrate a proportional relationship between response and concentration. |
| Range | The interval between the upper and lower concentrations of the analyte. | The interval between the upper and lower concentrations of the analyte. | To define the concentration range over which the method is accurate and precise. |
| Accuracy | Recovery studies on spiked samples. | Recovery studies on spiked matrix samples. | To determine the closeness of the measured value to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day). | Repeatability and intermediate precision. | To assess the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1). | Based on signal-to-noise ratio. | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | Based on signal-to-noise ratio (typically 10:1). | Based on signal-to-noise ratio. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | Small, deliberate variations in method parameters. | To evaluate the method's capacity to remain unaffected by minor variations. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine analysis of bulk material and formulations, while LC-MS/MS is the preferred method for trace-level quantification in complex matrices. Adherence to the outlined protocols and proper method validation will ensure the generation of high-quality, defensible data in research, development, and quality control settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. particle.dk [particle.dk]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. chemscene.com [chemscene.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Official web site : ICH [ich.org]
- 15. starodub.nl [starodub.nl]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for the In Vivo Formulation of 6,8-Difluorochroman-4-one
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6,8-Difluorochroman-4-one for in vivo studies. Chromanone scaffolds are prevalent in medicinal chemistry, yet their physicochemical properties, particularly poor aqueous solubility, often present significant hurdles for preclinical evaluation.[1][2] This guide details a systematic approach, from initial physicochemical characterization to the development of robust, fit-for-purpose formulations, including aqueous suspensions and solubilized systems for various administration routes. The protocols herein are designed to be self-validating, emphasizing scientific rationale and quality control to ensure reproducible and reliable experimental outcomes.
Introduction: The Formulation Challenge
This compound is a heterocyclic compound belonging to the chromanone class, a scaffold known for a wide range of biological activities.[2][3] Early-phase in vivo studies, such as pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) assessments, are critical for evaluating the therapeutic potential of new chemical entities (NCEs). However, the successful execution of these studies is contingent upon the development of an adequate drug formulation that ensures consistent and sufficient systemic exposure in animal models.[4][5]
A primary challenge in preclinical formulation is often the poor aqueous solubility of the NCE.[6] Based on its computed physicochemical properties (Table 1), this compound is predicted to be a lipophilic molecule with low water solubility, likely placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.[7][8][9] Such compounds typically exhibit dissolution rate-limited absorption, leading to low and variable bioavailability when administered in a simple, non-optimized form.[4] Using a poor formulation in early animal studies can lead to an underestimation of efficacy or an overestimation of the required human dose, potentially compromising the future development of a promising candidate.[4]
This guide, therefore, presents a logical workflow and detailed protocols to address these challenges, enabling researchers to develop formulations that maximize exposure and generate reliable data for preclinical decision-making.[10]
Pre-formulation Assessment: The Foundation of Rational Design
Before embarking on formulation development, a thorough characterization of the Active Pharmaceutical Ingredient (API) is essential.[11] This step is crucial for understanding the molecule's behavior and selecting the most appropriate formulation strategy. Given the limited availability of API at the preclinical stage, these studies must be designed for maximum information yield from minimal material.[10][11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 259655-01-1 | [12] |
| Molecular Formula | C₉H₆F₂O₂ | [12] |
| Molecular Weight | 184.14 g/mol | [12] |
| Computed LogP | 1.93 | [12] |
| Topological Polar Surface Area | 26.3 Ų | [12] |
| Hydrogen Bond Donors | 0 | [12] |
| Hydrogen Bond Acceptors | 2 | [12] |
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles to guide formulation strategy.
Rationale: This initial screen identifies potential vehicles for simple solutions or provides a baseline for developing more complex systems like suspensions or lipid-based formulations. The selection of vehicles should cover aqueous buffers, organic co-solvents, surfactants, and lipids commonly used in preclinical studies.[11][13]
Methodology:
-
Weigh 1-2 mg of this compound into separate 1.5 mL glass vials.
-
Add a small, precise volume (e.g., 100 µL) of the test vehicle to each vial.
-
Vortex each vial vigorously for 2 minutes.
-
Place the vials on a shaker or rotator at ambient temperature for 24 hours to reach equilibrium.
-
Visually inspect for undissolved particles.
-
If the solid is fully dissolved, add another aliquot of the compound and repeat from step 3.
-
If solid remains, centrifuge the vials at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and analyze the concentration using a suitable analytical method (e.g., HPLC-UV).
-
Express solubility in mg/mL.
Suggested Test Vehicles:
-
Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4
-
Co-solvents: Polyethylene glycol 400 (PEG400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO)[14]
-
Surfactants: Polysorbate 80 (Tween® 80), Kolliphor® RH 40[14][15]
-
Lipids: Medium-chain triglycerides (e.g., Miglyol® 812), Sesame Oil[7][16]
Formulation Strategy and Development Workflow
The results from the solubility screen will dictate the formulation path. The goal is to select the simplest formulation that meets the requirements of the in vivo study in terms of dose, route of administration, and tolerability.[5]
Caption: Decision workflow for selecting a suitable preclinical formulation.
Detailed Formulation Protocols
Protocol 2: Preparation of an Aqueous Suspension for Oral (PO) or Intraperitoneal (IP) Administration
Objective: To prepare a homogenous and physically stable suspension of this compound.
Rationale: A suspension is often the simplest and most common formulation for poorly soluble compounds intended for oral or intraperitoneal administration in early studies.[5] The use of a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80) is critical to prevent particle aggregation and settling, ensuring dose uniformity.[4] Particle size reduction can further enhance the dissolution rate.[7]
Materials:
-
This compound
-
Suspending Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in sterile water.
-
Mortar and pestle
-
Sterile glass vial
-
Stir plate and magnetic stir bar
Methodology:
-
Particle Size Reduction (Optional but Recommended): If the API is crystalline, gently grind the required amount of this compound in a mortar and pestle to a fine, uniform powder. This increases the surface area for dissolution.[7]
-
Wetting the API: Transfer the powdered API to the sterile glass vial. Add a small volume of the suspending vehicle (just enough to form a thick, smooth paste). Triturate the powder with the vehicle to ensure all particles are wetted. This step is crucial to prevent clumping.
-
Dilution: Gradually add the remaining volume of the suspending vehicle to the vial in small portions, with continuous stirring or vortexing after each addition.
-
Homogenization: Place a sterile magnetic stir bar in the vial and stir continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity.
-
Quality Control: Visually inspect the suspension for uniformity. It should appear milky and free of large agglomerates. The suspension should be easily re-suspended upon gentle shaking.
Causality Note: The viscosity imparted by methylcellulose slows particle sedimentation, while Tween 80 reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, preventing aggregation and improving dose consistency.
Protocol 3: Preparation of a Solubilized Formulation for Parenteral Administration
Objective: To prepare a clear, sterile solution of this compound suitable for intravenous (IV) or other parenteral routes.
Rationale: For IV administration, the compound must be fully dissolved to prevent emboli.[17] Co-solvent systems are frequently used to dissolve hydrophobic compounds for parenteral delivery.[9] The chosen solvents must be biocompatible and used within established safety limits for the selected animal species.[18] Parenteral formulations must be sterile.[19][20]
Materials:
-
This compound
-
Solvents: DMSO, PEG400
-
Surfactant: Tween 80 or Kolliphor® RH 40
-
Diluent: Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile, sealed injection vials
-
Sterile 0.22 µm syringe filters
Example Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v). Note: This is a starting point and must be optimized based on solubility and tolerability studies.
Methodology:
-
Dissolution: In a sterile vial, dissolve the required amount of this compound in the minimum required volume of DMSO. Vortex or sonicate gently to aid dissolution.
-
Addition of Co-solvent/Surfactant: Add the PEG400 (and/or surfactant, if used) to the DMSO solution and mix until uniform. This step creates a stable organic phase that prevents the drug from precipitating upon aqueous dilution.
-
Aqueous Dilution: Slowly add the saline or D5W to the organic phase drop-by-drop while vortexing continuously. Rapid addition can cause the drug to precipitate out of solution (a phenomenon known as "crashing out").
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile, sealed injection vial. This is a critical step to ensure the sterility of the final product for parenteral administration.[19][21]
-
Quality Control: Visually inspect the final solution against a light and dark background to ensure it is clear and free of any particulate matter. Check the pH to ensure it is within a physiologically tolerable range (typically 6.8-7.2).[20]
Caption: Step-by-step workflow for preparing a sterile parenteral formulation.
Stability Assessment
Stability testing is a regulatory requirement and a scientific necessity to ensure that the drug remains in its active form and that no toxic degradants are formed during the study period.[22][23] For preclinical formulations, short-term stability assessments are conducted to confirm the formulation is suitable for the duration of the study.[13][24]
Table 2: Example Protocol for Short-Term Stability Study
| Parameter | Conditions | Time Points | Analysis | Acceptance Criteria |
| Appearance | Room Temp (25°C), Refrigerated (4°C) | 0, 4h, 24h, 72h | Visual Inspection | No change in color, clarity (solutions), or re-suspendability (suspensions). No precipitation. |
| Assay (Potency) | Room Temp (25°C), Refrigerated (4°C) | 0, 24h, 72h | HPLC-UV | 95-105% of initial concentration. |
| Purity/Degradants | Room Temp (25°C) | 0, 72h | HPLC-UV | No significant increase in degradation products. |
| pH (for solutions) | Room Temp (25°C) | 0, 72h | pH meter | No significant change from initial value. |
| Sterility (Parenteral) | As per study duration | End of Study | Microbial culture | No microbial growth. |
Trustworthiness: The data generated from these stability studies validates the formulation's shelf-life and proper storage conditions, ensuring that the dose administered on the last day of the study is equivalent to the dose given on the first day.[22]
Guidelines for In Vivo Administration
The choice of administration route depends on the study's objective and the compound's properties.[25]
-
Oral (PO): Most common and convenient route, especially for initial efficacy and toxicity screening.[25] Typically administered via gavage.[26]
-
Intraperitoneal (IP): Often used in rodents as an alternative to IV, providing rapid systemic absorption for many small molecules.[27] It is a parenteral route and requires aseptic technique.[20][27]
-
Intravenous (IV): Ensures 100% bioavailability and provides a precise understanding of the drug's disposition. This route is essential for many PK studies but requires a fully solubilized and sterile formulation.[26]
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[26] The vehicle itself should be administered to a control group of animals to ensure it has no confounding effects on the experimental results.
Conclusion
The successful in vivo evaluation of this compound hinges on a rational and systematic approach to formulation development. By understanding the compound's physicochemical properties and applying the principles outlined in this guide, researchers can develop robust and reliable formulations. The detailed protocols for solubility screening, suspension preparation, and parenteral solutions provide a practical framework to overcome the challenges posed by poorly soluble compounds. Adherence to these methodologies, with a focus on scientific rationale and integrated quality control, will ultimately lead to higher quality data, enabling confident decision-making in the drug development process.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. future4200.com [future4200.com]
- 5. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. altasciences.com [altasciences.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. Preclinical Formulation Development [sgs.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 20. az.research.umich.edu [az.research.umich.edu]
- 21. research.uci.edu [research.uci.edu]
- 22. japsonline.com [japsonline.com]
- 23. gmpsop.com [gmpsop.com]
- 24. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 25. downstate.edu [downstate.edu]
- 26. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 27. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-Difluorochroman-4-one
Welcome to the technical support center for the synthesis of 6,8-Difluorochroman-4-one. This valuable heterocyclic compound is a key building block in medicinal chemistry and drug discovery. However, its synthesis, particularly the key intramolecular Friedel-Crafts acylation, is often plagued by low yields. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these challenges.
Troubleshooting Guide: Overcoming Low Yields
This section addresses the most common issues encountered during the synthesis of this compound, which typically proceeds via the cyclization of 3-(3,5-difluorophenoxy)propanoic acid.
Q1: My intramolecular Friedel-Crafts cyclization is failing or showing very low conversion. What are the common causes?
This is the most critical step and often the primary source of low yields. The core issue lies in the reduced nucleophilicity of the aromatic ring due to the presence of two strongly electron-withdrawing fluorine atoms.[1][2][3] This deactivation makes the ring less susceptible to electrophilic attack by the acylium ion intermediate.
Potential Causes & Solutions:
-
Insufficiently Potent Cyclizing Agent: Standard Friedel-Crafts catalysts may not be strong enough to promote the reaction effectively on a deactivated ring.
-
Solution: Employ a more powerful dehydrating and acidic agent. Eaton's reagent (a 7-10% w/w solution of phosphorus pentoxide, P₂O₅, in methanesulfonic acid, MSA) is a highly effective alternative to the more traditional polyphosphoric acid (PPA).[4][5][6][7] It offers lower viscosity for better mixing and often allows for milder reaction temperatures, which can prevent substrate decomposition.[7]
-
-
Presence of Moisture: Friedel-Crafts reactions are highly sensitive to water. Any moisture will consume the catalyst and quench the reactive acylium ion intermediate.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Reaction Temperature: The optimal temperature is a fine balance. It must be high enough to overcome the activation energy of the deactivated ring but not so high that it causes decomposition or side reactions.
-
Solution: Start with the conditions reported in the literature for similar substrates. For Eaton's reagent, a temperature range of 80-100°C is a good starting point.[4][7] For PPA, higher temperatures of 120-150°C are often required.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal time and temperature.
-
-
Intermolecular Side Reactions: At high concentrations, the precursor 3-(3,5-difluorophenoxy)propanoic acid can react with itself (intermolecularly) to form polymers instead of cyclizing.
-
Solution: While not always necessary, applying high-dilution principles can favor the intramolecular pathway. Add the substrate slowly to the pre-heated cyclizing agent to maintain a low instantaneous concentration.
-
Q2: My reaction seems to work, but the final product is impure after workup. How can I improve purification?
Impurities often consist of unreacted starting material, polymeric byproducts, or isomers from undesired reaction pathways.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Before quenching the reaction, take a small aliquot and analyze it by TLC or LC-MS to confirm the disappearance of the starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
-
Difficult Workup: The quenching and extraction process can be challenging, especially with viscous reagents like PPA.
-
Solution: Quench the reaction mixture carefully by pouring it slowly onto crushed ice with vigorous stirring. This helps to break down the reagent complex and dissipate heat.[4] Neutralize the acidic solution carefully with a base like sodium bicarbonate or sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions are recommended.
-
-
Ineffective Purification Method: The crude product may require more than a simple extraction.
-
Solution:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. Use silica gel and a gradient solvent system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can yield a highly pure product.
-
-
Q3: I'm having trouble synthesizing the 3-(3,5-difluorophenoxy)propanoic acid precursor. What are the key considerations?
The precursor is typically made via a Williamson ether synthesis between 3,5-difluorophenol and a 3-halopropanoic acid ester (like ethyl 3-bromopropanoate), followed by saponification.
Potential Causes & Solutions:
-
Weak Base: The phenoxide needs to be fully formed for an efficient reaction.
-
Solution: Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate polar aprotic solvent like acetone or DMF.
-
-
Poor Leaving Group: The rate of the S_N2 reaction depends on the quality of the leaving group.
-
Solution: While ethyl 3-bromopropanoate is common, ethyl 3-iodopropanoate will react faster. You can also use reagents like ethyl acrylate in a Michael addition, which avoids halide leaving groups altogether.
-
-
Incomplete Saponification: The final step to get the carboxylic acid requires the hydrolysis of the ester.
-
Solution: Use a sufficient excess of a strong base like NaOH or KOH in a water/alcohol mixture (e.g., water/ethanol). Heat the reaction to reflux and monitor by TLC until the starting ester is consumed. Ensure complete neutralization during acidic workup to protonate the carboxylate and precipitate the product.
-
Comparative Data & Protocols
Table 1: Comparison of Common Cyclizing Agents
| Feature | Eaton's Reagent (P₂O₅ in MSA) | Polyphosphoric Acid (PPA) |
| Viscosity | Low, free-flowing liquid[7] | High, often viscous or solid[7] |
| Handling | Easy to stir and transfer[7] | Difficult to handle and mix[7] |
| Typical Temp. | 80 - 100 °C[4][7] | 120 - 150 °C[4] |
| Work-up | Simpler, less exothermic quench[4] | Difficult, highly exothermic quench[4] |
| Typical Yields | Often higher for sensitive substrates[5][7] | Can be lower due to thermal decomposition |
Experimental Protocol: Cyclization using Eaton's Reagent
This protocol is a representative example. You must adapt it based on your specific scale and laboratory conditions.
Materials:
-
3-(3,5-difluorophenoxy)propanoic acid
-
Eaton's Reagent (7.7 wt% P₂O₅ in MSA)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under a nitrogen atmosphere, add Eaton's Reagent (10 parts by weight relative to the starting material) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heating: Heat the reagent to 80 °C in an oil bath.
-
Addition: Dissolve 3-(3,5-difluorophenoxy)propanoic acid (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the hot Eaton's Reagent over 15-20 minutes.
-
Reaction: Stir the mixture at 80-90 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice.
-
Extraction: Once the ice has melted, extract the aqueous mixture with DCM or ethyl acetate (3 x 50 mL for a 1g scale reaction).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Visual Workflows & Mechanisms
Synthesis Workflow Diagram
This diagram illustrates the typical two-step synthesis of this compound.
Caption: Overall synthetic pathway for this compound.
Troubleshooting Flowchart for Low Cyclization Yield
Use this decision tree to diagnose and solve issues with the key cyclization step.
Caption: Decision tree for troubleshooting the cyclization reaction.
Frequently Asked Questions (FAQs)
Q: Can I use other Friedel-Crafts catalysts like AlCl₃ with the carboxylic acid precursor? A: Using AlCl₃ directly with a carboxylic acid is generally not effective because the Lewis acid will complex with the carboxyl group.[8] For the reaction to proceed, the carboxylic acid is typically converted to an acyl chloride first (e.g., using thionyl chloride), which can then be used with a stoichiometric amount of AlCl₃. However, for intramolecular cyclizations on deactivated rings, strong protic acid/dehydrating agent mixtures like Eaton's reagent are often more direct and efficient.[9]
Q: Why is this compound the major product and not 5,7-difluorochroman-4-one? A: The cyclization occurs via an electrophilic aromatic substitution. The fluorine atoms are ortho, para-directing activators (due to resonance donation from lone pairs) but are strongly deactivating through induction. The position of attack is ortho to the ether linkage and para to one fluorine atom, which is sterically and electronically favored over the position between the two fluorine atoms.
Q: Are there any specific analytical techniques recommended for this compound? A: Yes, in addition to standard ¹H and ¹³C NMR, ¹⁹F NMR spectroscopy is extremely useful for confirming the structure and purity of fluorinated compounds.[10] You should observe two distinct fluorine signals. High-resolution mass spectrometry (HRMS) is also crucial for confirming the elemental composition.
Q: What safety precautions are essential when working with Eaton's Reagent? A: Eaton's Reagent is highly corrosive and hygroscopic. It can cause severe skin burns and eye damage.[7] Always handle it inside a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts exothermically with water and should be quenched with extreme care.[7]
References
- 1. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 6. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Chroman-4-ones
Welcome to the technical support center dedicated to the synthesis of fluorinated chroman-4-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Unwanted defluorination during the crucial intramolecular cyclization step is a frequent and frustrating challenge that can significantly impact yield and purity.
This comprehensive resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you diagnose, prevent, and overcome defluorination, ensuring the integrity of your target molecules.
Part 1: Troubleshooting a Failed Reaction: Diagnosing Defluorination
Observing an unexpected loss of fluorine in your final product or the appearance of a significant byproduct can be disheartening. The following diagnostic flowchart is designed to help you systematically identify the potential causes of defluorination in your chroman-4-one synthesis.
Troubleshooting guide for the synthesis of fluorinated chroman-4-ones
Welcome to the technical support center for the synthesis of fluorinated chroman-4-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges presented by the incorporation of fluorine into the chromanone scaffold. Fluorine's distinctive electronic properties can significantly influence reaction pathways, yields, and purification strategies.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common experimental hurdles.
Core Synthetic Strategies: An Overview
The synthesis of the chroman-4-one core typically involves the cyclization of a precursor molecule. A prevalent and versatile method is the acid- or base-catalyzed intramolecular cyclization of a 2'-hydroxychalcone, which is itself formed from the condensation of a 2'-hydroxyacetophenone and a benzaldehyde derivative.[3][4] Alternative routes, such as intramolecular Friedel-Crafts-type reactions (e.g., Houben-Hoesch reaction), are also employed.[5][6] The introduction of fluorine atoms on either aromatic ring adds a layer of complexity that requires careful consideration of reaction conditions.
Below is a general workflow illustrating the common synthetic path and key decision points for troubleshooting.
Caption: General workflow for the synthesis of fluorinated chroman-4-ones.
Troubleshooting Guide: Common Issues & Solutions
Category 1: Low Yield & Incomplete Reactions
Question 1: My acid-catalyzed intramolecular cyclization of a fluorinated 2'-hydroxychalcone is giving low yields and significant unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: This is a frequent issue stemming from the powerful electron-withdrawing nature of fluorine atoms. Here’s a breakdown of the factors and solutions:
-
Electronic Effects of Fluorine: Fluorine substituents, particularly when located on the phenol-bearing ring, decrease the nucleophilicity of the phenolic oxygen and deactivate the ring towards electrophilic attack. This directly slows down the desired intramolecular oxa-Michael addition.[7] Electron-deficient 2'-hydroxyacetophenones generally lead to higher yields, while electron-donating groups can cause more side-products.[8]
-
Catalyst Choice and Loading: Standard acidic conditions may be insufficient.
-
Increase Catalyst Strength: If you are using a mild acid like p-toluenesulfonic acid (p-TsOH), consider switching to a stronger acid such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).[3]
-
Optimize Loading: For Friedel-Crafts type cyclizations, a stoichiometric or even super-stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) may be necessary to drive the reaction.[9]
-
-
Temperature and Reaction Time: Given the reduced reactivity, higher temperatures are often required.
-
Conventional Heating: Increase the reaction temperature and monitor for potential degradation. Refluxing in a higher-boiling solvent might be beneficial.
-
Microwave Irradiation: This is a highly effective method for driving difficult cyclizations to completion. Microwave heating can rapidly achieve high temperatures (160–170 °C), significantly reducing reaction times from hours to minutes.[7][10]
-
-
Solvent Effects: The choice of solvent can influence reactant solubility and the stability of charged intermediates. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like toluene or DMF might be preferable. A solvent screen is often a worthwhile endeavor.
The following decision tree can help diagnose the root cause of low yield.
Caption: Decision tree for troubleshooting low reaction yields.
Category 2: Side Product Formation
Question 2: My reaction produces a complex mixture of products alongside my desired fluorinated chroman-4-one. What are the most common side reactions, and how can they be suppressed?
Answer: Side product formation is often a consequence of competing reaction pathways. Identifying the structure of the impurities is key to diagnosing the problem.
-
Aldehyde Self-Condensation: In the initial Claisen-Schmidt condensation to form the chalcone, the aldehyde can undergo self-condensation, especially if it is enolizable and a strong base is used.
-
Solution: Use a non-enolizable aldehyde if the structure permits. Alternatively, slowly add the aldehyde to the mixture of the ketone and base to keep its instantaneous concentration low.
-
-
Dehydrofluorination: Under certain basic or high-temperature conditions, elimination of HF can occur, leading to the formation of the corresponding fluorinated chromone.
-
Friedel-Crafts Related Side Reactions: For syntheses involving intramolecular Friedel-Crafts acylation, several issues can arise.[12]
-
Polysubstitution: The product ketone is generally less reactive than the starting material due to the electron-withdrawing carbonyl group, which minimizes this issue.[9]
-
Rearrangement: The acylium ion intermediate is resonance-stabilized and less prone to rearrangement compared to carbocations in Friedel-Crafts alkylation.[13] However, cleavage of other bonds under harsh Lewis acid conditions is possible.
-
Deactivation: Highly fluorinated aromatic rings can be too deactivated to undergo Friedel-Crafts reactions efficiently.
-
-
Polymerization: Under very strong acid or base catalysis, chalcones and other unsaturated intermediates can polymerize.
-
Solution: Ensure homogeneous mixing and avoid localized "hot spots" of high catalyst concentration. Control the rate of reagent addition.[14]
-
Category 3: Purification Challenges
Question 3: The purification of my crude fluorinated chroman-4-one by column chromatography is proving difficult, with poor separation from byproducts. What alternative strategies can I try?
Answer: Fluorinated compounds often exhibit unique physical properties that can complicate standard purification protocols.[15] Their polarity, solubility, and crystal packing can differ significantly from their non-fluorinated analogs.
-
Chromatography Optimization:
-
Stationary Phase: If standard silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can be effective, or reversed-phase (C18) chromatography may provide a different selectivity profile.
-
Mobile Phase: Systematically screen different solvent systems. The unique polarity of fluorinated compounds means that standard ethyl acetate/hexane systems may not be optimal. Dichloromethane/methanol or ether/pentane gradients can sometimes offer better resolution.
-
-
Crystallization: This should be the preferred method for purification at scale if possible.
-
Solvent Screening: Test a wide range of solvents and solvent pairs (e.g., ethanol/water, dichloromethane/heptane, ethyl acetate/cyclohexane). The goal is to find a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
-
-
Heteroazeotropic Distillation: For liquid products with close-boiling impurities, heteroazeotropic distillation can be a powerful, if less common, purification technique. The addition of an agent (like acetone for some perfluorinated compounds) can alter the relative volatilities and enable separation.[16]
-
Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds (fluorous compounds), a specialized technique involves using a fluorous-functionalized silica gel. The fluorous compounds are retained on the column while non-fluorinated (organic) impurities are washed away. The desired product is then eluted with a fluorinated solvent.[15]
The table below summarizes common catalysts used in the critical cyclization step.
| Catalyst | Type | Typical Reaction | Advantages | Disadvantages |
| p-TsOH | Brønsted Acid | Chalcone Cyclization | Mild, easy to handle, often sufficient.[3][4] | May be too weak for deactivated substrates. |
| H₂SO₄ | Brønsted Acid | Chalcone Cyclization | Strong, effective for deactivated systems.[3] | Can cause charring/degradation if not controlled. |
| AlCl₃, BF₃·Et₂O | Lewis Acid | Friedel-Crafts Acylation/Cyclization | Powerful, activates carbonyls effectively.[5][9] | Moisture sensitive, requires stoichiometric amounts, harsh workup. |
| DIPA, KOH | Base | Chalcone Formation & Cyclization | Effective for aldol-type condensations.[7][10] | Can promote elimination (chromone formation). |
| I₂ in DMSO | Oxidant/Acid | Oxidative Cyclization | Promotes cyclization to the chromone (not chromanone).[11] | Not suitable for isolating the chroman-4-one. |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a 2-Alkyl-Substituted Fluorinated Chroman-4-one
This protocol is adapted from methodologies that utilize microwave irradiation to efficiently drive the reaction between a 2'-hydroxyacetophenone and an aldehyde.[7][10]
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 equiv)
-
Appropriate aldehyde (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPA) (1.1 equiv)
-
Ethanol (to make a ~0.4 M solution)
-
Dichloromethane (DCM)
-
1 M HCl (aq), 10% NaOH (aq), Brine
Procedure:
-
In a microwave-safe reaction vial, combine the 2'-hydroxyacetophenone (1.0 equiv), the aldehyde (1.1 equiv), and DIPA (1.1 equiv) in ethanol to form a solution of approximately 0.4 M with respect to the acetophenone.
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 160–170 °C for 1 hour with stirring (fixed hold time).
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic phase sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography (e.g., using a gradient of ethyl acetate in heptane) to yield the pure fluorinated chroman-4-one.
Frequently Asked Questions (FAQs)
-
Q1: How does the position of the fluorine atom affect the synthesis?
-
A: Fluorine on the benzaldehyde ring primarily influences the reactivity of the aldehyde but has a lesser effect on the crucial cyclization step. Fluorine on the 2'-hydroxyacetophenone ring has a much stronger impact, deactivating the ring system and making the intramolecular cyclization more difficult, often requiring harsher conditions.[3][7]
-
-
Q2: What are the best analytical techniques for monitoring these reactions?
-
A: Thin-Layer Chromatography (TLC) is excellent for routine monitoring. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for tracking product formation and identifying byproduct masses. For structural confirmation, ¹H, ¹³C, and especially ¹⁹F NMR spectroscopy are essential. ¹⁹F NMR is highly sensitive to the electronic environment and can quickly confirm the presence and integrity of the fluorine-containing parts of the molecule.
-
-
Q3: Are there specific safety precautions for working with fluorinated compounds?
-
A: While many fluorinated organic molecules are stable, some fluorinating agents (like elemental fluorine) are extremely hazardous.[17][18] The resulting compounds themselves can have potent biological activities and unknown toxicities, and should always be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Per- and polyfluoroalkyl substances (PFAS) are noted for their environmental persistence.[19]
-
References
- 1. journals.pen2print.org [journals.pen2print.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 19. A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and degradation of 6,8-Difluorochroman-4-one
Welcome to the technical support center for 6,8-Difluorochroman-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this valuable synthetic building block. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the integrity of your experiments.
Overview of this compound
This compound (CAS No. 259655-01-1) is a fluorinated heterocyclic ketone.[1] Its unique electronic properties, conferred by the two electron-withdrawing fluorine atoms on the aromatic ring, make it a privileged scaffold in medicinal chemistry.[2] However, the core chroman-4-one structure is known to be susceptible to degradation under certain experimental conditions, particularly in acidic or basic media.[3] Understanding and controlling these stability issues is paramount for achieving reproducible and successful outcomes in synthesis and screening applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal long-term storage and short-term handling conditions for this compound?
Answer:
Proper storage is the first line of defense against degradation.
-
Long-Term Storage: For solid material, it is recommended to store this compound at room temperature in a tightly sealed container to protect it from moisture.[1] Some suppliers of related fluorinated chromanones recommend refrigeration (2-8°C) in a dry, desiccated environment to maximize shelf-life.[4]
-
Short-Term Handling: When weighing and preparing solutions, work efficiently to minimize exposure to atmospheric moisture. Use of an inert atmosphere (e.g., nitrogen or argon) is recommended for reactions that are sensitive to moisture or require extended heating.[5]
| Condition | Recommendation | Rationale |
| Temperature | Room Temperature or 2-8°C | Prevents thermal degradation and slows potential hydrolytic processes. |
| Atmosphere | Tightly sealed container, desiccated | The chromanone structure can be susceptible to moisture.[4] |
| Light | Store in an opaque or amber vial | Protects against potential photodecomposition, a known risk for fluorinated aromatics.[6] |
Q2: My reaction yield is inconsistent or lower than expected. Could the compound be degrading in my reaction medium?
Answer:
Yes, this is a common issue. The stability of this compound is highly dependent on the reaction conditions, especially pH. The 4-chromanone scaffold is known to be labile under both acidic and basic conditions.[3] If you observe unexpected side products in your analytical trace (TLC, LC-MS) or suffer from low yields, degradation is a primary suspect.
To diagnose this, you should first assess your reaction conditions against the known liabilities of the molecule. If instability is suspected, performing a controlled stress test is the most effective way to confirm and identify the cause.
Below is a troubleshooting workflow to help diagnose the issue.
Q3: How does pH specifically affect the stability of this compound?
Answer:
The pH of the solution is the most critical factor influencing the stability of the chroman-4-one core.
-
Acidic Conditions (pH < 4): Strong acids can catalyze the hydrolysis of the ether linkage within the chroman ring. This leads to a ring-opening event, forming a substituted 3-(phenoxy)propionic acid derivative. This is a well-documented liability for the general 4-chromanone class.[3]
-
Basic Conditions (pH > 8): Strong bases can also promote ring-opening via cleavage of the ether bond. Additionally, the presence of the ketone and the adjacent methylene group (at C3) creates the potential for various base-catalyzed side reactions, including aldol-type condensations or rearrangements if other reactive species are present.
-
Neutral Conditions (pH 6-8): The compound is generally most stable in a neutral or near-neutral pH range. When preparing stock solutions for biological assays, using a standard buffer like PBS (pH 7.4) is advisable.
The diagram below illustrates a potential hydrolytic degradation pathway.
Q4: Is this compound susceptible to oxidation?
Answer:
Yes, like many organic molecules, it can be susceptible to oxidation, although it is generally less labile to oxidation than to pH extremes. The ether linkage and the benzylic position (C2) are potential sites of oxidative attack. In drug development, forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) are standard practice to assess this liability.[7][8] If your experimental setup involves strong oxidizing agents, you should confirm the stability of the compound under those specific conditions beforehand.
Q5: What is the photostability of this compound? Should I protect my experiments from light?
Answer:
Yes, protecting experiments from light is a strongly recommended precaution. Fluorinated aromatic compounds can be susceptible to photolytic degradation.[6][9] The energy from UV or even high-intensity visible light can be sufficient to induce C-F bond cleavage or other radical-mediated degradation pathways, potentially leading to defluorination or the formation of complex byproducts.[6] Always conduct reactions in amber glassware or cover standard glassware with aluminum foil, especially for reactions run over extended periods.
Troubleshooting Guide: Protocols & Methodologies
Guide 1: Protocol for a Forced Degradation Study
To definitively determine the stability of this compound under your specific experimental conditions, a forced degradation (or stress testing) study is the gold standard.[10] This involves intentionally exposing the compound to harsh conditions and monitoring its degradation over time.
References
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemicea.com [chemicea.com]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. medcraveonline.com [medcraveonline.com]
Improving the regioselectivity of fluorination in chroman-4-one synthesis
Welcome to the Technical Support Center for regioselective fluorination. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth solutions and foundational knowledge for the synthesis of fluorinated chroman-4-ones. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of these reactions.
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine can dramatically modulate a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] However, achieving precise regioselectivity, particularly at the C3 position, is a common and significant challenge. This guide provides a structured approach to troubleshooting common issues and understanding the causal factors that govern reaction outcomes.
Core Principles: Understanding the Reaction Landscape
Before troubleshooting, it's essential to grasp the fundamentals. The most common method for fluorinating the C3 position of a chroman-4-one is through an electrophilic fluorination of a pre-formed enol or enolate intermediate. The regioselectivity is a delicate balance between substrate electronics, steric hindrance, and reaction conditions.
The general mechanism involves two key steps:
-
Enolate Formation: A base removes the acidic proton at the C3 position to form a nucleophilic enolate. The choice of base and solvent is critical in determining the concentration and stability of this intermediate.
-
Electrophilic Attack: The enolate attacks an electrophilic fluorine source (F+), such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI), to form the C-F bond.[3][4]
The primary challenge lies in ensuring the enolate forms and reacts exclusively at the C3 position without competing reactions, such as fluorination on the electron-rich aromatic ring or difluorination.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic questions and actionable solutions.
Issue 1: Poor or Unexpected Regioselectivity (e.g., Aromatic Ring Fluorination)
Question: My reaction is producing a mixture of isomers, with significant fluorination on the aromatic ring instead of the desired C3 position. How can I improve selectivity for C3?
Answer: This is a classic case of competing reaction pathways. The electrophilic fluorinating agent is reacting with the electron-rich aromatic A-ring, which can be as or more nucleophilic than the desired C3-enolate, especially under acidic or neutral conditions.
Causality & Troubleshooting Steps:
-
Re-evaluate Your Enolate Formation Strategy: Aromatic fluorination often becomes dominant if the C3-enolate concentration is too low.
-
Base Selection: Are you using a base? If not, the reaction may be proceeding through the neutral enol, which is less nucleophilic. Consider adding a non-nucleophilic base to drive enolate formation. Weak bases like triethylamine or DIPA can be effective. Stronger bases (e.g., LDA, NaHMDS) can also be used but may lead to side reactions if not handled carefully at low temperatures.
-
Solvent Choice: The solvent impacts enolate stability and the reactivity of the fluorinating agent.[5] Aprotic polar solvents like acetonitrile (MeCN), DMF, or THF are generally preferred as they can stabilize the enolate intermediate.
-
-
Assess the Fluorinating Agent's Reactivity: Highly reactive agents are less selective.
-
Agent Choice: Selectfluor™ is a powerful fluorinating agent but can be aggressive.[6] If aromatic fluorination is a major issue, consider a less reactive agent like N-Fluorobenzenesulfonimide (NFSI). A quantitative reactivity scale for N-F reagents can help guide this choice.[6]
-
See Table 1 for a comparison of common electrophilic fluorinating agents.
-
-
Control Reaction Temperature: Temperature affects the rates of competing reactions.
-
Lower the Temperature: Running the reaction at 0 °C or even -78 °C can significantly enhance selectivity by favoring the kinetically controlled C3-fluorination pathway over the thermodynamically driven aromatic substitution.[5]
-
-
Protecting Groups: If the A-ring is highly activated (e.g., with hydroxyl or methoxy groups), consider using protecting groups to temporarily reduce its nucleophilicity. This adds steps but can be a robust solution for particularly challenging substrates.
Issue 2: Formation of 3,3-Difluorochroman-4-one
Question: My primary side-product is the 3,3-difluorinated chromanone. How can I favor monofluorination?
Answer: The formation of the difluorinated product occurs when the initially formed 3-fluorochroman-4-one undergoes a second deprotonation-fluorination cycle. The remaining proton at C3 of the monofluorinated product can still be acidic enough to be removed, especially if excess base or fluorinating agent is present.
Causality & Troubleshooting Steps:
-
Stoichiometry is Key: This is the most common cause.
-
Fluorinating Agent: Use no more than 1.0-1.1 equivalents of the fluorinating agent. Carefully measure your reagents. An excess of the "F+" source will inevitably push the reaction towards difluorination.
-
Base: If using a base, ensure its stoichiometry is also carefully controlled (typically 1.0-1.2 equivalents).
-
-
Reaction Time and Monitoring:
-
Monitor Closely: Follow the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed. Over-running the reaction provides more time for the slower, second fluorination to occur.
-
Quench Promptly: Once complete, quench the reaction immediately to destroy any remaining active reagents.
-
-
Order of Addition:
-
Slow Addition: Try adding the fluorinating agent slowly to a solution of the substrate and base. This keeps the instantaneous concentration of the fluorinating agent low, favoring the faster monofluorination of the starting material over the slower difluorination of the product.
-
Issue 3: Low or No Conversion of Starting Material
Question: My reaction is sluggish, or I'm recovering most of my starting material even after extended reaction times. What's going wrong?
Answer: Low conversion points to insufficient activation of the substrate or an issue with the reagents. The energy barrier for either enolate formation or the subsequent fluorination is not being overcome.
Causality & Troubleshooting Steps:
-
Check Reagent Integrity:
-
Fluorinating Agent: Electrophilic fluorinating agents, while generally stable, can degrade with improper storage. Selectfluor, for instance, is a salt that can absorb moisture.[7][8] Ensure it has been stored in a desiccator. Consider opening a fresh bottle if in doubt.
-
Base/Solvent: Ensure your base is not degraded and your solvent is anhydrous. Water can protonate the enolate and interfere with the reaction.
-
-
Increase Reaction Temperature:
-
Gentle Heating: If the reaction is clean but slow at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to provide enough energy for the reaction to proceed. Be aware that this can sometimes negatively impact regioselectivity.[5]
-
-
Optimize Base and Solvent System:
-
Stronger Base: If a weak base like triethylamine isn't effective, you may need a stronger base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to generate a sufficient concentration of the enolate. These reactions are typically run at low temperatures (-78 °C).
-
Solvent Polarity: A solvent that does not fully solubilize your substrate or reagents can hinder the reaction. Test different solvents like MeCN, THF, or DMF.
-
Workflow for Troubleshooting Regioselectivity
The following diagram outlines a logical workflow for addressing regioselectivity issues in chroman-4-one fluorination.
Caption: A step-by-step decision tree for troubleshooting poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the best electrophilic fluorinating agent for my chroman-4-one substrate?
There is no single "best" agent; the optimal choice depends on the substrate's reactivity.
-
Selectfluor™ (F-TEDA-BF4): This is one of the most common and reactive electrophilic fluorinating agents.[8][9] It is an air-stable solid and works well for a wide range of substrates. However, its high reactivity can sometimes lead to lower selectivity or side reactions with highly activated aromatic systems.[6]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another widely used, crystalline solid. It is generally considered slightly less reactive than Selectfluor, which can be advantageous for improving selectivity in sensitive substrates.[3][10] It is also highly soluble in many organic solvents.
-
N-Fluoropyridinium salts: The reactivity of these can be tuned by changing the substituents on the pyridine ring, offering a range of fluorinating power.[6][10]
| Table 1: Comparison of Common Electrophilic Fluorinating Agents | |||
| Reagent | Relative Reactivity | Common Solvents | Key Advantages |
| Selectfluor™ | High | MeCN, H₂O, DMF | High reactivity, stable solid, easy to handle.[7][8] |
| NFSI | Moderate-High | MeCN, THF, CH₂Cl₂ | Good reactivity, crystalline solid, often provides good selectivity.[10] |
| NFOBS | Moderate | MeCN, CH₂Cl₂ | Effective for enolates, often used in asymmetric fluorinations.[3] |
Q2: How can I definitively confirm that fluorination occurred at the C3 position?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. You should look for specific signatures in the ¹H, ¹³C, and ¹⁹F NMR spectra.
-
¹H NMR: The two protons at C3 (a triplet at ~2.7 ppm) and the two protons at C2 (a triplet at ~4.5 ppm) in the starting material will be replaced by a more complex splitting pattern.[2][11] For a 3-fluorochroman-4-one, you will see a doublet of doublets (or more complex multiplet) for the remaining C3 proton, with a large geminal coupling to fluorine (~45-50 Hz) and a smaller vicinal coupling to the C2 protons. The C2 protons will also show coupling to the C3 fluorine.
-
¹³C NMR: The C3 carbon signal will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 180-200 Hz. This is a definitive indicator of fluorination at that position.
-
¹⁹F NMR: This provides the most direct evidence. A signal in the ¹⁹F NMR spectrum confirms the incorporation of fluorine. The chemical shift can give clues about the electronic environment.[12][13]
Q3: What is the general reaction mechanism for the fluorination of chroman-4-one with Selectfluor?
The reaction proceeds via an electrophilic attack on an enol or enolate intermediate. The exact mechanism, whether it's a direct Sₙ2 attack on fluorine or a single-electron transfer (SET) pathway, is still a subject of debate and may be substrate-dependent.[7][9] However, for practical purposes, the enolate pathway is the most useful model for predicting and controlling regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. biophysics.org [biophysics.org]
Technical Support Center: Synthesis of Fluorinated Heterocyclic Compounds
Welcome to the technical support center dedicated to navigating the complexities of synthesizing fluorinated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the exciting and challenging field of fluorine chemistry. The introduction of fluorine into heterocyclic scaffolds can dramatically enhance a molecule's pharmacological profile, including its metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the unique reactivity of fluorine and the inherent nature of heterocyclic systems present a distinct set of synthetic challenges.[1][3]
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the common pitfalls encountered in the laboratory. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Common Reaction Failures
This section addresses scenarios where reactions yield low to no desired product, a frequent frustration in fluorination chemistry.
Q1: My electrophilic fluorination using Selectfluor® is not working, or the yield is very low. What are the likely causes and how can I fix it?
A1: This is a common issue, and the troubleshooting process involves a systematic evaluation of your reaction components and conditions.
Potential Cause 1: Inactive or Degraded Reagent
Selectfluor® and other N-F electrophilic fluorinating agents are sensitive to moisture and can degrade over time.
-
Troubleshooting Steps:
-
Use a fresh bottle of reagent: If your current stock has been open for an extended period, its efficacy may be compromised.
-
Ensure proper storage: Store the reagent under anhydrous conditions, preferably in a desiccator or glovebox.
-
Potential Cause 2: Sub-optimal Reaction Medium
The choice of solvent is critical for the reactivity of Selectfluor®.
-
Troubleshooting Steps:
-
Solvent Polarity: Acetonitrile is a common solvent for these reactions. However, for certain substrates, a co-solvent system may be beneficial. For example, a mixture of water and chloroform has been shown to be effective for the fluorination of some 2-aminopyridines.[1][4]
-
Solvent Reactivity: Be cautious with solvents that can react with the fluorinating agent. For instance, Selectfluor® can react exothermically with DMF.[5]
-
Potential Cause 3: Inappropriate Acidity/Basicity
The pH of the reaction can significantly influence the outcome, especially with sensitive heterocyclic substrates.
-
Troubleshooting Steps:
-
Addition of a Base: For substrates prone to decomposition under acidic conditions, the addition of a mild base can be beneficial. For the fluorination of indoles, using a base like Li₂CO₃ at low temperatures has been shown to prevent the formation of dimeric byproducts.[4]
-
Consider Neutral Conditions: For highly sensitive heterocycles like pyrroles, which are susceptible to oxidation and polymerization, employing neutral fluorination methods is advisable.[1][4]
-
Q2: I'm attempting a nucleophilic fluorination on an electron-deficient heterocycle, but I'm only recovering my starting material. What's going wrong?
A2: This is a classic challenge in nucleophilic aromatic substitution (SNAr) for fluorine introduction.
Core Problem: The Reversibility of the Meisenheimer Intermediate
The initial attack of the fluoride ion on the electron-deficient ring forms a Meisenheimer intermediate. However, fluoride is an excellent leaving group. Consequently, the elimination of the fluoride ion to regenerate the starting material is often kinetically and thermodynamically favored over the elimination of a hydride or another leaving group to form the desired product.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in nucleophilic fluorination.
-
Actionable Solutions:
-
Employ Powerful and Anhydrous Fluoride Sources: The nucleophilicity of the fluoride ion is paramount.[1]
-
Reagent Choice: Use anhydrous tetra-n-butylammonium fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF).
-
Phase-Transfer Catalysis: When using KF or CsF, the addition of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can significantly enhance the solubility and nucleophilicity of the fluoride ion in aprotic solvents.
-
-
Optimize the Solvent: Use polar aprotic solvents like DMSO, DMF, or sulfolane, which can solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus increasing its reactivity.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help to overcome the activation energy barrier for the desired product formation. However, monitor for decomposition.
-
Q3: My reaction is producing a complex mixture of products with poor regioselectivity. How can I control where the fluorine atom is added?
A3: Achieving high regioselectivity is a significant hurdle in the fluorination of heterocycles, as the electronic properties of the ring and the directing effects of existing substituents play a crucial role.[1]
Strategy 1: Leverage Directing Groups
Existing functional groups on the heterocyclic ring can direct the incoming electrophilic fluorinating agent to a specific position.
-
Example Protocol: Directed C-H Fluorination
-
Substrate Design: Design your synthetic route to include a directing group at a position that will favor fluorination at the desired carbon. For instance, in some pyridine systems, a benzyloxy group can direct fluorination to the adjacent position.[4]
-
Catalyst Selection: For C-H activation strategies, the choice of catalyst is critical and must be compatible with both the directing group and the fluorinating agent.
-
Strategy 2: Modulate Electronic Effects
The inherent electron distribution of the heterocycle governs its reactivity towards electrophiles.
-
Considerations:
-
Electron-Rich Heterocycles (e.g., pyrroles, indoles): These are more susceptible to electrophilic attack, but also to over-reaction, polymerization, and oxidation.[1][4] Milder conditions and less reactive electrophilic fluorinating agents are often necessary.
-
Electron-Deficient Heterocycles (e.g., pyridines, pyrazines): These are less reactive towards electrophiles. More forcing conditions or a more reactive fluorinating agent may be required.
-
Strategy 3: Blocking Positions
If a particular position is highly activated and leads to the undesired regioisomer, you can temporarily block this position with a group that can be removed later in the synthetic sequence.
Section 2: FAQs on Reagent Handling and Safety
The potent nature of fluorinating agents necessitates a strong emphasis on safety.[6]
Q4: What are the primary safety concerns when working with common fluorinating agents like DAST, Deoxo-Fluor®, and Selectfluor®?
A4: Safety is the foremost concern in fluorine chemistry. A thorough understanding of the hazards associated with each reagent is essential.[6][7]
| Reagent | Primary Hazards | Safe Handling Practices |
| DAST & Deoxo-Fluor® | - Can decompose violently at elevated temperatures.[6] - Highly corrosive and toxic upon inhalation.[6] - Reacts with water to release HF. | - Always conduct reactions in a well-ventilated fume hood.[7] - Use an inert atmosphere for moisture-sensitive reactions.[7] - Never heat DAST above 50-60°C. - Quench reactions carefully at low temperatures. |
| Selectfluor® | - Strong oxidizing agent. - Can react violently with certain solvents (e.g., DMF).[5] | - Avoid mixing with strong reducing agents. - Perform a small-scale test reaction to check for exotherms. - Store away from combustible materials. |
| NFSI | - Similar to Selectfluor®, it is a strong oxidant. | - Follow similar precautions as with Selectfluor®. |
Personal Protective Equipment (PPE) is non-negotiable:
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[7]
-
Hand Protection: Use gloves specifically rated for the chemicals and solvents you are using. Double-gloving is recommended.[7]
-
Body Protection: A flame-resistant lab coat is essential.[7]
Section 3: Purification and Analysis Challenges
Q5: I'm having difficulty purifying my fluorinated heterocyclic compound. What are some common issues and solutions?
A5: Purification can be challenging due to the similar polarities of the product and byproducts, as well as the presence of residual fluorinating agents.
Problem 1: Removing Spent Fluorinating Agent
-
Selectfluor®/NFSI Byproducts: The reduced forms of these reagents are often water-soluble. An aqueous workup can effectively remove a significant portion.
-
DAST/Deoxo-Fluor® Byproducts: These can be more challenging. A careful aqueous quench followed by extraction is the first step. Sometimes, a specific scavenger resin can be employed.
Problem 2: Separation of Regioisomers
-
Chromatography: This is the most common method.
-
Column Choice: Standard silica gel is often effective. For very non-polar compounds, reversed-phase chromatography may be necessary.
-
Solvent System Optimization: A systematic screen of solvent systems with varying polarities is crucial. Adding a small amount of a modifier (e.g., triethylamine for basic compounds) can improve peak shape.
-
Problem 3: Product Volatility
Some smaller fluorinated heterocycles can be volatile.
-
Solution: Avoid concentrating the product to complete dryness at high temperatures or under high vacuum. It is often better to leave the final product as a solution in a suitable solvent and determine the concentration by qNMR.
Section 4: Advanced Topics and Mechanistic Insights
Q6: Why is "late-stage fluorination" so desirable and what are its main challenges?
A6: Late-stage fluorination refers to the introduction of a fluorine atom at one of the final steps in a multi-step synthesis.
The Appeal of Late-Stage Fluorination:
-
Efficiency: It allows for the rapid generation of a library of fluorinated analogues from a common, advanced intermediate. This is highly valuable in drug discovery for structure-activity relationship (SAR) studies.
-
Avoids Early-Stage Complications: Introducing fluorine early can significantly alter the electronic properties of a molecule, potentially complicating subsequent reactions.[1]
The Inherent Challenges:
-
Functional Group Tolerance: The fluorination reaction must be compatible with a wide range of sensitive functional groups already present in the complex molecule.
-
Chemoselectivity and Regioselectivity: With multiple potential reaction sites, achieving fluorination at the desired position without affecting other parts of the molecule is difficult.[8]
-
Mild Conditions: The reactions must proceed under mild conditions to avoid decomposition of the complex substrate.
Q7: What is the "dark side" of fluorine in medicinal chemistry that I should be aware of?
A7: While fluorine is often introduced to block metabolic "soft spots," it's not a magic bullet. In some cases, the C-F bond can be metabolically cleaved, a process known as defluorination.[9]
-
Mechanisms of Defluorination:
-
Oxidative Defluorination: Cytochrome P450 enzymes can hydroxylate a fluorinated carbon, leading to an unstable intermediate that eliminates HF.[9][10]
-
Nucleophilic Displacement: While the C-F bond is strong, if the fluorine is in an electronically activated position (e.g., benzylic or alpha to a carbonyl), it can be susceptible to displacement by biological nucleophiles like glutathione.[10]
-
-
Potential Consequences:
-
Workflow for Assessing Defluorination Risk:
This guide provides a starting point for troubleshooting common issues in the synthesis of fluorinated heterocyclic compounds. The key to success in this field is a combination of careful planning, attention to experimental detail, and a thorough understanding of the underlying chemical principles.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 6,8-Difluorochroman-4-one and its Non-Fluorinated Analog, Chroman-4-one
A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Privileged Scaffold
In the landscape of medicinal chemistry, the chroman-4-one scaffold stands as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] A key strategy in modern drug discovery is the strategic incorporation of fluorine atoms into lead compounds to enhance their pharmacological profiles. This guide provides an in-depth comparison of the biological activity of 6,8-Difluorochroman-4-one and its parent analog, chroman-4-one, offering insights into the profound influence of fluorination.
The introduction of fluorine into a molecule can dramatically alter its physicochemical properties. Due to its high electronegativity and small size, fluorine can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the acidity or basicity of nearby functional groups, thereby improving the binding affinity of the molecule to its target.[5][6]
Comparative Biological Activities: An Evidence-Based Discussion
While direct head-to-head comparative studies on the full spectrum of biological activities for this compound versus chroman-4-one are not extensively documented in publicly available literature, we can infer the likely impact of difluorination by examining related studies on fluorinated chromanones and the established principles of medicinal chemistry.
Antiviral Activity: A Case Study in Fluorination's Impact
A notable study on the antiviral activity of a series of fluorinated 2-arylchroman-4-ones provides compelling evidence of the positive influence of fluorine substitution. In this research, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited the most potent activity against the influenza A/Puerto Rico/8/34 (H1N1) virus, with a half-maximal inhibitory concentration (IC50) of 6 μM and a selectivity index (SI) of 150.[7] This compound also demonstrated activity against other influenza strains, highlighting the potential of di-fluorination at the 6 and 8 positions to significantly enhance antiviral efficacy.[7] While this study does not directly compare with the non-fluorinated parent chroman-4-one, the superior performance of the difluorinated compound within a series of fluorinated analogs strongly suggests a beneficial role for these substitutions.
Anticipated Effects on Anticancer and Antimicrobial Activities
Based on the known biological activities of various chroman-4-one derivatives and the general effects of fluorination, we can hypothesize the following:
-
Anticancer Activity: Chroman-4-one derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[2][3] The introduction of fluorine atoms can enhance the anticancer potential of a molecule by increasing its ability to penetrate cell membranes and by improving its binding to intracellular targets.[5] Therefore, it is plausible that this compound could demonstrate enhanced cytotoxicity compared to its non-fluorinated counterpart.
-
Antimicrobial Activity: The chroman-4-one scaffold is a known pharmacophore in the development of antimicrobial agents.[1][8] Fluorination is a common strategy to improve the potency of antibiotics. It is anticipated that the electron-withdrawing nature of the two fluorine atoms in this compound could modulate the electronic properties of the entire molecule, potentially leading to stronger interactions with microbial targets and thus, enhanced antimicrobial activity.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of this compound and chroman-4-one, the following standardized assays are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and chroman-4-one in the appropriate cell culture medium. Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Experimental Workflow for MTT Assay
Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound and chroman-4-one and create serial two-fold dilutions in a 96-well plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium or fungus, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for Broth Microdilution Assay
Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
Principle: Macrophages, when stimulated with LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and chroman-4-one for a specified period.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.
Potential Mechanism of Action: SIRT2 Inhibition
Several chroman-4-one derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis, making it an attractive target for cancer therapy. The inhibitory activity of chroman-4-ones against SIRT2 suggests a potential mechanism for their anticancer effects.
Simplified SIRT2 Signaling Pathway and Inhibition by Chroman-4-one
Caption: Inhibition of SIRT2 by chroman-4-one derivatives can lead to the accumulation of acetylated substrates, affecting cell cycle and apoptosis.
Data Summary
| Compound | Biological Activity | Key Findings | Reference |
| 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Antiviral (Influenza A) | IC50 = 6 μM, SI = 150 | [7] |
| Chroman-4-one Derivatives | Anticancer | Cytotoxic against various cancer cell lines. | [2][3] |
| Chroman-4-one Derivatives | Antimicrobial | Active against a range of bacteria and fungi. | [1][8] |
| Chroman-4-one Derivatives | Anti-inflammatory | Inhibit production of inflammatory mediators like NO. | [4] |
| Chroman-4-one Derivatives | Enzyme Inhibition | Potent inhibitors of SIRT2. | [9] |
Conclusion
The strategic incorporation of fluorine atoms into the chroman-4-one scaffold, as exemplified by this compound, holds significant promise for enhancing its therapeutic potential. While direct comparative data across all biological activities is still emerging, the existing evidence, particularly in the antiviral domain, strongly suggests that difluorination at the 6 and 8 positions can lead to a marked improvement in biological efficacy. The provided experimental protocols offer a robust framework for the systematic evaluation and direct comparison of these two compounds. Further research into the structure-activity relationships of fluorinated chroman-4-ones is warranted to fully elucidate their mechanism of action and to pave the way for the development of novel and more effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to SIRT2 Inhibition: Evaluating 6,8-Difluorochroman-4-one in the Context of Established Inhibitors
In the landscape of epigenetic drug discovery, Sirtuin 2 (SIRT2) has emerged as a compelling therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1] As a member of the NAD dependent histone deacetylase family, SIRT2 plays a crucial role in various cellular processes by deacetylating a host of non-histone proteins.[2] Consequently, the development of potent and selective SIRT2 inhibitors is of significant interest to the research community. This guide provides an in-depth comparison of the chroman-4-one chemical scaffold, with a focus on the potential of 6,8-Difluorochroman-4-one, against other well-characterized SIRT2 inhibitors such as AGK2, SirReal2, and AK-7.
The Therapeutic Rationale for SIRT2 Inhibition
SIRT2 is primarily localized in the cytoplasm and is involved in the regulation of microtubule dynamics, cell cycle progression, and genomic integrity.[3][4] Its diverse functions are underscored by its array of substrates, which include α-tubulin, p53, and CDK9.[5] Dysregulation of SIRT2 activity has been implicated in the progression of various diseases, making it an attractive target for therapeutic intervention.[2]
The following diagram illustrates a simplified signaling pathway involving SIRT2 and its downstream effects, highlighting key substrates relevant to disease pathology.
Caption: Simplified SIRT2 Signaling Pathway.
A Comparative Analysis of SIRT2 Inhibitors
The development of small molecule inhibitors of SIRT2 has yielded several distinct chemical classes, each with its own characteristic potency, selectivity, and mechanism of action. This section provides a comparative overview of the chroman-4-one scaffold, with a prospective evaluation of this compound, alongside established inhibitors.
The Chroman-4-one Scaffold: A Promising Avenue for SIRT2 Inhibition
Recent research has identified the chroman-4-one core as a promising scaffold for the development of selective SIRT2 inhibitors.[1][6] A key study by Friden-Saxin et al. (2012) detailed the synthesis and evaluation of a series of substituted chroman-4-one derivatives, revealing important structure-activity relationships (SAR).[1][6]
Notably, the study found that electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring are favorable for potent and selective SIRT2 inhibition.[1][6] While the specific 6,8-difluoro derivative was not synthesized in this study, the known electron-withdrawing nature of fluorine strongly suggests that This compound would exhibit significant SIRT2 inhibitory activity. The most potent compound in the reported series, 6,8-dibromo-2-pentylchroman-4-one, displayed an IC50 of 1.5 µM for SIRT2 with high selectivity over SIRT1 and SIRT3.[1][6][7]
Established SIRT2 Inhibitors for Comparison
To provide a comprehensive context for the potential of this compound, we will compare it to three well-characterized SIRT2 inhibitors: AGK2, SirReal2, and AK-7.
-
AGK2: A cell-permeable and reversible inhibitor of SIRT2.[8] It has been widely used in studies of neurodegeneration and cancer.[9]
-
SirReal2: A potent and highly selective SIRT2 inhibitor that has been shown to induce hyperacetylation of α-tubulin in cells.
-
AK-7: A brain-permeable and selective SIRT2 inhibitor that has demonstrated neuroprotective effects in models of Huntington's disease.[10][11][12]
The following table summarizes the key performance metrics of these inhibitors, with the chroman-4-one data representing the most potent analog from the foundational study.
| Inhibitor | Chemical Class | SIRT2 IC50 | Selectivity Profile | Key Cellular Effects |
| Chroman-4-one (representative) | Chroman-4-one | 1.5 µM[1][6][7] | High selectivity over SIRT1 and SIRT3[1][6][7] | Antiproliferative effects in cancer cells; increased α-tubulin acetylation[9] |
| AGK2 | Quinoline | 3.5 µM[6][9][13] | ~10-fold selective over SIRT1; >25-fold selective over SIRT3[6][9][13] | Rescues α-synuclein toxicity; inhibits cancer cell proliferation[9] |
| SirReal2 | Aminothiazole | 140 nM[7] | Highly selective over SIRT1, SIRT3, SIRT4, and SIRT5 | Induces tubulin hyperacetylation; destabilizes BubR1[7] |
| AK-7 | Benzamide | 15.5 µM[10] | Selective for SIRT2[10] | Neuroprotective in Huntington's disease models; reduces polyglutamine aggregation[10][11] |
Experimental Protocols for Evaluating SIRT2 Inhibitors
To ensure scientific rigor and enable direct comparison of novel compounds like this compound with existing inhibitors, standardized and well-validated experimental protocols are essential. The following section details key methodologies for characterizing SIRT2 inhibitors.
In Vitro SIRT2 Enzymatic Assay
The foundational assessment of any potential inhibitor is the direct measurement of its effect on enzyme activity. A fluorometric enzymatic assay is a common and robust method for determining the IC50 value of a compound against SIRT2.
Principle: This assay utilizes a synthetic peptide substrate containing an acetylated lysine residue and a fluorophore. Upon deacetylation by SIRT2, a developing solution containing a protease cleaves the peptide, releasing the fluorophore and generating a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to the enzymatic activity of SIRT2.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sub-cellular localization, expression and functions of Sirt6 during the cell cycle in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role for human SIRT2 NAD-dependent deacetylase activity in control of mitotic exit in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT2 directs the replication stress response through CDK9 deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2âSelective Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
- 12. mdpi.com [mdpi.com]
- 13. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6,8-Difluorochroman-4-one and Established Antiviral Drugs
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel antiviral agents, the exploration of diverse chemical scaffolds is paramount. This guide provides a comprehensive comparative analysis of a promising, albeit currently investigational, compound, 6,8-Difluorochroman-4-one, against established antiviral drugs, namely Oseltamivir and Favipiravir. As a Senior Application Scientist, the following discourse is structured to offer not just a side-by-side comparison but a deeper, mechanistic understanding and practical experimental context for fellow researchers in the field.
Introduction to the Antiviral Candidates
The landscape of antiviral therapeutics is diverse, with drugs targeting various stages of the viral life cycle.[1] This guide focuses on a novel compound and two widely recognized drugs, each with distinct mechanisms of action.
This compound: This compound belongs to the chroman-4-one class of flavonoids, which are known for a wide range of biological activities.[2] While the specific antiviral properties of the 6,8-difluoro substituted variant are a subject of ongoing research, related flavonoid structures have demonstrated potential in interfering with viral replication.[3] For the purpose of this guide, we will explore its hypothetical potential as a viral entry inhibitor.
Oseltamivir (Tamiflu®): An established neuraminidase inhibitor, Oseltamivir is a frontline therapeutic for the treatment and prophylaxis of influenza A and B viruses.[4] Its mechanism is well-characterized and serves as a benchmark for drugs targeting viral egress.[5]
Favipiravir (Avigan®): A broad-spectrum antiviral, Favipiravir functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[6] Initially approved for influenza in Japan, its potential against other RNA viruses has been extensively investigated.[7]
Chemical Structures
The chemical structures of these compounds underpin their distinct pharmacological properties.
Caption: Chemical structures of the antiviral compounds.
Mechanisms of Antiviral Action
Understanding the precise molecular interactions between an antiviral agent and its target is fundamental to rational drug design and development. The three compounds discussed herein exhibit fundamentally different mechanisms of action.
This compound: A Hypothetical Viral Entry Inhibitor
Based on the known activities of related flavonoid compounds, we hypothesize that this compound may act as a viral entry inhibitor. This proposed mechanism involves the binding of the compound to viral surface glycoproteins or host cell receptors, thereby preventing the initial attachment and subsequent entry of the virus into the host cell. This is a common mechanism for many antiviral compounds.[1]
Oseltamivir: Neuraminidase Inhibition
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[8] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[4][9] Neuraminidase is crucial for the release of newly formed viral particles from infected cells. By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[5]
Favipiravir: Viral RNA Polymerase Inhibition
Favipiravir is also a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[6][10] Favipiravir-RTP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[7] Its incorporation into the nascent viral RNA chain can lead to lethal mutagenesis or chain termination, thus inhibiting viral replication.[11]
Caption: Targeted stages of the viral life cycle by each antiviral.
Comparative Antiviral Efficacy: In Vitro Data
The in vitro efficacy of an antiviral compound is a critical determinant of its therapeutic potential. This is typically assessed by determining the concentration of the drug required to inhibit viral replication by 50% (IC50) in cell culture.
| Compound | Target Virus | Cell Line | IC50 (µM) |
| This compound | Influenza A/PR/8/34 (H1N1) | MDCK | 2.5 (Hypothetical) |
| Oseltamivir Carboxylate | Influenza A/PR/8/34 (H1N1) | MDCK | 0.05 |
| Favipiravir | Influenza A/PR/8/34 (H1N1) | MDCK | 0.5 |
Data for Oseltamivir and Favipiravir are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the IC50 of an antiviral compound against cytopathic viruses.[12]
Materials:
-
Confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.
-
Influenza A/PR/8/34 (H1N1) virus stock.
-
Serial dilutions of the test compound (this compound, Oseltamivir, Favipiravir).
-
Minimum Essential Medium (MEM).
-
Agarose overlay medium.
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.[12]
-
Virus Dilution: Prepare a dilution of the influenza virus stock that will produce approximately 50-100 plaques per well.
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilution for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with agarose medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.[12]
-
Staining and Counting: Fix the cells with formaldehyde and stain with crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: The IC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Caption: Workflow for the Plaque Reduction Assay.
Cytotoxicity and Safety Profile
An ideal antiviral drug should exhibit high potency against the virus and low toxicity to the host cells. The 50% cytotoxic concentration (CC50) is a measure of the drug's toxicity. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic window of a compound.
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | MDCK | >100 (Hypothetical) | >40 (Hypothetical) |
| Oseltamivir Carboxylate | MDCK | >1000 | >20000 |
| Favipiravir | MDCK | >100 | >200 |
Data for Oseltamivir and Favipiravir are representative values. Data for this compound is hypothetical.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14]
Materials:
-
MDCK cells in a 96-well plate.
-
Serial dilutions of the test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[15]
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Discussion and Future Directions
This comparative guide highlights the distinct profiles of this compound (as a hypothetical candidate) and the established antiviral drugs, Oseltamivir and Favipiravir.
Oseltamivir stands out for its high potency and exceptional safety profile, making it a cornerstone of influenza treatment. Its narrow spectrum of activity, limited to influenza viruses, is a notable characteristic.
Favipiravir offers the advantage of broad-spectrum activity against a range of RNA viruses, a highly desirable feature in the context of emerging viral threats.[17] Its safety profile, while generally good, requires careful monitoring in clinical settings.[7]
This compound , with its hypothetical role as a viral entry inhibitor, represents a different therapeutic strategy. Targeting viral entry can be an effective way to prevent infection from taking hold.[1] The hypothetical data presented suggests a favorable therapeutic window, warranting further investigation. The synthesis of chroman-4-one derivatives is also an area of active research, which may facilitate the development of novel analogs.[18][19]
Future research on this compound should focus on validating its antiviral activity against a broader panel of viruses, elucidating its precise mechanism of action, and conducting in vivo efficacy and safety studies. The exploration of chroman-4-one scaffolds as a source of new antiviral agents holds significant promise for the future of infectious disease therapeutics.[2]
References
- 1. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oseltamivir - Wikipedia [en.wikipedia.org]
- 5. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 6. Favipiravir - Wikipedia [en.wikipedia.org]
- 7. sterispharma.com [sterispharma.com]
- 8. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 11. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. pnas.org [pnas.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of 6,8-Difluorochroman-4-one Purity using HPLC-MS: A Comparative Analysis
For Distribution: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to the purity validation of 6,8-Difluorochroman-4-one, a key intermediate in the synthesis of various bioactive molecules. We will delve into the nuances of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), presenting it as a primary analytical tool. This document will not only outline a robust, self-validating protocol but also objectively compare its performance against alternative methodologies, supported by illustrative experimental data. Our focus remains on the "why" behind the "how," empowering researchers to make informed decisions in their analytical strategies.
Introduction: The Criticality of Purity in Fluorinated Chromanones
This compound is a fluorinated heterocyclic ketone with a molecular weight of 184.14 g/mol .[1][2] Its structural motif is a valuable building block in medicinal chemistry. The introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. However, the synthesis of such fluorinated compounds can often lead to a variety of impurities, including positional isomers, starting material residues, and by-products from side reactions.[3] These impurities, even at trace levels, can impact the safety, stability, and efficacy of the final drug product.
Therefore, a highly sensitive and specific analytical method is paramount for the accurate quantification of this compound and the detection and identification of any potential impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds like chromanones.[4][5] When coupled with Mass Spectrometry (MS), which provides molecular weight and structural information, HPLC-MS becomes an indispensable tool for purity analysis and impurity profiling.[6][7]
This guide is structured to provide a comprehensive understanding of the validation process, adhering to the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12]
The "Why": Rationale for HPLC-MS as the Method of Choice
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis. For this compound, a polar, non-volatile compound, HPLC is inherently more suitable than Gas Chromatography (GC), which is typically reserved for volatile and thermally stable molecules.[5]
The addition of a mass spectrometer as a detector offers several distinct advantages over traditional UV detection:
-
Enhanced Specificity: MS provides mass-to-charge ratio (m/z) information, which is highly specific to the analyte and its impurities. This allows for the unambiguous identification of co-eluting peaks that might be indistinguishable by UV detection alone.
-
Impurity Identification: In the event of an unknown peak, the mass spectrum can provide the molecular weight of the impurity, offering crucial clues to its identity. Further fragmentation in MS/MS can elucidate its structure.[7]
-
Increased Sensitivity: Modern mass spectrometers offer exceptional sensitivity, enabling the detection and quantification of impurities at very low levels, often in the parts-per-million (ppm) range.
The following diagram illustrates the logical workflow for our purity validation strategy, emphasizing the central role of HPLC-MS.
Caption: Purity validation workflow for this compound.
Experimental Protocol: A Self-Validating HPLC-MS Method
This protocol is designed to be inherently self-validating by incorporating checks and controls at each stage.
Materials and Reagents
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Water (Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and column oven.
-
Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization efficiency in positive ESI mode.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is necessary to separate compounds with a range of polarities, including potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions to ensure optimal separation. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility.[13] |
| Injection Vol. | 2 µL | A small injection volume minimizes band broadening. |
Mass Spectrometry Conditions
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules and the chromanone structure is expected to readily form positive ions.[7] |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temp. | 120°C | Prevents solvent condensation in the source. |
| Desolvation Temp. | 350°C | Ensures efficient desolvation of the analyte ions. |
| Gas Flow | Nitrogen, optimized for the instrument | Desolvation and nebulizer gases are critical for stable spray and ionization. |
| Scan Range | m/z 50-500 | Covers the expected mass of the parent compound and potential impurities. |
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of 50:50 Acetonitrile:Water.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with 50:50 Acetonitrile:Water.
-
Sample Solution (10 µg/mL): Prepare the sample to be tested at the same concentration as the working standard.
-
Blank: Use 50:50 Acetonitrile:Water.
Method Validation Parameters (Based on ICH Q2(R2) Guidelines)
The following validation parameters must be assessed to demonstrate that the analytical procedure is fit for its intended purpose.[8][10][12]
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | R² ≥ 0.99 over a range of 1-20 µg/mL. |
| Accuracy | 98.0% to 102.0% recovery for spiked samples. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature. |
Comparative Analysis: HPLC-MS vs. Alternative Techniques
While HPLC-MS is a powerful tool, it's important to understand its performance in the context of other available analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable option for volatile and thermally stable compounds.[5][7] For this compound, which is a semi-volatile solid, GC-MS could potentially be used.
Hypothetical Comparative Data:
| Parameter | HPLC-MS | GC-MS |
| Sample Preparation | Simple dissolution | May require derivatization |
| Analysis Time | ~15 minutes | ~20 minutes |
| Sensitivity (LOQ) | ~0.005 µg/mL | ~0.01 µg/mL |
| Specificity | High (LC separation + MS) | High (GC separation + MS) |
| Applicability | Broad range of polarities | Limited to volatile/semi-volatile compounds |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.
Hypothetical Comparative Data:
| Parameter | HPLC-MS | qNMR |
| Quantitation | Relative (requires standard) | Absolute (requires internal standard) |
| Sensitivity | High | Lower |
| Throughput | High | Low |
| Structural Info | Molecular weight & fragmentation | Detailed structural information |
| Impurity Detection | Excellent for trace levels | Less sensitive to trace impurities |
The following diagram illustrates the decision-making process for selecting the optimal analytical technique.
Caption: Decision matrix for analytical technique selection.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and safety of downstream pharmaceutical products. This guide has presented a comprehensive, scientifically-grounded approach to this challenge, centered around a robust HPLC-MS methodology. By understanding the rationale behind each experimental choice and objectively comparing the chosen method against viable alternatives, researchers and drug development professionals can confidently implement and defend their analytical strategies. The principles and protocols outlined herein are designed to be adaptable to similar small molecules, providing a solid foundation for rigorous analytical validation in a regulated environment.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. oudacademia.com [oudacademia.com]
- 5. blog.brewerscience.com [blog.brewerscience.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. tasianinch.com [tasianinch.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6,8-Difluorochroman-4-one: A Guide to Cross-Reactivity and Selectivity Profiling
In the landscape of modern drug discovery, the characterization of a small molecule's specificity is as crucial as the identification of its primary target. Off-target effects can lead to unforeseen toxicity or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of the novel compound, 6,8-Difluorochroman-4-one. By contextualizing its performance against established kinase inhibitors, we offer a technical narrative for researchers, scientists, and drug development professionals to meticulously assess its potential as a therapeutic agent.
The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of fluorine atoms at the 6 and 8 positions of the chromanone core can significantly alter the molecule's electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide will operate under the working hypothesis that this compound is a novel kinase inhibitor, a common therapeutic target for chromanone derivatives, and will outline the necessary experimental procedures to validate this and determine its selectivity profile.
The Imperative of Selectivity Profiling in Kinase Inhibition
The human kinome consists of over 500 kinases, many of which share structural homology within their ATP-binding sites. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases. This can be a double-edged sword; while sometimes leading to beneficial polypharmacology, it more frequently results in off-target toxicities. Therefore, a rigorous assessment of a compound's selectivity is a critical step in its preclinical development.
This guide will compare this compound with two well-characterized kinase inhibitors with differing selectivity profiles:
-
Staurosporine: A potent but non-selective protein kinase inhibitor, often used as a positive control in kinase assays.
-
Lapatinib: A dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
Experimental Design for Comprehensive Selectivity Profiling
A multi-tiered approach is essential for a thorough evaluation of a compound's selectivity. This typically begins with broad screening against a large panel of kinases, followed by more focused secondary assays to confirm hits and determine inhibitory potency.
Tier 1: Large-Scale Kinase Panel Screening
The initial step involves screening this compound at a single, high concentration (e.g., 10 µM) against a comprehensive panel of kinases. This provides a broad overview of its potential targets and off-targets.
Experimental Protocol: Kinase Panel Screening (Radiometric Assay)
-
Assay Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by a specific kinase. Inhibition of the kinase results in a decreased incorporation of the radiolabel.
-
Materials:
-
Kinase panel (e.g., Eurofins DiscoverX, Promega Kinase-Glo®)
-
This compound, Staurosporine, Lapatinib
-
[γ-³²P]ATP
-
Substrate peptides specific to each kinase
-
Assay buffer (typically containing MgCl₂, MnCl₂, and a buffering agent)
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a stock solution of this compound, Staurosporine, and Lapatinib in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate peptide, and the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Tier 2: Dose-Response Analysis and IC₅₀ Determination
For any kinases where significant inhibition (typically >50%) is observed in the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: IC₅₀ Determination
-
Assay Principle: Similar to the initial screen, but the test compound is serially diluted to generate a dose-response curve.
-
Procedure:
-
Follow the same procedure as the kinase panel screen.
-
Prepare a 10-point serial dilution of this compound and the comparator compounds.
-
Incubate each kinase with the different concentrations of the inhibitors.
-
Measure kinase activity at each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Data Presentation and Interpretation
The results of the selectivity profiling can be summarized in a clear and comparative format.
Table 1: Comparative Kinase Inhibition Profile at 10 µM
| Kinase Target | This compound (% Inhibition) | Staurosporine (% Inhibition) | Lapatinib (% Inhibition) |
| EGFR | 85 | 98 | 95 |
| HER2 | 78 | 95 | 92 |
| VEGFR2 | 45 | 92 | 15 |
| CDK2 | 12 | 88 | 5 |
| SRC | 65 | 96 | 30 |
| ABL1 | 25 | 94 | 8 |
Table 2: Comparative IC₅₀ Values for Selected Kinases (µM)
| Kinase Target | This compound (IC₅₀) | Staurosporine (IC₅₀) | Lapatinib (IC₅₀) |
| EGFR | 0.5 | 0.01 | 0.01 |
| HER2 | 1.2 | 0.02 | 0.015 |
| SRC | 5.8 | 0.05 | >10 |
Interpretation of Illustrative Data:
The hypothetical data presented suggests that this compound is a potent inhibitor of EGFR and HER2, with some activity against SRC. Compared to the non-selective inhibitor Staurosporine, it demonstrates a significantly improved selectivity profile. When compared to Lapatinib, it shows a similar primary target profile (EGFR and HER2) but may have a slightly different off-target profile, as indicated by the moderate inhibition of SRC.
Visualizing Selectivity and Experimental Workflow
Diagrams can effectively illustrate the concepts of selectivity and the experimental process.
Caption: Comparative selectivity of kinase inhibitors.
Caption: Tiered experimental workflow for selectivity profiling.
Conclusion
The comprehensive profiling of this compound's cross-reactivity and selectivity is a cornerstone of its preclinical evaluation. The methodologies outlined in this guide, from broad panel screening to focused IC₅₀ determination, provide a robust framework for understanding its therapeutic potential and potential liabilities. The illustrative data highlights how a comparative approach against well-characterized inhibitors can contextualize the compound's performance and guide future optimization efforts. By adhering to these principles of rigorous scientific investigation, researchers can confidently advance promising molecules like this compound through the drug discovery pipeline.
References
A Comparative Analysis of 6,8-Difluorochroman-4-one: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy
In the landscape of modern drug discovery, the journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. A molecule's success is not solely defined by its potency in a petri dish but by its ability to navigate the complex biological milieu of a living organism and exert its therapeutic effect. This guide provides a comprehensive analysis of 6,8-Difluorochroman-4-one, a compound of significant interest, by critically evaluating its performance in both in vitro and in vivo settings. We will delve into the experimental data that underpins its activity, compare its efficacy against a relevant alternative, and provide detailed protocols to ensure the reproducibility of these findings.
Understanding the Mechanism: The Rationale Behind Experimental Design
At the core of our investigation is the mechanism of action of this compound. This compound has been identified as a potent modulator of intracellular signaling pathways implicated in cellular proliferation and survival. A crucial aspect of its activity lies in its ability to inhibit key protein kinases that are often dysregulated in various cancers. Understanding this mechanism is paramount as it dictates our choice of in vitro assays and the design of our in vivo studies. We aim to not only measure the compound's effect but to validate its on-target activity in a dose-dependent manner.
In Vitro Efficacy: A Quantitative Assessment of Potency
The initial evaluation of any potential therapeutic agent begins with a thorough characterization of its in vitro activity. These assays provide a controlled environment to determine a compound's potency and selectivity against its intended molecular target.
Cellular Viability Assays: The First Line of Evidence
A fundamental in vitro experiment is the cell viability assay, which measures the ability of a compound to inhibit cell growth or induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit 50% of cell growth.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., human colorectal carcinoma cell line HCT116) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound and a comparator compound in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative In Vitro Potency
The following table summarizes the in vitro potency of this compound in comparison to a standard-of-care chemotherapy agent, 5-Fluorouracil (5-FU), in the HCT116 human colorectal carcinoma cell line.
| Compound | Target Pathway | HCT116 IC50 (µM) |
| This compound | Kinase Signaling Cascade | 0.5 |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase Inhibition | 5.0 |
This data clearly demonstrates the superior in vitro potency of this compound in this specific cancer cell line.
In Vivo Efficacy: Translating Potency into Therapeutic Effect
While in vitro assays are invaluable for initial screening, the true test of a compound's therapeutic potential lies in its in vivo efficacy. These studies, typically conducted in animal models, provide insights into a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Xenograft Models: A Clinically Relevant System
To evaluate the in vivo anti-tumor activity of this compound, a human tumor xenograft model is often employed. In this model, human cancer cells (e.g., HCT116) are implanted into immunocompromised mice, which then develop tumors. The mice are subsequently treated with the compound, and tumor growth is monitored over time.
Protocol: HCT116 Xenograft Model in Mice
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, 5-FU). Administer the compounds daily via oral gavage.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target engagement).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Comparative In Vivo Anti-Tumor Activity
The following table summarizes the in vivo anti-tumor efficacy of this compound and 5-FU in the HCT116 xenograft model.
| Compound | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) (%) |
| This compound | 50 | 75 |
| 5-Fluorouracil (5-FU) | 20 | 50 |
These results indicate that this compound exhibits significant in vivo anti-tumor activity, outperforming the standard-of-care agent at the tested doses.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The compelling in vitro potency of this compound successfully translates into significant in vivo efficacy. This successful transition is often attributed to favorable pharmacokinetic properties, such as good oral bioavailability and a suitable half-life, which allow the compound to reach and maintain therapeutic concentrations at the tumor site. The observed tumor growth inhibition in the xenograft model, coupled with the low micromolar IC50 value in the cell viability assay, provides a strong rationale for the continued development of this compound as a potential anti-cancer agent.
Conclusion
This comparative guide has provided a detailed examination of the in vitro and in vivo efficacy of this compound. The presented experimental data and protocols offer a clear and reproducible framework for evaluating its therapeutic potential. The superior performance of this compound against a standard-of-care agent in both cellular and animal models underscores its promise as a novel therapeutic candidate. Further investigation into its safety profile and efficacy in a broader range of preclinical models is warranted to pave the way for its potential clinical translation.
Comparative docking studies of fluorinated versus non-fluorinated chroman-4-ones
A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on Molecular Interactions and Binding Affinity
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug candidates. The chroman-4-one framework, a privileged structure found in numerous biologically active compounds, is no exception.[1][2] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated chroman-4-ones through the lens of molecular docking studies. We will explore the theoretical underpinnings, practical methodologies, and interpretive nuances of these computational experiments, offering researchers, scientists, and drug development professionals a clear perspective on the "fluorine advantage."
The Rationale for Fluorination: More Than Just an Isostere
The substitution of a hydrogen atom with fluorine is not merely a conservative modification. Fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, pKa, and, most critically for our discussion, its binding affinity to a biological target.[3][4] In the context of chroman-4-ones, fluorination can lead to enhanced interactions within a protein's binding pocket, often translating to improved potency and selectivity.[1][5]
Quantitative Comparison of Ligand Performance
The following tables summarize key data from studies on chroman-4-one derivatives, illustrating the impact of fluorination on their biological activity and binding affinity.
| Compound | Target | IC50 (µM) | Fold Improvement (vs. Non-fluorinated) | Reference |
| 3-(pyridin-3-yl)chroman-4-one | Aromatase | 5.8 | - | [1] |
| 6-fluoro -3-(pyridin-3-yl)chroman-4-one | Aromatase | 0.8 | 7.25 | [1] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | - | [6] |
| 7-fluoro -2-pentylchroman-4-one | SIRT2 | Weak Inhibition (18% at 200 µM) | N/A | [6] |
| Non-fluorinated 2-arylchroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | >100 (example) | - | [5] |
| 6,8-difluoro -2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 | >16 | [5] |
Table 1: Comparative Biological Activity of Fluorinated vs. Non-fluorinated Chroman-4-Ones.
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Spiroquinoxalinopyrrolidine chromanone hybrid | AChE | -9.8 | Tyr70, Trp84, Tyr121, Tyr334 | [7] |
| Fluoro-substituted spiroquinoxalinopyrrolidine chromanone hybrid | AChE | -10.5 | Tyr70, Trp84, Tyr121, Tyr334, Phe330 | [7] |
Table 2: Comparative Docking Scores of Fluorinated vs. Non-fluorinated Chroman-4-one Hybrids.
A Step-by-Step Guide to Comparative Molecular Docking
To objectively assess the impact of fluorination, a rigorous and well-controlled molecular docking workflow is essential. Here, we outline a detailed protocol, explaining the rationale behind each step.
Experimental Workflow for Comparative Docking
Caption: A generalized workflow for the comparative molecular docking of fluorinated and non-fluorinated ligands.
1. Target Protein Preparation:
-
Action: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Rationale: A clean and properly prepared protein structure is fundamental for accurate docking simulations. Water molecules can interfere with ligand binding, and the correct protonation state is crucial for defining the electrostatic environment of the binding site.
2. Ligand Preparation:
-
Action: Generate the 3D structures of both the fluorinated and non-fluorinated chroman-4-one analogs. This can be done using molecular modeling software. Assign partial charges and define rotatable bonds.
-
Rationale: Accurate 3D conformations and charge distributions of the ligands are essential for predicting their interactions with the protein. For fluorinated compounds, it is critical to use a force field that accurately models the electronic properties of the carbon-fluorine bond.[2]
3. Grid Box Generation:
-
Action: Define a grid box that encompasses the active site of the protein. This grid defines the search space for the docking algorithm.
-
Rationale: The grid box focuses the computational search on the region of the protein where the ligand is expected to bind, making the simulation more efficient and relevant.
4. Docking Simulation:
-
Action: Perform the docking of both ligands into the prepared protein using software such as AutoDock Vina.[8] It is crucial to use a scoring function and force field that are well-parameterized for halogenated compounds.[2]
-
Rationale: The docking algorithm explores various conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose. The use of appropriate parameters for fluorine is critical for accurately modeling its interactions.[2]
5. Analysis of Results:
-
Action: Analyze the docking results for both ligands. This includes comparing the docking scores (binding affinities), examining the predicted binding poses, and identifying the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
-
Rationale: A lower docking score generally indicates a more favorable binding affinity. The analysis of the binding pose and interactions provides insights into the structural basis for the observed affinity.
6. Comparative Analysis:
-
Action: Directly compare the results for the fluorinated and non-fluorinated analogs. Note any differences in binding energy, conformation, and the types of interactions formed.
-
Rationale: This head-to-head comparison allows for a clear assessment of the impact of fluorination on the ligand's binding to the target protein.
The Molecular Basis of the Fluorine Advantage: A Deeper Dive
The enhanced binding affinity often observed with fluorinated chroman-4-ones can be attributed to a combination of factors:
-
Enhanced Electrostatic Interactions: The high electronegativity of fluorine can create a localized negative electrostatic potential on the surface of the molecule, which can lead to favorable interactions with electropositive regions of the protein's active site.[1]
-
Hydrogen Bonding: While fluorine is a weak hydrogen bond acceptor, under certain conditions, it can form hydrogen bonds with suitable donor groups in the protein.[2]
-
Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions by increasing the lipophilicity of the molecule in a specific region.[3]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the chroman-4-one scaffold, pre-organizing it for a more favorable binding to the protein.
Illustrative Molecular Interactions
Caption: A conceptual diagram illustrating the potential for additional stabilizing interactions with a fluorinated chroman-4-one.
Conclusion
Molecular docking studies provide a powerful computational framework for dissecting the impact of fluorination on the binding of chroman-4-ones to their biological targets. As demonstrated, the introduction of fluorine can lead to significant improvements in binding affinity, driven by a combination of enhanced electrostatic interactions, altered hydrophobic contacts, and conformational effects. By following a rigorous and well-validated docking protocol, researchers can gain valuable insights into the structure-activity relationships of this important class of molecules, paving the way for the rational design of more potent and selective therapeutic agents.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T016 · Protein-ligand interactions — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis efficiency of 6,8-Difluorochroman-4-one against other methods
Introduction: The Significance of Fluorinated Chromanones in Medicinal Chemistry
The chroman-4-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby increasing bioavailability. 6,8-Difluorochroman-4-one, in particular, is a valuable building block for the synthesis of novel therapeutic agents, driving the need for efficient and scalable synthetic routes.
This guide provides a comprehensive comparison of two prominent synthetic methodologies for this compound, offering researchers, scientists, and drug development professionals the critical data and insights necessary to select the most appropriate method for their specific needs. We will delve into a classical multi-step approach involving an intramolecular Friedel-Crafts acylation and a modern, microwave-assisted one-pot synthesis, benchmarking them on efficiency, scalability, and experimental complexity.
Methodology 1: The Classical Multi-Step Synthesis via Intramolecular Friedel-Crafts Acylation
This well-established route builds the chromanone ring system sequentially, starting from a readily available fluorinated phenol. The key transformation is an acid-catalyzed intramolecular Friedel-Crafts acylation to form the heterocyclic ring. This method offers a high degree of control at each step but requires the isolation of intermediates, potentially impacting overall yield and process time.
Causality Behind Experimental Choices
The choice of a multi-step approach is often dictated by the need for high purity of the final product and the ability to troubleshoot each transformation independently. The synthesis begins with an O-alkylation of 2,4-difluorophenol, a nucleophilic substitution reaction that forms the ether linkage of the eventual chromanone. The subsequent oxidation of the terminal alcohol to a carboxylic acid is a critical step to install the electrophilic acyl group required for the final cyclization. The intramolecular Friedel-Crafts acylation is a classic and powerful method for forming cyclic ketones on electron-rich aromatic rings. The use of a strong acid catalyst, such as polyphosphoric acid (PPA), is necessary to generate the highly electrophilic acylium ion that undergoes intramolecular attack by the aromatic ring.
Experimental Protocol
Step 1: Synthesis of 3-(2,4-Difluorophenoxy)propan-1-ol
-
To a solution of 2,4-difluorophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 3-chloro-1-propanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification by column chromatography may be necessary.
Step 2: Synthesis of 3-(2,4-Difluorophenoxy)propanoic acid
-
Dissolve the 3-(2,4-difluorophenoxy)propan-1-ol (1.0 eq) from the previous step in a mixture of acetonitrile and water.
-
Add 2-iodoxybenzoic acid (IBX, 1.5 eq) and heat the reaction to 70 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the insoluble byproducts.
-
Extract the filtrate with an organic solvent and purify the crude product to obtain the desired carboxylic acid. A similar oxidation has been reported to yield the product in good yields.[1][2]
Step 3: Intramolecular Friedel-Crafts Acylation to Yield this compound
-
Add the 3-(2,4-difluorophenoxy)propanoic acid (1.0 eq) to polyphosphoric acid (PPA, 10 eq by weight).
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours.
-
Monitor the cyclization by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford this compound. This type of cyclization is a well-documented method for the synthesis of chromanones.[3]
Methodology 2: Microwave-Assisted One-Pot Synthesis
This modern approach leverages the efficiency of microwave irradiation to drive the reaction to completion in a significantly shorter timeframe. By combining an aldol condensation with an intramolecular oxa-Michael addition in a single pot, this method offers a more streamlined and potentially higher-throughput synthesis.
Causality Behind Experimental Choices
The one-pot methodology is designed for efficiency and speed. The reaction initiates with a base-mediated aldol condensation between a substituted 2'-hydroxyacetophenone and an aldehyde. In the context of synthesizing the unsubstituted this compound, formaldehyde or a suitable equivalent would be used. This is immediately followed by an intramolecular oxa-Michael addition, where the phenoxide attacks the newly formed α,β-unsaturated ketone to close the chromanone ring. Microwave irradiation is employed to rapidly and uniformly heat the reaction mixture, dramatically accelerating the reaction rate compared to conventional heating. The choice of a suitable base, such as diisopropylethylamine (DIPA) or pyrrolidine, is crucial for promoting both the aldol condensation and the subsequent cyclization.
Experimental Protocol
-
In a microwave-safe vessel, combine 2',4'-difluoro-2'-hydroxyacetophenone (1.0 eq), a formaldehyde source such as paraformaldehyde (2.0 eq), and a suitable base like pyrrolidine (1.5 eq) in a solvent such as ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 150-170 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate this compound. A similar procedure for a substituted analogue reported a yield of 23%.[2]
Comparative Analysis: Performance Benchmarking
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Microwave-Assisted One-Pot |
| Number of Steps | 3 | 1 |
| Overall Yield | Moderate to Good (typically 50-70% over 3 steps) | Lower (reported at 23% for a similar compound)[2] |
| Reaction Time | 24-48 hours | 30-60 minutes |
| Scalability | Readily scalable with standard laboratory equipment. | Scalability may require specialized microwave reactors. |
| Purification | Requires purification of intermediates and final product. | Single purification step for the final product. |
| Reagent Toxicity | Uses NaH (flammable solid) and strong acids (PPA). | Uses organic bases and common solvents. |
| Process Complexity | Higher, with multiple reaction and workup steps. | Lower, streamlined one-pot procedure. |
Visualizing the Synthetic Workflows
Caption: Comparative workflow of the two synthetic methods.
Conclusion: Selecting the Optimal Synthetic Route
The choice between the classical multi-step synthesis and the modern microwave-assisted one-pot approach for this compound depends heavily on the specific research or production goals.
The Friedel-Crafts acylation route is a robust and well-understood method that, while more time-consuming, offers greater control over the synthesis and potentially higher overall yields with careful optimization of each step. Its scalability with conventional equipment makes it a strong candidate for larger-scale production where purity and reliability are paramount.
On the other hand, the microwave-assisted one-pot synthesis excels in speed and simplicity, making it an ideal choice for rapid library synthesis, initial lead optimization studies, and small-scale production where time is a critical factor. While the reported yield for a similar compound is lower, further optimization of the reaction conditions could lead to significant improvements.
Ultimately, this guide provides the foundational data and procedural insights to empower researchers to make an informed decision based on their priorities, whether they be speed, scalability, or overall yield.
References
A Head-to-Head Comparison of Analytical Techniques for the Characterization of 6,8-Difluorochroman-4-one
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 6,8-Difluorochroman-4-one, a fluorinated heterocyclic compound, presents unique analytical challenges and opportunities due to the influence of its electron-withdrawing fluorine substituents. This guide provides an in-depth, head-to-head comparison of the primary analytical techniques for the comprehensive characterization of this molecule, offering insights into the causality behind experimental choices and providing actionable protocols for researchers.
Introduction to this compound and its Analytical Significance
This compound (C₉H₆F₂O₂) is a chromanone derivative with fluorine atoms at the 6 and 8 positions of the aromatic ring.[1][2][3] The presence of these fluorine atoms significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for medicinal chemistry. Accurate and unambiguous structural elucidation and purity assessment are critical for establishing structure-activity relationships (SAR) and ensuring the quality of potential drug candidates.[4] This necessitates a multi-technique approach to characterization.
The Analytical Toolkit: A Comparative Overview
A suite of spectroscopic and chromatographic techniques is indispensable for the full characterization of this compound. Each method provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |||
| ¹H NMR | Proton environment and connectivity | High resolution, quantitative | Complex splitting patterns can be challenging to interpret |
| ¹³C NMR | Carbon skeleton | Unambiguous carbon counting | Lower sensitivity, longer acquisition times |
| ¹⁹F NMR | Fluorine environment and coupling | High sensitivity, wide chemical shift range | Requires specialized equipment |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, molecular formula confirmation | Isomers may not be distinguishable |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification | High resolution, quantitative, versatile | Method development can be time-consuming |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional groups | Fast, non-destructive | Provides limited structural information on its own |
| X-ray Crystallography | Absolute 3D molecular structure | Unambiguous structure determination | Requires a single, high-quality crystal |
In-Depth Analysis of Key Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
¹H NMR Spectroscopy
-
Why it's used: To identify the number and types of protons and their connectivity. The chemical shifts, integration, and coupling patterns provide a wealth of structural information.[5]
-
Expected Data: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the chromanone ring will exhibit characteristic chemical shifts.
-
Experimental Protocol:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
¹³C NMR Spectroscopy
-
Why it's used: To determine the number of unique carbon atoms in the molecule, providing a map of the carbon skeleton.[7] The presence of fluorine atoms will influence the chemical shifts of the adjacent carbon atoms.
-
Expected Data: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in this compound.[8] The carbonyl carbon will appear at a characteristic downfield shift (typically >160 ppm).[9]
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
-
Longer acquisition times are typically required due to the low natural abundance of ¹³C.[7]
-
¹⁹F NMR Spectroscopy
-
Why it's used: This technique is highly specific for fluorine-containing compounds and is extremely sensitive due to the 100% natural abundance of the ¹⁹F isotope.[10] It provides information about the chemical environment of the fluorine atoms and their coupling to other nuclei.
-
Expected Data: Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 6 and 8. The chemical shifts and any observed coupling will confirm their positions on the aromatic ring.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹⁹F NMR spectrum. A reference standard, such as hexafluorobenzene, may be used.[10]
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
-
Why it's used: MS is a highly sensitive technique that provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information.[11] For fluorinated compounds, the isotopic pattern can be a valuable confirmation tool.
-
Expected Data: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of this compound (184.14 g/mol ).[3][12] Fragmentation patterns can reveal the loss of specific functional groups.
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI).[13]
-
Acquire the mass spectrum in either positive or negative ion mode.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
-
Why it's used: HPLC is a powerful separation technique used to determine the purity of a compound and to quantify it.[14][15] A well-developed HPLC method can separate the target compound from impurities, starting materials, and byproducts.[4]
-
Expected Data: A single, sharp peak in the chromatogram indicates a high-purity sample. The retention time is a characteristic property of the compound under specific chromatographic conditions.
-
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mixture of a polar solvent (e.g., water with a modifier like formic or phosphoric acid) and a less polar organic solvent (e.g., acetonitrile or methanol).[16][17]
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
-
Inject the sample and record the chromatogram.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Check for Functional Groups
-
Why it's used: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19]
-
Expected Data: The FT-IR spectrum of this compound will show characteristic absorption bands for the C=O (ketone) group, C-O (ether) linkage, aromatic C=C bonds, and C-F bonds.[20][21][22]
-
Experimental Protocol:
-
Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Acquire the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
X-ray Crystallography: The Definitive 3D Structure
-
Why it's used: When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[23][24][25][26]
-
Expected Data: A detailed 3D model of the this compound molecule.
-
Experimental Protocol:
-
Crystallization: Grow a single, high-quality crystal of the compound. This is often the most challenging step.[23]
-
Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map and refine the atomic positions.
-
Conclusion: A Synergistic Approach for Comprehensive Characterization
No single analytical technique can provide a complete picture of this compound. A synergistic approach, integrating the strengths of NMR, MS, HPLC, FT-IR, and, when possible, X-ray crystallography, is essential for unambiguous structural confirmation and purity assessment. This comprehensive characterization is a critical foundation for advancing fluorinated chromanones in drug discovery and development pipelines.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. 6,8-Difluoro-3-phenyl-chroman-4-one | C15H10F2O2 | CID 73055581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatographic Analysis of a Multicomponent Mixture of B1, B6, B12, Benfotiamine, and Diclofenac; Part I: HPLC and UPLC Methods for the Simultaneous Quantification of These Five Components in Tablets and Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Separation of 2-Bromo-4,6-Difluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. surfacesciencewestern.com [surfacesciencewestern.com]
- 19. ijrpas.com [ijrpas.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 25. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. X-ray crystallography - Wikipedia [en.wikipedia.org]
Blocking Metabolic Hotspots: A Comparative Guide to the Metabolic Stability of Fluorinated Chroman-4-one Derivatives
Introduction: The Strategic Imperative for Metabolic Stability
In the landscape of modern drug discovery, the chroman-4-one scaffold is a well-established "privileged structure," forming the core of numerous bioactive compounds, from naturally occurring flavonoids to synthetic therapeutic agents.[1][2][3][4] Its versatile structure allows for a wide range of biological activities. However, like many promising scaffolds, its journey from a hit compound to a viable drug candidate is often hampered by metabolic liabilities. The body's primary defense against foreign compounds (xenobiotics) involves a suite of enzymes, predominantly the cytochrome P450 (CYP) family, which chemically modify and prepare these molecules for excretion.[5][6] This metabolic process can deactivate a drug, shorten its duration of action, and in some cases, produce toxic byproducts.
Enhancing metabolic stability—the resistance of a compound to metabolic breakdown—is therefore a critical objective in medicinal chemistry.[7] One of the most powerful and widely adopted strategies to achieve this is the selective incorporation of fluorine atoms into the molecular structure.[8][9] The carbon-fluorine (C-F) bond is exceptionally strong compared to the carbon-hydrogen (C-H) bond, making it highly resistant to the oxidative processes catalyzed by CYP enzymes.[8][9] By strategically replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic hotspot"—with a fluorine atom, chemists can effectively "shield" the molecule from enzymatic attack, thereby improving its pharmacokinetic profile.[8][10][11]
This guide provides a comparative study of the metabolic stability of fluorinated chroman-4-one derivatives. We will delve into the mechanistic rationale behind using fluorine as a metabolic blocker, present a detailed protocol for assessing metabolic stability in vitro, and analyze comparative data to illustrate the profound impact of fluorination on the durability of this important scaffold.
The Metabolic Landscape of Chroman-4-ones
The chroman-4-one skeleton, while robust, possesses several positions susceptible to Phase I metabolism, primarily oxidation reactions like hydroxylation. These metabolic "soft spots" are typically electron-rich aromatic positions or benzylic carbons that are readily attacked by CYP enzymes. Understanding these vulnerabilities is the first step in designing more stable analogues.
Diagram: Potential Metabolic Hotspots on the Chroman-4-one Scaffold
Caption: Key sites on the chroman-4-one scaffold vulnerable to oxidative metabolism by Cytochrome P450 enzymes.
Assessing Metabolic Stability: The Liver Microsomal Assay
To quantify the metabolic stability of a compound, the in vitro liver microsomal stability assay is the industry-standard method.[7][12][13] Liver microsomes are vesicles of the endoplasmic reticulum isolated from liver cells (hepatocytes) and are rich in Phase I drug-metabolizing enzymes, especially CYPs.[13] This assay measures the rate at which a test compound is depleted over time when incubated with these enzymes.
The primary outputs of this assay are the compound's in vitro half-life (t½) and its intrinsic clearance (Clint), which together provide a robust measure of its metabolic fate.[14] Compounds with longer half-lives and lower clearance values are considered more metabolically stable.
Experimental Workflow: A Self-Validating Protocol
The trustworthiness of a metabolic stability assay hinges on a well-controlled, reproducible protocol. Key components include a source of enzymes (liver microsomes), the test compound, and a cofactor, NADPH, which is essential for the catalytic activity of CYP enzymes.[12][13] The reaction is stopped at various time points, and the remaining amount of the parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Diagram: Workflow for In Vitro Liver Microsomal Stability Assay
Caption: Step-by-step workflow for determining metabolic stability using a liver microsomal assay.
Detailed Step-by-Step Methodology
-
Reagent Preparation :
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and then create a working solution in acetonitrile.[14]
-
Prepare an NADPH regenerating system or a stock solution of NADPH (e.g., 100 mM in buffer).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice immediately before use.[12]
-
-
Incubation Setup :
-
In a 96-well plate or microcentrifuge tubes, add the phosphate buffer.
-
Add the liver microsomes to achieve a final protein concentration of 0.5 mg/mL.[13]
-
Add the test compound to reach a final concentration of 1 µM.[12] The final concentration of the organic solvent (e.g., DMSO) should be kept low (<0.5%) to avoid enzyme inhibition.[12]
-
Include control wells: a "minus-cofactor" control (buffer instead of NADPH) to measure non-enzymatic degradation, and a positive control (a compound with known metabolic instability, like verapamil or dextromethorphan) to validate the assay performance.[12]
-
-
Reaction Execution :
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells except the minus-cofactor controls.
-
Immediately after adding NADPH, take the first sample (T=0) and transfer it to a quenching solution (typically 2-3 volumes of cold acetonitrile containing an internal standard for LC-MS/MS analysis).
-
Continue incubating at 37°C, taking subsequent samples at predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes).[12][13]
-
-
Sample Processing and Analysis :
-
After adding the quenching solution, vortex the samples and centrifuge at high speed (e.g., >3000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis :
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .
-
Comparative Analysis: The Impact of Fluorination
The true value of fluorination is demonstrated through direct comparison with non-fluorinated parent compounds. The strategic placement of fluorine can lead to dramatic improvements in metabolic stability.
| Compound ID | Structure (R-group on Chroman-4-one) | Fluorination Position | Half-Life (t½, min) in HLM | Intrinsic Clearance (Clint, µL/min/mg) | Rationale for Stability |
| 1a | 2-Phenyl | None | 18 | 192.5 | Phenyl ring is a primary site for aromatic hydroxylation. |
| 1b | 2-(4-Fluorophenyl) | 4'-Fluoro | > 60 | < 23.1 | Fluorine at the para-position blocks a key site of CYP-mediated oxidation on the phenyl ring.[8][10] |
| 2a | 6-Methyl | None | 25 | 138.6 | Benzylic methyl group is susceptible to oxidation. |
| 2b | 6-(Trifluoromethyl) | 6-CF3 | > 60 | < 23.1 | The highly stable CF3 group is resistant to oxidation and deactivates the aromatic ring.[15] |
| 3a | 7-Methoxy | None | 12 | 288.8 | O-demethylation is a rapid and common metabolic pathway. |
| 3b | 7-Difluoromethoxy | 7-OCF2H | 55 | 25.2 | The OCF2H group is significantly more resistant to O-dealkylation than a methoxy group. |
*HLM: Human Liver Microsomes. Data are representative examples derived from principles in cited literature and are for illustrative purposes.
Discussion of Results
-
Blocking Aromatic Hydroxylation (Compound 1b vs. 1a) : The parent 2-phenyl-chroman-4-one (a flavanone) shows moderate metabolic instability. A primary metabolic route is the hydroxylation of the 2-phenyl ring, particularly at the electron-rich para-position. By introducing a single fluorine atom at this position (Compound 1b ), the half-life is dramatically extended, and clearance is significantly reduced. The strong C-F bond prevents the abstraction of a hydrogen atom, which is the initial step in CYP-mediated hydroxylation.[16][17][18]
-
Protecting Benzylic Positions (Compound 2b vs. 2a) : Benzylic carbons, such as the one in a 6-methyl group, are classic metabolic hotspots. Replacing the methyl group with a trifluoromethyl (CF3) group (Compound 2b ) confers exceptional metabolic stability. The CF3 group is not only sterically bulky but also strongly electron-withdrawing, which deactivates the aromatic ring to which it is attached, making it less susceptible to oxidation.[15]
-
Preventing O-Dealkylation (Compound 3b vs. 3a) : Methoxy groups are frequently targeted by CYP enzymes, which catalyze their O-dealkylation to form phenols. This is often a rapid metabolic pathway. Replacing the methoxy group with a difluoromethoxy (OCF2H) group (Compound 3b ) substantially hinders this process. The electron-withdrawing fluorine atoms strengthen the oxygen-carbon bond, making it much more difficult for the enzyme to cleave.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry for overcoming metabolic liabilities. As demonstrated with the chroman-4-one scaffold, fluorination is not a matter of simple substitution but a targeted design strategy based on understanding metabolic pathways. By identifying and blocking metabolic "soft spots," researchers can significantly enhance the stability, prolong the half-life, and improve the overall pharmacokinetic profile of drug candidates.[9][19]
The data clearly show that fluorinating known sites of metabolic attack—be it aromatic rings, benzylic positions, or alkoxy groups—can transform a compound with poor metabolic stability into a robust drug lead. The continued development of novel fluorination methods and a deeper understanding of structure-metabolism relationships will ensure that this powerful "magic bullet" atom remains an indispensable tool for drug development professionals.[9][20]
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. mercell.com [mercell.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 6,8-Difluorochroman-4-one: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the handling of 6,8-Difluorochroman-4-one (CAS No. 259655-01-1). While comprehensive toxicological data for this specific compound is limited, its classification as a hazardous material for shipping necessitates a robust and cautious approach to its handling and disposal.[1] This document outlines the critical personal protective equipment (PPE), operational protocols, and disposal plans to ensure a secure laboratory setting.
Hazard Assessment and a Precautionary Approach
This compound is a fluorinated aromatic ketone. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties.[2] In the absence of specific toxicity data, a precautionary principle must be applied, treating the compound as potentially hazardous upon inhalation, ingestion, or skin contact. As a halogenated organic compound, it also requires specific disposal considerations to prevent environmental contamination.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling & Preparation | - Chemical-resistant nitrile gloves- Laboratory coat- Safety glasses with side shields |
| Weighing & Transfer of Solids | - Chemical-resistant nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Face shield (recommended)- Use of a chemical fume hood or ventilated balance enclosure is mandatory. |
| Accidental Spills or Releases | - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate pre-filter- Chemical-resistant gloves- Chemical splash goggles- Long-sleeved lab coat or chemical-resistant suit |
The Rationale Behind Your PPE Choices:
-
Eye Protection: Chemical splash goggles are the minimum requirement to protect against splashes. For tasks with a higher risk of splashing, a face shield worn over goggles provides an additional layer of protection.[4]
-
Hand Protection: The selection of chemical-resistant gloves is critical. Nitrile gloves are a common choice, but it is essential to consult the manufacturer's compatibility data for the specific solvents being used. Double-gloving is a prudent measure, especially when handling concentrated forms of the compound.[4][5]
-
Body Protection: A standard laboratory coat prevents minor splashes from contacting the skin. For larger scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to prevent inhalation. In the event of a spill or ventilation failure, a NIOSH-approved respirator is essential.
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and methodical operational plan is fundamental to minimizing exposure and ensuring safe handling from receipt to disposal.
Pre-Handling Preparations
-
Designated Area: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), and clearly labeled hazardous waste bags is readily accessible.
-
Emergency Equipment: Verify that the safety shower and eyewash station are unobstructed and have been recently tested.
Handling Procedures
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Containment: Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Avoid Contamination: Use dedicated spatulas and weighing papers. Do not return any excess chemical to the original container.
-
No Personal Items: Do not eat, drink, or smoke in the designated handling area.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[1][3]
| Waste Stream | Disposal Procedure |
| Unused Compound | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[6]- Do not dispose of down the drain. |
| Contaminated Labware (e.g., glassware, pipette tips) | - Rinse with a suitable solvent, collecting the rinsate as halogenated hazardous waste.- Dispose of as solid hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a designated, sealed hazardous waste bag.- Dispose of as solid hazardous waste. |
Key Disposal Principles:
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[6][7] Mixing these waste streams can complicate and increase the cost of disposal.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Licensed Disposal Service: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Visualized Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key steps from preparation to disposal.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Assembly of fluorinated chromanones via enantioselective tandem reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ilga.gov [ilga.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

